4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol
Description
BenchChem offers high-quality 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(1,2,4-triazol-4-yliminomethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c14-9-3-1-8(2-4-9)5-12-13-6-10-11-7-13/h1-7,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVRDRZKUXJKNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NN2C=NN=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol: A Technical Guide
Executive Summary & Rationale
Schiff bases derived from 1,2,4-triazoles represent a privileged structural scaffold in modern medicinal chemistry. These compounds exhibit profound antimicrobial, antifungal, and anticancer properties, largely driven by the electron push-pull effect of the imine (C=N) bond[1]. This unique electronic environment enables the formation of highly stable complexes with transition metal ions (e.g., Cu²⁺, Zn²⁺, Co²⁺), which significantly enhances their biological efficacy, lipophilicity, and radical scavenging capacity[1][2].
The target molecule, 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol , is an azomethine derivative formed by the condensation of 4-amino-4H-1,2,4-triazole and 4-hydroxybenzaldehyde. This whitepaper details the optimized synthesis workflow, the mechanistic causality behind the reaction conditions, and the self-validating analytical protocols required to confirm its structural integrity.
Mechanistic Causality of the Synthesis
The synthesis of 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol proceeds via a classic nucleophilic addition-elimination reaction[3]. However, achieving high yields and analytical purity requires precise control over the reaction thermodynamics and kinetics.
-
Electrophilic Activation: The reaction utilizes glacial acetic acid as a Brønsted-Lowry acid catalyst. The acid protonates the carbonyl oxygen of 4-hydroxybenzaldehyde. This is a mechanistic necessity; it lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl group, substantially increasing the electrophilicity of the carbon center[4].
-
Nucleophilic Attack: The terminal primary amino group (N4) of 4-amino-4H-1,2,4-triazole acts as the nucleophile, attacking the activated carbonyl carbon to form a tetrahedral hemiaminal intermediate.
-
Dehydration (The Driving Force): Subsequent proton transfer and the elimination of a water molecule (-H₂O) drive the formation of the thermodynamically stable carbon-nitrogen double bond (azomethine linkage).
-
Solvent Dynamics: Absolute ethanol is selected as the solvent system. Both starting materials exhibit high solubility in ethanol at its boiling point (78°C). Conversely, the resulting rigid, planar Schiff base has a significantly lower solubility profile and readily precipitates upon cooling, driving the equilibrium forward according to Le Chatelier's principle[2][5].
Logical relationship of the nucleophilic addition-elimination mechanism.
Experimental Protocol: A Self-Validating System
To ensure high yield and prevent the formation of side products, the following step-by-step methodology must be strictly adhered to. Every step includes a self-validating check to ensure the protocol is functioning as intended.
Reagents Required:
-
4-amino-4H-1,2,4-triazole (1.0 eq, e.g., 10.0 mmol, 840.8 mg)
-
4-hydroxybenzaldehyde (1.0 eq, e.g., 10.0 mmol, 1221.2 mg)
-
Absolute ethanol (30 mL)
-
Glacial acetic acid (Catalytic, 3-5 drops)
Step-by-Step Workflow:
-
Dissolution: In a 100 mL round-bottom flask, dissolve the 4-hydroxybenzaldehyde in 15 mL of absolute ethanol under continuous magnetic stirring.
-
Amine Addition: Slowly add the 4-amino-4H-1,2,4-triazole (dissolved in 15 mL of absolute ethanol) to the flask.
-
Catalysis: Add 3-5 drops of glacial acetic acid. Crucial Insight: The pH should be maintained around 4.5–5.0. If the solution is too acidic, the nucleophilic amine will be fully protonated (forming an ammonium salt), halting the reaction entirely.
-
Reflux: Attach a reflux condenser and heat the mixture to 78°C. Maintain reflux for 3 to 4 hours.
-
Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate:Hexane (7:3). The disappearance of the aldehyde spot under UV light (254 nm) confirms reaction completion.
-
-
Precipitation: Remove the flask from the heat source and allow it to cool gradually to room temperature. Transfer the flask to an ice bath (0-4°C) for 30 minutes.
-
Filtration: Isolate the solid product via vacuum filtration using a Büchner funnel.
-
Crucial Insight: Wash the filter cake exclusively with ice-cold ethanol. The thermodynamic solubility of the Schiff base increases exponentially with temperature; using room-temperature solvent will result in catastrophic yield loss.
-
-
Purification: Recrystallize the crude product from hot ethanol to yield pure 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol as a crystalline solid[6]. Dry in a vacuum desiccator over anhydrous CaCl₂.
Experimental workflow for the synthesis and purification of the Schiff base.
Analytical Characterization
Rigorous structural validation is critical for downstream drug development applications. The synthesized compound must be characterized using Fourier-Transform Infrared (FT-IR) and multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of the azomethine linkage and the integrity of the triazole ring[6][7].
Spectroscopic Data Presentation
The following table summarizes the expected quantitative analytical data for pure 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol.
| Analytical Technique | Key Signal / Shift | Assignment | Diagnostic Significance |
| FT-IR (ATR) | ~3200 - 3400 cm⁻¹ (broad) | O-H stretch | Confirms the presence of the phenolic hydroxyl group. |
| FT-IR (ATR) | ~1600 - 1620 cm⁻¹ (sharp) | C=N stretch (Imine) | Primary diagnostic band. Confirms successful Schiff base formation. |
| FT-IR (ATR) | ~1050 cm⁻¹ | N-N stretch | Confirms the integrity of the 1,2,4-triazole ring. |
| ¹H-NMR (DMSO-d₆) | δ ~10.2 - 10.4 ppm (s, 1H) | Phenolic -OH | Highly deshielded proton; exchanges with D₂O. |
| ¹H-NMR (DMSO-d₆) | δ ~9.0 - 9.1 ppm (s, 2H) | Triazole C3-H, C5-H | Equivalent protons due to the symmetry of the 4-substituted triazole ring. |
| ¹H-NMR (DMSO-d₆) | δ ~8.6 - 8.8 ppm (s, 1H) | Imine CH=N | Primary diagnostic proton. Confirms the azomethine linkage. |
| ¹H-NMR (DMSO-d₆) | δ ~7.7 (d, 2H), ~6.9 (d, 2H) | Aromatic Protons | Classic AA'BB' splitting pattern of a para-substituted benzene ring. |
| ¹³C-NMR (DMSO-d₆) | δ ~160.0 - 162.0 ppm | Imine Carbon (C=N) | Confirms the electrophilic carbon of the azomethine bond. |
| ¹³C-NMR (DMSO-d₆) | δ ~138.0 - 140.0 ppm | Triazole Carbons | Confirms the heterocyclic framework. |
Note: The absence of an aldehyde carbonyl signal (typically >190 ppm in ¹³C-NMR and ~9.8-10.0 ppm in ¹H-NMR) serves as the ultimate self-validating proof of complete starting material consumption[8].
References
- Biological Applications of Macrocyclic Schiff Base Ligands and Their Metal Complexes: A Survey of the Literature (2005–2019)
- An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents PMC - NIH
- Design, Synthesis, and Biological Activity of New Thiazolidine-4-One Derived from Symmetrical 4-Amino-1,2,4-Triazole ResearchG
- Review articles in SCHIFF BASES ResearchG
Sources
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- 2. researchgate.net [researchgate.net]
- 3. An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
The Physicochemical and Pharmacological Landscape of 4-Amino-1,2,4-Triazole Schiff Bases: A Comprehensive Technical Guide
Executive Summary
In the realm of medicinal chemistry and rational drug design, heterocyclic compounds form the backbone of numerous therapeutic agents. Among these, 4-amino-1,2,4-triazole Schiff bases have emerged as highly versatile pharmacophores. Characterized by the fusion of a biologically active 1,2,4-triazole ring with an azomethine (imine) linkage, these compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties.
This whitepaper provides an in-depth analysis of the physicochemical properties, structural elucidation, synthetic methodologies, and biological mechanisms of 4-amino-1,2,4-triazole Schiff bases, designed specifically for researchers and drug development professionals.
Structural Elucidation and Physicochemical Profiling
The physicochemical behavior of 4-amino-1,2,4-triazole Schiff bases is fundamentally dictated by the electron-withdrawing nature of the triazole ring and the conformational flexibility of the azomethine linkage (-N=CH-). The presence of heteroatoms (nitrogen, and often sulfur or oxygen in substituted derivatives) facilitates strong hydrogen bonding and metal chelation, which are critical for target protein binding 1.
To confirm the successful synthesis and purity of these compounds, specific spectral markers must be identified. The azomethine proton is highly deshielded due to the electronegativity of the nitrogen atom and the anisotropic effect of the adjacent aromatic systems.
Table 1: Diagnostic Spectral Markers for Structural Validation
| Functional Group / Nucleus | Analytical Technique | Characteristic Shift / Wavenumber | Diagnostic Significance |
| Azomethine (C=N) | FT-IR | 1604 – 1629 cm⁻¹ | Confirms Schiff base formation 2 |
| Triazole (C=N) | FT-IR | 1560 – 1590 cm⁻¹ | Validates triazole ring integrity |
| Azomethine Proton | ¹H-NMR | 9.20 – 10.07 ppm (Singlet) | Primary marker for the imine linkage 3 |
| Triazole NH Proton | ¹H-NMR | 13.90 – 14.44 ppm (Singlet) | Confirms tautomeric stability 3 |
| Azomethine Carbon | ¹³C-NMR | 156.0 – 159.3 ppm | Verifies the carbon backbone [[4]]() |
Synthetic Methodologies & Mechanistic Causality
The synthesis of 4-amino-1,2,4-triazole Schiff bases relies on the nucleophilic condensation of a primary amine (the 4-amino group of the triazole) with an aromatic aldehyde.
Mechanistic Rationale: Acid Catalysis vs. Sonochemistry
Historically, this condensation required refluxing the reactants in ethanol or methanol for 5 to 12 hours with a catalytic amount of glacial acetic acid [[5]](). Causality of Acid Catalysis: The acid protonates the carbonyl oxygen of the aldehyde, drastically increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy required for the exocyclic amine of the triazole to perform a nucleophilic attack, forming a hemiaminal intermediate, which subsequently dehydrates to form the imine.
Modern green chemistry approaches utilize sonochemical synthesis . Causality of Sonication: Ultrasound waves (typically ~20 kHz) propagating through the solvent create acoustic cavitation—the continuous formation, growth, and implosive collapse of microbubbles. This localized release of extreme energy (micro-hotspots) accelerates the kinetic collision of molecules, driving the dehydration step forward and reducing reaction times from hours to mere minutes (3–5 mins) while significantly improving yields 4.
Fig 1: Mechanistic workflow and causality of 4-amino-1,2,4-triazole Schiff base synthesis.
Self-Validating Experimental Protocol: Sonochemical Synthesis
To ensure scientific integrity, the following protocol incorporates built-in validation checkpoints to prevent downstream analytical failures.
-
Preparation: Combine equimolar amounts (10 mmol) of the 4-amino-1,2,4-triazole derivative and the target substituted benzaldehyde in a clean, dry flask.
-
Solubilization: Dissolve the mixture in 40 mL of absolute ethanol. Add 2-3 drops of glacial acetic acid. Validation: Ensure complete dissolution; particulate matter will skew cavitation efficiency.
-
Sonication: Suspend the flask in an ultrasonic bath (or use a probe sonicator) at room temperature for 3–5 minutes 4.
-
In-Process Validation (Crucial): Pause sonication at 2 minutes. Perform Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., Ethyl Acetate:Hexane). The disappearance of the primary amine spot (which reacts positively to ninhydrin stain) and the appearance of a new, highly UV-active spot confirms azomethine formation.
-
Isolation: Cool the reaction mixture to 0–5°C to induce precipitation. Filter the solid product under a vacuum.
-
Purification & Final Validation: Recrystallize from hot ethanol. Self-Validation: Record the melting point. A sharp melting point range (±1°C) validates crystalline purity before proceeding to costly NMR/IR spectral analysis.
Pharmacological Profiling and Biological Activity
The azomethine linkage acts as a highly effective hydrogen-bond acceptor, while the triazole ring provides a rigid scaffold that fits seamlessly into various enzymatic pockets.
Table 2: Biological Activity Spectrum
| Biological Activity | Target Pathogen / Cell Line | Mechanistic Observation |
| Antibacterial | S. aureus, E. coli | Acts as metallo-β-lactamase inhibitors, disrupting bacterial cell wall synthesis 3. |
| Antifungal | Candida albicans | Interferes with ergosterol biosynthesis, compromising fungal membrane integrity 3. |
| Antitumor | A549 (Lung), Bel7402 (Liver) | Induces dose-dependent suppression of cancer cell proliferation (IC50 ~144-195 µg/mL) 6. |
| Enzyme Inhibition | Pancreatic Lipase | Lipophilic aryl groups block the active site, showing potential for anti-obesity drugs 2. |
Structure-Activity Relationship (SAR)
The biological efficacy of these Schiff bases is heavily dependent on the substituents attached to the aromatic aldehyde moiety.
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) at the para or meta positions of the phenyl ring significantly enhance lipophilicity, allowing better penetration through the lipid bilayers of bacterial cell walls 3.
-
Electron-Donating Groups (EDGs): Methoxy (-OCH3) or hydroxyl (-OH) groups improve the antioxidant capacity of the molecule by stabilizing free radicals through resonance, which also correlates with observed analgesic properties 7.
Fig 2: Pharmacological pathways and mechanisms of action in biological systems.
Conclusion
The 4-amino-1,2,4-triazole Schiff base scaffold represents a highly tunable and biologically potent class of compounds. By leveraging sonochemical synthesis, researchers can rapidly generate libraries of these derivatives with high purity. Understanding the causality between their structural substituents (SAR) and their physicochemical behavior allows for the rational design of targeted therapies, ranging from novel antibiotics combating resistant strains to targeted antitumor agents.
References
-
Kahveci, Y., Doğan, İ. S., Kanbolat, Ş., & Kahveci, B. (2023). Synthesis of Some Novel Schiff Base Derivative 5-Substituted-4-Amino-1,2,4-Triazole-3-one Compounds with Potential Lipase Inhibition Activity. FABAD Journal of Pharmaceutical Sciences. 2
-
Ahmed, B. A., Mohammed, S. J., & Khalil, B. T. (2014). Synthesis, Characterization and Antimicrobial Evaluation of some Schiff Bases Derived from Symmetrical 4-amino-1,2,4-triazole. Rafidain Journal of Science. 5
-
Plech, T., et al. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. MDPI. 3
-
Sultan, A., & Rehman, M. H. U. (2020). A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents. PLOS ONE. 4
-
Li, P., et al. (2021). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. PMC. 6
-
Karrouchi, K., et al. (2016). Synthesis, antioxidant and analgesic activities of Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety. Annales Pharmaceutiques Françaises (ResearchGate). 7
Sources
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. mdpi.com [mdpi.com]
- 4. A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsci.uomosul.edu.iq [rsci.uomosul.edu.iq]
- 6. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spectroscopic Elucidation of 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol: A Technical Whitepaper
Executive Summary
The rational design of azomethine (Schiff base) derivatives is a cornerstone of modern medicinal chemistry. The compound 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol represents a highly bioactive pharmacophore, merging the broad-spectrum antimicrobial and antitumor properties of the 1,2,4-triazole ring with the hydrogen-bonding and radical-scavenging capabilities of a phenolic Schiff base [1].
For researchers and drug development professionals, the precise structural elucidation of this molecule is non-negotiable. This whitepaper provides an authoritative, causality-driven guide to the spectroscopic analysis—Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—of this specific compound, bridging the gap between raw analytical data and the underlying quantum and chemical logic.
Chemical Context and Synthesis Logic
The target molecule is synthesized via the nucleophilic condensation of 4-amino-4H-1,2,4-triazole and 4-hydroxybenzaldehyde. The reaction is driven by the nucleophilic attack of the N4-amino group of the triazole on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the imine (-CH=N-) linkage[2].
Understanding this synthesis is critical for spectroscopic analysis because the analytical goal is fundamentally one of differential verification: proving the disappearance of the aldehyde (C=O) and primary amine (-NH₂) precursors, and confirming the emergence of the highly conjugated azomethine system.
Workflow for the synthesis and spectroscopic validation of the Schiff base.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Causality
FT-IR provides the first line of evidence for successful Schiff base formation. The logic of the IR spectrum is governed by the changes in dipole moments during molecular vibrations.
Causality of the Spectrum:
-
Disappearance of Precursors: The strong carbonyl (C=O) stretching band of 4-hydroxybenzaldehyde (typically at ~1680 cm⁻¹) and the N-H stretching doublet of the 4-amino-triazole (typically at 3300–3400 cm⁻¹) must completely disappear.
-
Emergence of the Imine: A new, sharp, and intense band emerges at 1605–1620 cm⁻¹ . This is the azomethine (C=N) stretch. Its frequency is slightly lowered due to extensive
-conjugation with both the phenolic ring and the triazole system, which weakens the double bond character [3]. -
Hydrogen Bonding: The phenolic -OH stretch appears as a broad band between 3200 and 3400 cm⁻¹. The extreme broadening is caused by extensive intermolecular hydrogen bonding in the solid state (when analyzed via KBr pellet).
Table 1: FT-IR Spectral Assignments
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type | Causality / Origin |
| O-H | 3200 - 3400 | Stretching (broad) | Phenolic hydroxyl, broadened by intermolecular H-bonding |
| C=N (Imine) | 1605 - 1620 | Stretching (sharp) | Azomethine linkage; confirms Schiff base formation |
| C=N (Triazole) | 1520 - 1550 | Stretching | Aromatic ring system of the 1,2,4-triazole |
| C-O | 1260 - 1280 | Stretching | Phenolic carbon-oxygen bond |
| C-H (Aromatic) | 3050 - 3100 | Stretching | sp² hybridized C-H bonds on phenol and triazole |
Nuclear Magnetic Resonance (NMR): Atomic Connectivity and Shielding Logic
NMR spectroscopy provides absolute proof of atomic connectivity. For this highly polar molecule, DMSO-d₆ is the mandatory solvent. Non-polar solvents like CDCl₃ will fail to dissolve the compound, and protic solvents like Methanol-d₄ will cause rapid deuterium exchange, obliterating the phenolic -OH signal. DMSO acts as a strong hydrogen-bond acceptor, locking the -OH proton and allowing it to be observed as a distinct resonance.
¹H NMR Causality
-
The Phenolic -OH (~10.2 ppm): Appears as a broad singlet far downfield due to the electronegativity of oxygen and hydrogen bonding with the DMSO solvent.
-
The Triazole Protons (~9.0 ppm): The 4H-1,2,4-triazole ring has local
symmetry. Protons H-3 and H-5 are chemically and magnetically equivalent. They appear as a sharp 2H singlet. Their extreme downfield position is caused by the strong electron-withdrawing effect of the adjacent nitrogen atoms. -
The Imine Proton (~8.5 ppm): The -CH=N- proton is highly deshielded by the magnetic anisotropy of the
-bond and the electron-withdrawing nature of the attached triazole ring. -
The AA'BB' Aromatic System: The 1,4-disubstituted benzene ring creates a classic pseudo-doublet pattern. The -OH group is an electron-donating group (EDG) via resonance, shielding the ortho protons (H-3, H-5), pushing them upfield to ~6.9 ppm . Conversely, the imine group is an electron-withdrawing group (EWG), deshielding its ortho protons (H-2, H-6), pushing them downfield to ~7.7 ppm .
Structural causality of 1H NMR chemical shifts in DMSO-d6.
Table 2: ¹H and ¹³C NMR Spectral Assignments (DMSO-d₆)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Shielding Effects |
| ¹H | ~10.2 | Singlet (br) | 1H | Phenolic -OH | Deshielded; observable due to H-bonding with DMSO-d₆ |
| ¹H | ~9.0 | Singlet | 2H | Triazole H-3, H-5 | Highly deshielded by adjacent electronegative nitrogen atoms |
| ¹H | ~8.5 | Singlet | 1H | Imine -CH=N- | Deshielded by π-conjugation and magnetic anisotropy of C=N |
| ¹H | ~7.7 | Doublet (J≈8.5) | 2H | Aromatic H-2, H-6 | Deshielded by the electron-withdrawing imine group |
| ¹H | ~6.9 | Doublet (J≈8.5) | 2H | Aromatic H-3, H-5 | Shielded by the electron-donating resonance of the -OH group |
| ¹³C | ~161.0 | - | - | Phenolic C-OH | Strongly deshielded by oxygen electronegativity |
| ¹³C | ~158.5 | - | - | Imine -CH=N- | sp² hybridized, deshielded by nitrogen |
| ¹³C | ~143.0 | - | - | Triazole C-3, C-5 | sp² hybridized, bonded to two nitrogens |
| ¹³C | ~130.5 | - | - | Aromatic C-2, C-6 | Ortho to imine group |
| ¹³C | ~124.0 | - | - | Aromatic C-1 | Ipso carbon attached to imine |
| ¹³C | ~115.5 | - | - | Aromatic C-3, C-5 | Ortho to hydroxyl group |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Electrospray Ionization (ESI) in positive mode is the gold standard for this compound. The basic nitrogens of the triazole ring and the imine nitrogen readily accept a proton, yielding a robust [M+H]⁺ ion at m/z 189.09 .
The fragmentation pathway is highly logical and dictated by the weakest bonds in the system. The N-N bond connecting the triazole ring to the imine nitrogen is particularly susceptible to cleavage under collision-induced dissociation (CID).
Logical ESI-MS fragmentation pathway of the protonated molecular ion.
Table 3: ESI-MS Fragmentation Data
| m/z Value | Ion Type | Fragment Assignment | Logical Cleavage Pathway |
| 189.09 | [M+H]⁺ | Intact Molecule | Protonation of triazole or imine nitrogen |
| 120.04 | [Fragment]⁺ | [HO-C₆H₄-CN]⁺ | Cleavage of the N-N bond (loss of triazole ring, -69 Da) |
| 93.03 | [Fragment]⁺ | [HO-C₆H₄]⁺ | Subsequent loss of HCN (-27 Da) from the m/z 120 fragment |
| 85.05 | [Fragment]⁺ | [C₂H₃N₄]⁺ | Cleavage of the imine C=N bond (protonated 4-amino-triazole) |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols incorporate internal validation steps to prevent false positives.
Protocol A: FT-IR Acquisition (KBr Pellet Method)
-
Background Validation: Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂.
-
Sample Preparation: Grind 1–2 mg of the synthesized Schiff base with 100 mg of anhydrous, IR-grade KBr in an agate mortar until a fine, homogenous powder is achieved.
-
Pellet Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes to form a translucent pellet.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).
-
Validation Check: Ensure the baseline is flat. A sloping baseline indicates poor grinding or moisture absorption (KBr is hygroscopic).
Protocol B: NMR Acquisition (with D₂O Exchange)
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of high-purity DMSO-d₆ (99.9% D) in a clean, dry 5 mm NMR tube.
-
Shimming & Locking: Lock the spectrometer to the deuterium signal of DMSO (2.50 ppm for ¹H, 39.5 ppm for ¹³C). Perform automated gradient shimming to ensure sharp peaks.
-
Acquisition (Standard): Acquire the ¹H NMR spectrum (typically 16-32 transients) and ¹³C NMR spectrum (typically 512-1024 transients).
-
Self-Validation (D₂O Shake): To unequivocally prove the assignment of the -OH peak at ~10.2 ppm, add 1 drop of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The peak at 10.2 ppm will disappear due to rapid chemical exchange (OH
OD), validating the assignment.
Protocol C: LC-MS (ESI+) Acquisition
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a mixture of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (to promote protonation).
-
Injection: Inject 5 µL into the LC-MS system.
-
Acquisition: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 300°C.
-
Validation Check: Utilize a lock-mass calibrant (e.g., Leucine Enkephalin) during the run to ensure mass accuracy within < 5 ppm, proving the exact elemental composition (C₉H₈N₄O).
Conclusion
The spectroscopic analysis of 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol requires a holistic understanding of molecular symmetry, electronic effects, and structural causality. By correlating the disappearance of precursor functional groups in FT-IR, mapping the exact atomic connectivity and electron density via DMSO-d₆ NMR, and confirming the molecular mass and logical fragmentation pathways via ESI-MS, researchers can achieve unequivocal structural validation necessary for downstream pharmacological testing.
References
-
Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. PubMed. URL:[Link]
-
Rational Design and Synthesis of New, High Efficiency, Multipotent Schiff Base-1,2,4-triazole Antioxidants Bearing Butylated Hydroxytoluene Moieties. MDPI. URL:[Link]
-
Design, Synthesis, and Biological Activity of New Thiazolidine-4-One Derived from Symmetrical 4-Amino-1,2,4-Triazole. Chemical Methodologies. URL:[Link]
Technical Guide: Crystallographic & Synthetic Profiling of 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol Derivatives
Executive Summary & Molecular Architecture
The integration of a 1,2,4-triazole core with a phenolic moiety via an azomethine (-CH=N-) linkage creates a pharmacophore of significant interest in medicinal chemistry. This guide focuses on 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol , a Schiff base scaffold that exhibits non-linear optical properties, antimicrobial efficacy, and unique supramolecular self-assembly.
The "Why": Structural Causality
From a crystallographic perspective, this molecule is not merely a sum of its parts. It represents a competition between conjugative planarity (favored by the
-
Bioavailability: Planar molecules intercalate DNA differently than twisted ones.
-
Solid-State Packing: The phenolic -OH group acts as a "molecular hook," driving the formation of infinite hydrogen-bonded chains, a feature exploitable in crystal engineering.
Synthesis & Crystallization Protocol
To obtain single crystals suitable for X-ray diffraction (XRD), purity is paramount. The following protocol prioritizes thermodynamic control to minimize defects.
Reaction Mechanism & Stoichiometry
The synthesis relies on a condensation reaction between 4-amino-4H-1,2,4-triazole (nucleophile) and 4-hydroxybenzaldehyde (electrophile).
-
Solvent Choice: Absolute Ethanol (EtOH) is preferred over Methanol. The slightly higher boiling point of EtOH promotes the elimination of water, driving the equilibrium forward.
-
Catalysis: Glacial Acetic Acid (catalytic amount). Protonation of the aldehyde carbonyl oxygen enhances electrophilicity, facilitating the nucleophilic attack by the primary amine.
Step-by-Step Methodology
-
Precursor Dissolution: Dissolve 4-amino-4H-1,2,4-triazole (10 mmol) in 20 mL of absolute ethanol. In a separate flask, dissolve 4-hydroxybenzaldehyde (10 mmol) in 20 mL ethanol.
-
Initiation: Add the aldehyde solution dropwise to the amine solution under continuous stirring at room temperature.
-
Catalysis: Add 3-4 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Chloroform/Methanol 9:1).
-
Isolation: Cool to room temperature. The Schiff base typically precipitates as a solid. Filter and wash with cold ethanol to remove unreacted aldehyde.
-
Recrystallization (Critical for XRD):
-
Dissolve the crude solid in a hot mixture of Ethanol:DMF (4:1) . The DMF helps solubilize the triazole moiety.
-
Allow the solution to cool slowly to room temperature in a vibration-free environment.
-
Slow Evaporation: Cover the vial with parafilm and poke 2-3 small holes. Allow solvent to evaporate over 5–7 days.
-
Workflow Visualization
Figure 1: Optimized synthetic workflow for generating diffraction-quality crystals of triazole Schiff bases.
Crystallographic Analysis & Structural Insights
When analyzing the solved structure (typically solved via Direct Methods using SHELXS/SHELXT), researchers must look for specific geometric markers that validate the Schiff base formation.
Molecular Geometry
The molecule generally crystallizes in a Monoclinic or Triclinic system (often space group
-
The Azomethine Bridge (-CH=N-): The configuration around the C=N double bond is invariably
(trans) . This minimizes steric repulsion between the triazole ring and the phenol ring. -
Torsion Angle: The molecule is rarely planar. A twist angle (typically 20°–45°) exists between the triazole ring and the benzene ring. This is due to the N-N single bond connecting the triazole to the imine nitrogen.
Key Bond Metrics (Reference Values)
The following table summarizes expected bond lengths and angles derived from analogous 4-amino-1,2,4-triazole derivatives. Deviations >0.03 Å from these means may indicate disorder or incorrect assignment.
| Bond / Angle | Typical Value | Structural Significance |
| C=N (Imine) | 1.27 – 1.29 Å | Confirms double bond character (Schiff base formation). |
| N–N (Linker) | 1.37 – 1.40 Å | Single bond connecting triazole to imine; allows rotation. |
| C–O (Phenolic) | 1.35 – 1.37 Å | Typical for aromatic hydroxyl groups involved in H-bonding. |
| C–N=C Angle | 118° – 122° | Consistent with |
| Triazole Ring | Planar | The five-membered ring must be planar (RMS deviation <0.01 Å). |
Supramolecular Assembly (The "Velcro" Effect)
The crystal packing is dominated by strong hydrogen bonds.
-
Donor: Phenolic -OH group.
-
Acceptor: The N1 or N2 nitrogen of the triazole ring (the unprotonated nitrogens).
This interaction (
Interaction Logic Diagram
Figure 2: Supramolecular logic governing the crystal packing of 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol.
Field-Proven Insights for Researchers
Tautomerism Check
While the phenol form is dominant, researchers must verify that the triazole ring has not undergone thione-thiol tautomerism (if using a thio-derivative precursor). In the standard 4-amino-1,2,4-triazole derivative, the ring is aromatic. Check the Difference Fourier Map for any "ghost" peaks near Nitrogen atoms that might suggest proton disorder.
Solvates
This class of compounds is prone to trapping solvent molecules (Ethanol or Water) in the lattice voids.
-
Diagnostic: If the density is unexpectedly low (< 1.3 g/cm³) or if there are large voids in the packing diagram, check for disordered solvent molecules using the SQUEEZE procedure in PLATON.
Validation
Before submitting to the Cambridge Structural Database (CSD), ensure:
-
R-factor: < 0.05 is ideal; < 0.07 is acceptable for small organic molecules.
-
Goodness of Fit (GoF): Should be close to 1.0.
-
CheckCIF: Run the generated CIF file through the IUCr CheckCIF server to identify A/B level alerts regarding bond precision or missed symmetry.
References
-
PubChem. (2025).[1] 4-(4H-1,2,4-Triazol-4-yl)phenol | C8H7N3O.[1] National Library of Medicine. [Link]
-
Alkan, M., & Gündüzalp, A. B. (2024).[2] Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. MWJ Science. [Link][2]
-
Kapri, P., et al. (2020). Synthesis of Schiff Bases of 4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents. Amrit Research Journal. [Link]
-
Cardiff University. (2021). Crystal structure and synthesis of 1,2,4-triazole derivatives. ORCA. [Link]
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Tan, S. L., et al. (2018). Biological Evaluation of New Schiff Bases: Synthesized from 4-Amino-3,5-dimethyl-1,2,4-triazole. SCIRP. [Link]
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Tautomeric Landscapes of 4-Amino-1,2,4-triazole Schiff Bases: An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive exploration of the tautomeric phenomena inherent to 4-amino-1,2,4-triazole Schiff bases. For researchers, medicinal chemists, and drug development professionals, a deep understanding of tautomerism is not merely an academic exercise; it is a critical component in the rational design of therapeutic agents. The dynamic equilibrium between tautomers can profoundly influence a molecule's physicochemical properties, including its solubility, lipophilicity, and, most importantly, its interaction with biological targets. This guide will delve into the structural nuances of these compounds, the analytical methodologies for their characterization, and the implications of their tautomeric behavior on biological activity.
The Dynamic Core: Understanding Tautomerism in 4-Amino-1,2,4-triazole Derivatives
Schiff bases derived from 4-amino-1,2,4-triazole are a versatile class of compounds with a wide range of reported biological activities, including antimicrobial, anticonvulsant, and antitumor effects[1][2][3]. Their chemical reactivity and biological function are intimately linked to the existence of various tautomeric forms. Tautomerism in these molecules can be broadly categorized into three main types: annular tautomerism of the triazole ring, thione-thiol tautomerism in substituted analogs, and imine-enamine or phenol-imine/keto-amine tautomerism of the Schiff base moiety.
Annular Tautomerism of the 1,2,4-Triazole Ring
The unsubstituted 1,2,4-triazole ring can exist in two primary tautomeric forms: the 1H- and 4H-tautomers[4]. Computational studies, including Density Functional Theory (DFT), have shown that the 1H-tautomer is generally the more stable form[4]. The introduction of a 4-amino group and subsequent formation of a Schiff base can influence the relative stabilities of the possible 1H, 2H, and 4H annular tautomers[5][6].
Caption: Thione-thiol tautomerism in 3-mercapto-4-amino-1,2,4-triazole derivatives.
Imine Tautomerism in the Schiff Base Linkage
The azomethine (-N=CH-) linkage of the Schiff base itself can participate in tautomeric equilibria, particularly when the aldehyde precursor contains a hydroxyl group ortho to the formyl group (e.g., salicylaldehyde). This leads to phenol-imine and keto-amine tautomers, which involve the transfer of the phenolic proton to the imine nitrogen.[7][8] The position of this equilibrium is highly sensitive to the solvent environment.[9][10]
Structural Elucidation and Characterization of Tautomers
A combination of spectroscopic and crystallographic techniques, supported by computational chemistry, is essential for the unambiguous identification and characterization of the dominant tautomeric forms in both solid and solution states.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. The chemical shifts of protons (¹H) and carbon-13 (¹³C) are highly sensitive to the electronic environment, which differs significantly between tautomers.
Key NMR Observables for Tautomer Identification:
| Tautomeric System | Key ¹H NMR Signals | Key ¹³C NMR Signals |
| Thione-Thiol | The presence of a broad singlet for N-H (around 14.40 ppm) and the absence of an S-H proton signal are indicative of the thione form in the solid state and in many solvents.[11] The thiol form would show a characteristic S-H proton signal. | The chemical shift of the C=S carbon in the thione form is typically observed in the range of 162-178 ppm.[4][11] |
| Phenol-Imine/Keto-Amine | A downfield signal for the O-H proton (involved in hydrogen bonding with the imine nitrogen) is characteristic of the phenol-imine form. The keto-amine form would show an N-H proton signal. | The chemical shifts of the aromatic carbons and the imine carbon are sensitive to the tautomeric form. |
| Annular Tautomers | The chemical shifts of the triazole ring protons and the N-H protons can help distinguish between the 1H, 2H, and 4H tautomers. | The chemical shifts of the triazole ring carbons provide further evidence for the dominant annular tautomer. |
Experimental Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified 4-amino-1,2,4-triazole Schiff base in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.[9]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis: Analyze the chemical shifts, coupling constants, and signal integrations to identify the characteristic signals for each potential tautomer. For complex spectra, 2D NMR techniques such as HSQC and HMBC can be employed to aid in the assignment of signals.
-
Variable Temperature NMR: To study the dynamics of the tautomeric equilibrium, acquire spectra at different temperatures. Changes in the relative intensities of the signals corresponding to different tautomers can provide thermodynamic information about the equilibrium.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive evidence for the structure of the dominant tautomer in the solid state. It allows for the precise determination of bond lengths, which can differentiate between single and double bonds (e.g., C=S vs. C-S, C=N vs. C-N), and the direct localization of hydrogen atoms, confirming the position of the mobile proton.[1][11]
Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the Schiff base suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the experimental data.
-
Data Analysis: Analyze the refined crystal structure to determine bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding), which provide a detailed picture of the solid-state structure of the dominant tautomer.
Computational Chemistry
Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of different tautomers in the gas phase and in solution (using solvent models).[12][13] These calculations can provide insights that complement experimental data and aid in the interpretation of spectroscopic results.
Quantitative Analysis of Tautomer Stability (Illustrative Example):
DFT calculations on indolyl-triazole-3-thione Schiff bases have shown that the thione tautomer is energetically more stable than the thiol form by approximately 13.7-13.9 kcal/mol, which is in agreement with the X-ray crystal structure data.[1]
| Tautomer | Relative Energy (kcal/mol) |
| Thione | 0.00 |
| Thiol | +13.8 |
| Note: These values are for a specific indolyl-triazole-3-thione Schiff base and serve as an illustrative example. The relative stabilities will vary depending on the specific molecular structure. |
Experimental Protocol for DFT Calculations:
-
Structure Building: Build the 3D structures of all possible tautomers of the 4-amino-1,2,4-triazole Schiff base using a molecular modeling software.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies).
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. Solvent effects can be included using a polarizable continuum model (PCM).
-
Spectra Simulation: Simulate NMR and IR spectra for each tautomer to aid in the interpretation of experimental spectra.
Factors Influencing Tautomeric Equilibrium
The position of the tautomeric equilibrium is not static and can be influenced by a variety of internal and external factors.
-
Solvent Polarity: The polarity of the solvent can have a significant impact on the tautomeric equilibrium. Polar solvents may stabilize more polar tautomers through dipole-dipole interactions or hydrogen bonding.[9][10][14] For instance, in some Schiff bases, polar solvents can shift the equilibrium towards the keto-amine form.[8]
-
Substituent Effects: The electronic properties of substituents on the aromatic rings of the Schiff base can influence the acidity and basicity of the atoms involved in the proton transfer, thereby shifting the tautomeric equilibrium. Electron-donating or electron-withdrawing groups can stabilize or destabilize different tautomeric forms.[15]
-
Temperature: Temperature can affect the position of the tautomeric equilibrium. Variable temperature NMR studies can be used to determine the thermodynamic parameters (ΔH and ΔS) of the tautomerization process.
Implications for Drug Development
The tautomeric state of a drug molecule is of paramount importance as it dictates its three-dimensional shape and hydrogen bonding capabilities, which are crucial for its interaction with a biological target.
Caption: Influence of tautomerism on drug-target interactions.
One tautomer may fit perfectly into the active site of an enzyme, forming key hydrogen bonds that lead to potent inhibition, while another tautomer of the same molecule may be unable to bind effectively.[5] For example, 4-amino-1,2,4-triazole-3-thione-derived Schiff bases have been investigated as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[16] The specific tautomeric form present under physiological conditions will determine the molecule's ability to coordinate with the metal ions in the enzyme's active site.
Therefore, a comprehensive understanding and characterization of the tautomeric forms of 4-amino-1,2,4-triazole Schiff bases are essential for:
-
Structure-Activity Relationship (SAR) Studies: To correctly interpret SAR data, it is crucial to know which tautomer is responsible for the observed biological activity.
-
Pharmacokinetic Properties: Tautomerism can influence properties like solubility and membrane permeability, which affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Intellectual Property: The novelty and patentability of a new chemical entity can be strengthened by a thorough characterization of its different tautomeric forms.
Conclusion
The tautomerism of 4-amino-1,2,4-triazole Schiff bases is a complex and fascinating area of study with significant practical implications for the development of new therapeutic agents. By employing a multi-pronged approach that combines synthesis, advanced spectroscopic and crystallographic techniques, and computational modeling, researchers can gain a detailed understanding of the tautomeric landscape of these important molecules. This knowledge is indispensable for the rational design and optimization of drug candidates with improved efficacy and pharmacokinetic properties.
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Kapri, K. P., Singar, S. B., Khanal, S., & Shakya, B. (2020). Synthesis of Schiff Bases of 4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents. Amrit Research Journal, 1(1), 29-36. [Link]
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Boraei, A. T. A., Soliman, S. M., Haukka, M., El Tamany, E. S. H., Al-Majid, A. M., & Barakat, A. (2021). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Molecules, 26(17), 5293. [Link]
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Shah, A., & Shah, A. A. (2013). Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy- benzaldehyde/naphthaldehyde with 1,2-Phenylenediamine and 4-Aminophenyl Ether. Asian Journal of Chemistry, 25(8), 4215-4219. [Link]
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Hassoon, Z. M., et al. (2024). Synthesis, Characterization & Biological Survey of Novel 1,2,4- Triazole Schiff Base Derivatives. Central Asian Journal of Theoretical and Applied Science, 5(5), 469-482. [Link]
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Mohammed, I. A., et al. (2025). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. Bulletin of the Chemical Society of Ethiopia, 39(6). [Link]
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Al-Amiery, A. A., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistryOpen, 11(4), e202100237. [Link]
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Kumar, A., et al. (2014). Thiol-thiono tautomerism shown by the synthesized Schiff bases. ResearchGate. [Link]
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Gîrțu, M. A., et al. (2018). Keto-enol tautomerism in new silatranes Schiff bases tailed with different substituted salicylic aldehyde. Arabian Journal of Chemistry, 11(1), 1-12. [Link]
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Kariuki, B. M., et al. (2025). Keto Forms of Salicylaldehyde Schiff Bases: Structural and Theoretical Aspects. ResearchGate. [Link]
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Boraei, A. T. A., et al. (2021). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Am. Semantic Scholar. [Link]
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Kumar, D., et al. (2019). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. [Link]
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Antonov, L., et al. (2025). Factors determining tautomeric equilibria in Schiff bases. ResearchGate. [Link]
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Oniga, S., et al. (2011). SCHIFF BASES AND TRIAZOLOTHIADIAZINES DERIVED FROM A THIOPHENE-SUBSTITUTED 4-AMINO-3-MERCAPTO-1,2,4-TRIAZOLE. Revue Roumaine de Chimie, 56(2), 137-144. [Link]
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Malik, P. K. (2011). Investigation on tautomeric equilibrium of schiff base in mixed binary solvent. Ethesis. [Link]
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Al-Masoudi, N. A., et al. (2023). Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules. Journal of Medicinal and Chemical Sciences, 6(8), 1833-1847. [Link]
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De Luca, F., et al. (2020). 4-Amino-1,2,4-triazole-3-thione-derived Schiff bases as metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry, 208, 112720. [Link]
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Hrabovyi, D., et al. (2022). DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione. ResearchGate. [Link]
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Butcher, R. J., et al. (2023). Formation of Ketimines from Aldimines in Schiff Base Condensation of Amino Acids and Imidazole-2-Carboxaldehydes: Tautomerization of Schiff Bases of Amino Acids Resulting in the Loss of Stereogenic Center. Molecules, 28(19), 6825. [Link]
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Uysal, U., Berber, H., & Ercengiz, D. (2018). Theoretical Investigation on Solvent Dependent Shift and Electronic Transition Properties of Certain Schiff Bases. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(sp.is.1), 111-130. [Link]
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Alkan, M., & Gündüzalp, A. B. (2024). Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. MW Journal of Science. [Link]
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Jiang, G., et al. (2021). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. ResearchGate. [Link]
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Quantum Chemical Calculations for 4-Amino-1,2,4-Triazole Derivatives: From Molecular Design to Mechanistic Insight
An In-Depth Technical Guide:
Executive Summary
The 4-amino-1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of therapeutic agents with activities spanning antifungal, anticancer, anticonvulsant, and antimicrobial applications.[1][2][3] The rational design and optimization of these derivatives necessitate a profound understanding of their molecular structure, electronic properties, and interaction mechanisms. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the structure-activity relationships of 4-amino-1,2,4-triazole derivatives. We will explore core theoretical principles, detail practical computational workflows, bridge theoretical calculations with experimental applications like molecular docking and QSAR, and provide field-proven insights into data interpretation, empowering research teams to accelerate the discovery of novel, high-efficacy therapeutics.
Part 1: Foundational Concepts
The 4-Amino-1,2,4-Triazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structure is of immense interest due to its unique electronic characteristics, metabolic stability, and its capacity to engage in various non-covalent interactions, such as hydrogen bonding, with biological targets.[4][5] The addition of an amino group at the N4 position further enhances its utility, modulating the electronic profile and providing an additional vector for interaction. This scaffold is a key component in numerous clinically approved drugs, and its derivatives are continually explored for new therapeutic applications, from treating infectious diseases to managing central nervous system disorders.[4][6]
The Rationale for Quantum Chemical Calculations in Drug Discovery
While traditional drug discovery relies on extensive synthesis and high-throughput screening, this process can be both time-consuming and resource-intensive. Computational modeling offers a powerful, cost-effective alternative to pre-screen candidates, predict their properties, and understand their mechanisms of action at a sub-molecular level.[7] Quantum chemical calculations allow us to build a "virtual laboratory" where we can quantify molecular properties that govern biological activity before a single compound is synthesized. This predictive power enables a more rational, hypothesis-driven approach to drug design, increasing the efficiency and success rate of the development pipeline.
Part 2: Core Theoretical Methodologies
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
For molecules like 4-amino-1,2,4-triazole derivatives, Density Functional Theory (DFT) has become the predominant method for computational analysis.[5][8] Unlike more computationally expensive wavefunction-based methods, DFT calculates the properties of a many-electron system based on its electron density, which is a function of only three spatial coordinates. This approach provides an excellent balance of accuracy and computational efficiency.
The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) is critical for obtaining reliable results.[5][8]
-
Functional: The functional is an approximation of the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction. B3LYP is a popular hybrid functional known for its robust performance across a wide range of organic molecules.
-
Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets like 6-311++G(d,p) provide more flexibility to describe the electron distribution, especially for systems with heteroatoms and potential for diffuse electron density, leading to more accurate results.[9]
Key Molecular Descriptors and Their Mechanistic Significance
DFT calculations yield a wealth of information. The following descriptors are particularly crucial for understanding and predicting the behavior of 4-amino-1,2,4-triazole derivatives.
-
Optimized Molecular Geometry: The first step in any analysis is to find the lowest energy (most stable) 3D arrangement of the atoms.[1] This optimized geometry provides precise bond lengths, bond angles, and dihedral angles, which are fundamental to understanding how the molecule will fit into a receptor's active site.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[5]
-
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a better electron donor.
-
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
-
The HOMO-LUMO Energy Gap (ΔE): This energy difference is a critical indicator of molecular stability and reactivity.[10][11] A small energy gap implies that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This is often correlated with higher biological activity.
-
-
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface.[8][9] It allows us to identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. This is invaluable for predicting sites of nucleophilic and electrophilic attack and for understanding non-covalent interactions like hydrogen bonding with biological targets.[8]
-
Global Reactivity Descriptors: From the HOMO and LUMO energies, we can derive indices like chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω), which provide quantitative measures of a molecule's reactivity and stability.[12]
Part 3: A Practical Computational Workflow
Executing a quantum chemical analysis follows a systematic, self-validating protocol. Each step builds upon the last to ensure the final data is reliable and physically meaningful.
Step-by-Step Protocol for DFT Calculations
This protocol assumes the use of the Gaussian software package, a widely used tool in computational chemistry.[8][10]
-
Molecule Construction:
-
Build the 3D structure of the desired 4-amino-1,2,4-triazole derivative using a molecular modeling program (e.g., GaussView, Avogadro).
-
Perform an initial, low-level geometry cleanup using a molecular mechanics force field (e.g., UFF) to ensure a reasonable starting structure.
-
-
Geometry Optimization and Frequency Calculation:
-
Objective: To find the true energy minimum geometry of the molecule.
-
Methodology: Create a Gaussian input file specifying the coordinates, charge, multiplicity, and the desired level of theory. The Opt Freq keywords perform both optimization and a subsequent frequency calculation.
-
Sample Gaussian Input:
-
Validation: After the calculation completes, verify that the optimization converged successfully and that the frequency analysis yielded zero imaginary frequencies. An imaginary frequency indicates a transition state, not a stable minimum, and the geometry must be re-evaluated.
-
-
Calculation of Electronic Properties:
-
Objective: To compute the descriptors discussed in Part 2.
-
Methodology: Using the optimized geometry from the previous step, run a single-point energy calculation. The pop=NBO or pop=MK keywords can be added to request Natural Bond Orbital or Mulliken population analyses for detailed atomic charge distributions.
-
Data Extraction: The output file will contain the energies of all molecular orbitals (including HOMO and LUMO), the dipole moment, and atomic charges. The checkpoint file (.chk) can be used with Gaussian utilities to generate files for visualizing orbitals and the MEP surface.
-
Diagram: Standard DFT Workflow
Below is a diagram illustrating the logical flow of a standard DFT calculation protocol.
Caption: Standard workflow for DFT calculations of a molecule.
Part 4: Bridging Theory with Application
Quantum chemical calculations are most powerful when integrated with other computational techniques to directly address challenges in drug development.
Molecular Docking: Simulating Bio-molecular Interactions
Molecular docking predicts the preferred orientation of a ligand (our triazole derivative) when bound to a biological target (e.g., an enzyme or receptor). This technique is essential for understanding the specific interactions that drive binding affinity and biological activity.
Experimental Protocol: Docking a Triazole Derivative into a Target Active Site
-
Preparation of Receptor:
-
Obtain the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).
-
Using software like AutoDock Tools or Chimera, remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and assign atomic charges to the protein.
-
-
Preparation of Ligand:
-
Use the DFT-optimized geometry of the 4-amino-1,2,4-triazole derivative. This is a critical step, as using a high-quality, low-energy conformation of the ligand leads to more accurate docking results.
-
Assign atomic charges and define the rotatable bonds of the ligand.
-
-
Docking Simulation:
-
Define the binding site (the "grid box") on the receptor, typically centered on the location of the native ligand in the crystal structure.
-
Run the docking algorithm (e.g., AutoDock Vina) to systematically sample different conformations and orientations of the ligand within the active site.
-
-
Analysis of Results:
-
The primary output is the binding affinity (or docking score), usually in kcal/mol, which estimates the strength of the interaction.[13]
-
Visualize the top-ranked docking poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and specific amino acid residues in the active site.
-
Diagram: Computational Drug Design Workflow
This diagram illustrates how DFT and docking are integrated into the early stages of drug discovery.
Caption: Integrated workflow for computational drug design.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling creates a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[14][15] The quantum chemical descriptors calculated via DFT (e.g., HOMO-LUMO gap, dipole moment, atomic charges) serve as powerful, physically meaningful variables for building robust and predictive QSAR models.[16] For example, a QSAR model might reveal that the antifungal activity of a series of triazoles is strongly correlated with a low LUMO energy and a high dipole moment, providing clear guidance for the design of new, more potent derivatives.
Part 5: Data Interpretation and Case Study
Analysis of Calculated Data
The true value of these calculations lies in comparative analysis. By calculating the properties of a series of derivatives, we can identify trends that correlate with activity.
Table 1: Hypothetical Calculated Quantum Chemical Properties of Substituted 4-amino-1,2,4-triazole Derivatives
| Derivative (Substituent at C5) | E_HOMO (eV) | E_LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Dipole Moment (Debye) |
| -H (Parent) | -6.85 | -0.95 | 5.90 | 3.5 |
| -Cl (Electron-Withdrawing) | -7.05 | -1.25 | 5.80 | 4.8 |
| -OCH3 (Electron-Donating) | -6.60 | -0.80 | 5.80 | 3.9 |
Causality: As shown in the table, adding an electron-withdrawing group (-Cl) lowers both the HOMO and LUMO energies, making the molecule a better electron acceptor. An electron-donating group (-OCH3) raises both energies. This modulation of the frontier orbitals directly impacts the molecule's reactivity and its potential to interact with biological targets.
Case Study: Antifungal Mechanism of Action
Many triazole-based antifungal agents function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[13] The mechanism involves the coordination of one of the triazole's nitrogen atoms to the heme iron atom in the enzyme's active site.
-
Insight from DFT: A lower LUMO energy on a triazole derivative suggests it is a better electron acceptor. This enhanced electrophilicity can strengthen the coordination bond with the electron-rich heme iron, leading to more potent enzyme inhibition.
-
Insight from MEP: An MEP map can visualize the negatively charged regions around the triazole nitrogens, confirming their availability and likelihood to act as the coordinating nucleophile for the heme iron.
Diagram: Antifungal Mechanism of Action
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. irjweb.com [irjweb.com]
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- 11. DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
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- 13. mdpi.com [mdpi.com]
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- 15. Structural characterization and QSAR modeling of 1,2,4-triazole derivatives as α-glucosidase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Mechanistic Profiling of 4-Amino-1,2,4-Triazole Schiff Bases
Executive Summary
4-Amino-1,2,4-triazole (4-ATA) and its functionalized derivatives are privileged scaffolds in modern drug discovery, exhibiting profound antimicrobial, antifungal, and anticancer properties[1]. The functionalization of the exocyclic primary amine (–NH₂) via condensation with aromatic aldehydes or ketones yields Schiff bases (azomethines), which are characterized by the critical –N=CH– pharmacophore[2].
This technical whitepaper elucidates the underlying chemical mechanics, thermodynamic considerations, and optimized experimental protocols for synthesizing 4-ATA Schiff bases, providing researchers with a self-validating system for high-yield synthesis.
Chemical Mechanism of Azomethine Formation
The synthesis of a Schiff base from 4-ATA follows a classic nucleophilic addition-elimination pathway. However, the unique electronic environment of the electron-deficient 1,2,4-triazole ring dictates specific kinetic and thermodynamic behaviors during the reaction.
Step-by-Step Mechanistic Pathway
-
Carbonyl Activation (Electrophilic Enhancement): The reaction initiates with the electrophilic activation of the carbonyl carbon of the aldehyde or ketone. While the reaction can proceed uncatalyzed, introducing a weak acid (e.g., glacial acetic acid) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the adjacent carbon[3].
-
Nucleophilic Attack: The exocyclic primary amine of 4-ATA acts as the nucleophile. The lone pair of electrons on the nitrogen attacks the activated carbonyl carbon, forming a new C–N bond[4].
-
Hemiaminal Formation: This nucleophilic attack generates a tetrahedral intermediate. A rapid proton transfer occurs, shifting the proton from the positively charged nitrogen to the alkoxide oxygen, yielding a neutral hemiaminal (carbinolamine) intermediate[5].
-
Dehydration (Rate-Limiting Step): The hydroxyl group of the hemiaminal is protonated by the acid catalyst, converting it into a superior leaving group (H₂O). The lone pair on the adjacent nitrogen facilitates the expulsion of the water molecule, forming an iminium ion, which subsequently loses a proton to yield the stable azomethine (–N=CH–) linkage[6].
Causality in pH Optimization
The reaction is highly pH-dependent. If the pH is too low (e.g., using strong HCl), the primary amine of 4-ATA (pKa ~ 4.0) becomes protonated into an ammonium ion, neutralizing its nucleophilicity and halting the reaction[7]. Conversely, if the pH is too high, the carbonyl group remains unactivated. Glacial acetic acid provides the optimal mildly acidic environment (pH 4.5–5.5) to perfectly balance carbonyl activation and amine nucleophilicity.
Reaction mechanism of Schiff base formation from 4-amino-1,2,4-triazole.
Experimental Workflows & Protocol Design
Solvent Selection (Causality)
Absolute ethanol or methanol is universally preferred for this synthesis[1]. Schiff base formation is a reversible equilibrium reaction that produces water as a byproduct. Using anhydrous alcoholic solvents minimizes the reverse hydrolysis reaction, driving the thermodynamic equilibrium toward the desired azomethine product.
Protocol A: Conventional Reflux Methodology
This is the standard benchtop approach for synthesizing triazole-derived Schiff bases[7].
-
Preparation: Dissolve 10 mmol of 4-amino-1,2,4-triazole in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 10 mmol of the target aromatic aldehyde (e.g., 4-chlorobenzaldehyde) dissolved in 20 mL of absolute ethanol.
-
Catalysis: Introduce 3–5 drops of glacial acetic acid to the mixture to activate the carbonyl[3].
-
Reflux: Heat the mixture under reflux conditions (78°C) for 3 to 5 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Isolation: Cool the reaction mixture to room temperature. The Schiff base will typically precipitate as a solid[3].
-
Purification: Filter the precipitate, wash with cold ethanol to remove unreacted starting materials, and recrystallize from hot ethanol to achieve high purity[6].
Protocol B: Sonochemical Methodology (Green Chemistry)
Sonication creates acoustic cavitation, generating localized hot spots that provide massive activation energy instantly, bypassing the need for bulk heating or acid catalysts[7].
-
Preparation: Mix equimolar amounts (1 mmol) of 4-ATA and the respective aldehyde in 4 mL of methanol[4].
-
Sonication: Subject the mixture to ultrasonic irradiation in an ultrasound bath for 3–5 minutes[4].
-
Observation: Product precipitation typically begins within 3–4 minutes[4].
-
Isolation: Centrifuge the mixture, isolate the product by decantation of the mother liquor, and recrystallize with hot ethanol[4].
Step-by-step experimental workflow for Schiff base synthesis.
Quantitative Data & Yield Analysis
The shift from conventional reflux to sonochemical synthesis demonstrates significant improvements in both yield and time efficiency, validating the thermodynamic advantages of acoustic cavitation[7].
| Parameter | Conventional Reflux Method | Sonochemical Method |
| Reaction Time | 3 – 5 Hours | 3 – 5 Minutes |
| Catalyst Requirement | Glacial Acetic Acid (Required) | Catalyst-Free |
| Energy Consumption | High (Continuous heating) | Low (Brief sonication) |
| Average Yield (%) | 67% – 86% | 86% – 99% |
| Byproduct Formation | Moderate (Hydrolysis risk over time) | Negligible |
Analytical Validation
Confirmation of the Schiff base relies on identifying the disappearance of starting material functional groups and the appearance of the azomethine linkage[4].
-
FTIR Spectroscopy: The primary amine doublet (–NH₂) of 4-ATA at ~3200-3300 cm⁻¹ disappears. A sharp, characteristic absorption band for the azomethine (HC=N) stretch appears at 1620–1640 cm⁻¹ [4].
-
¹H-NMR: The disappearance of the broad –NH₂ singlet and the emergence of a highly deshielded singlet at δ 8.30–9.80 ppm , corresponding to the azomethine proton (CH=N)[4].
-
¹³C-NMR: The azomethine carbon typically resonates downfield at 158.0–164.0 ppm [4].
References
-
Title: A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents Source: PLOS One (2020) URL: 7
-
Title: Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione Source: MDPI (2023) URL: 1
-
Title: Synthesis of Schiff Bases of 4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents Source: Nepal Journals Online (2020) URL: 6
-
Title: Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities Source: Chemical Methodologies (2021) URL: 3
-
Title: Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative Source: PMC / NIH URL: 2
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- 2. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.utar.edu.my [eprints.utar.edu.my]
- 6. nepjol.info [nepjol.info]
- 7. A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents | PLOS One [journals.plos.org]
Methodological & Application
Application Note: Antimicrobial Activity Screening of 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol
Abstract
This technical guide details the protocol for evaluating the antimicrobial efficacy of 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol , a Schiff base derivative synthesized from 4-amino-1,2,4-triazole and 4-hydroxybenzaldehyde. This compound integrates the pharmacophoric properties of the 1,2,4-triazole ring (known for antifungal azole activity) with a phenolic Schiff base moiety (associated with bacterial enzyme inhibition and metal chelation). The guide covers solubilization strategies to overcome the hydrophobicity of Schiff bases, qualitative screening via agar diffusion, and quantitative determination of Minimum Inhibitory Concentration (MIC) using CLSI-compliant broth microdilution.
Chemical Context & Mechanism
The target compound belongs to the class of 4-amino-1,2,4-triazole Schiff bases .[1] Its biological activity is hypothesized to stem from two synergistic mechanisms:
-
Azomethine Linkage (-N=CH-): The lone pair of electrons on the imine nitrogen can chelate metal ions essential for microbial metabolism or form hydrogen bonds with active sites of bacterial enzymes.
-
Triazole Ring: A known pharmacophore that inhibits lanosterol 14
-demethylase (CYP51) in fungi, disrupting ergosterol biosynthesis. -
Phenolic Hydroxyl: Acts as a proton exchanger, potentially disrupting the transmembrane electrochemical gradient in bacteria.
Structural Stability Warning
Critical: Schiff bases are susceptible to hydrolysis in acidic aqueous environments, reverting to the parent aldehyde and amine. All stock solutions must be prepared in anhydrous DMSO and diluted into buffered media (pH 7.2–7.4) immediately prior to use.
Material Preparation
Stock Solution Preparation
Due to the lipophilic nature of the triazole-Schiff base scaffold, direct dissolution in aqueous media will result in precipitation.
-
Solvent: Dimethyl Sulfoxide (DMSO), molecular biology grade (anhydrous).
-
Concentration: Prepare a 10 mg/mL (10,000 µg/mL) primary stock.
-
Procedure:
-
Weigh 10 mg of the compound into a sterile 1.5 mL microcentrifuge tube.
-
Add 1.0 mL of sterile DMSO.
-
Vortex for 60 seconds. If dissolution is incomplete, sonicate at 40 kHz for 5 minutes at room temperature.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis.
-
Media Preparation
-
Bacterial Media: Mueller-Hinton Broth (MHB) cation-adjusted (Ca-MHB) for MIC; Mueller-Hinton Agar (MHA) for diffusion.
-
Fungal Media: RPMI 1640 buffered with MOPS (pH 7.0) for yeasts (Candida spp.); Sabouraud Dextrose Agar (SDA) for molds.
Experimental Workflow Visualization
Figure 1: Operational workflow for screening 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol, moving from stock preparation to dual-pathway screening.
Protocol A: Primary Screening (Agar Well Diffusion)
Purpose: Rapid qualitative assessment of antimicrobial potential.
Procedure
-
Inoculum Prep: Prepare a bacterial suspension in saline matched to 0.5 McFarland standard (
CFU/mL). -
Seeding: Swab the suspension evenly across the surface of a sterile MHA plate (bacteria) or SDA plate (fungi). Allow to dry for 5 minutes.
-
Well Creation: Use a sterile 6 mm cork borer to punch wells into the agar.
-
Loading:
-
Test: Add 50 µL of compound (diluted to 100 µg/mL or 500 µg/mL in <1% DMSO/media) into the well.
-
Positive Control: Ciprofloxacin (5 µ g/disk ) or Fluconazole (25 µ g/disk ).
-
Negative Control: 1% DMSO in sterile water (to rule out solvent toxicity).
-
-
Incubation:
-
Bacteria: 37°C for 18–24 hours.[2]
-
Fungi: 25–30°C for 48 hours.
-
-
Readout: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters.
Protocol B: Quantitative Screening (Broth Microdilution)
Purpose: Determination of Minimum Inhibitory Concentration (MIC) according to CLSI M07 guidelines.
Microplate Setup
Use sterile 96-well round-bottom polystyrene plates.
| Column | Content | Volume | Final Conc. |
| 1 | Negative Control (Media only) | 100 µL | N/A |
| 2-11 | Serial Dilution of Compound | 100 µL | 512 |
| 12 | Growth Control (Bacteria + Media + Solvent) | 100 µL | 0 µg/mL |
Step-by-Step Methodology
-
Intermediate Dilution: Dilute the DMSO stock (10 mg/mL) 1:10 with broth to get 1000 µg/mL (10% DMSO). Further dilute this 1:2 with broth to get 500 µg/mL (5% DMSO). Note: High DMSO kills bacteria; ensure final assay concentration is <1% if possible, or run a solvent control.
-
Dispensing: Add 100 µL of Ca-MHB to columns 2–12.
-
Serial Dilution: Add 100 µL of the 500 µg/mL intermediate to Column 2. Mix and transfer 100 µL to Column 3. Repeat to Column 11. Discard the final 100 µL.
-
Inoculation: Dilute the 0.5 McFarland culture 1:100, then add 5 µL to wells in columns 2–12. Final inoculum:
CFU/mL. -
Incubation: 37°C for 16–20 hours (aerobic).
-
Visualization: Add 20 µL of Resazurin (0.015%) or TTC (Triphenyl Tetrazolium Chloride) dye. Incubate for 1 hour.
-
Pink/Red: Viable cells (Growth).
-
Blue/Colorless: Dead cells (Inhibition).
-
Data Interpretation
The MIC is the lowest concentration well that shows no visible color change (remains blue for Resazurin) or no turbidity.
-
Significant Activity: MIC < 10 µg/mL[3]
-
Moderate Activity: MIC 10 – 100 µg/mL
-
Weak/Inactive: MIC > 100 µg/mL
Advanced Characterization: Time-Kill Kinetics
Purpose: To determine if the compound is bacteriostatic or bactericidal.
-
Setup: Inoculate broth containing the compound at 2x MIC with
CFU/mL. -
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
-
Plating: Serially dilute aliquots and plate on agar. Count colonies.
-
Interpretation:
-
Bactericidal:
reduction in CFU/mL compared to initial inoculum. -
Bacteriostatic:
reduction.
-
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI. Link
-
Bayrak, H., Demirbas, A., et al. (2010). Synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives. Turkish Journal of Chemistry, 34, 835–846.[4] Link
-
Mange, Y. J., Isloor, A. M., et al. (2011). Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. Arabian Journal of Chemistry, 6(2), 177-181. Link
-
Pintilie, L., et al. (2023).[5] Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules, 28(6), 2715. Link
-
Al-Amiery, A. A., et al. (2012). Antioxidant and Antimicrobial Activities of Novel Quinazolinones. Medical Principles and Practice, 21, 322–327. (Reference for DMSO solubility protocols in Schiff bases). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. cajotas.casjournal.org [cajotas.casjournal.org]
- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]
Determining the In Vitro Antifungal Efficacy of Novel Triazole Schiff Bases: An Application Protocol
Introduction: The Imperative for Novel Antifungal Discovery
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global public health.[1][2] Triazole-based antifungal agents have long been a cornerstone of anti-infective therapy, primarily through their targeted inhibition of lanosterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway.[3][4][5] The structural modification of the triazole scaffold, such as the incorporation of Schiff bases, offers a promising avenue for the development of new chemical entities with potentially enhanced potency and a broader spectrum of activity.[3][6][7]
This application note provides a detailed, step-by-step protocol for conducting in vitro antifungal susceptibility testing of novel triazole Schiff bases. The methodology is grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and inter-laboratory reproducibility.[1][8][9][10] This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antifungal compounds.
Core Principle: The Broth Microdilution Method
The foundation of this protocol is the broth microdilution assay, a robust and widely accepted method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2][11] The MIC is defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism after a specified incubation period.[1][2][12] This quantitative measure is a critical parameter in the preclinical assessment of a compound's antifungal potential.
The workflow involves preparing serial twofold dilutions of the triazole Schiff base in a 96-well microtiter plate.[1][2] Each well is then inoculated with a standardized suspension of the target fungal pathogen. Following incubation under controlled conditions, the plates are visually or spectrophotometrically assessed for fungal growth to determine the MIC value.[2][11]
Visualizing the Workflow
Caption: Workflow of the broth microdilution antifungal assay.
Detailed Protocol: In Vitro Antifungal Susceptibility Testing
PART 1: Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below. It is imperative to use sterile techniques and high-purity reagents to ensure the validity of the experimental results.
| Category | Item | Specifications & Notes |
| Test Compounds | Triazole Schiff Base(s) | Powder form, of known purity. |
| Positive Control Antifungal | e.g., Fluconazole, Voriconazole.[13][14] | |
| Solvents | Dimethyl sulfoxide (DMSO) | ACS grade or higher, for dissolving test compounds. |
| Fungal Strains | Test Isolates | Clinically relevant yeast (e.g., Candida albicans, Candida glabrata) or mold (e.g., Aspergillus fumigatus) species.[13][15] |
| Quality Control (QC) Strains | e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258.[2][16][17] QC strains are essential for validating the assay's accuracy and reproducibility. | |
| Culture Media | Sabouraud Dextrose Agar (SDA) | For subculturing and maintaining fungal isolates. |
| RPMI 1640 Medium | With L-glutamine, without sodium bicarbonate, buffered with MOPS to pH 7.0.[2][8][16] This is the standard medium for antifungal susceptibility testing. | |
| Reagents & Consumables | Sterile Saline (0.85% NaCl) | For preparing fungal suspensions. |
| Sterile Tween 20 (optional) | A wetting agent to aid in the dispersion of conidia for mold testing.[18] | |
| Sterile 96-well, U-bottom microtiter plates | [8] | |
| Sterile pipette tips, tubes, and reservoirs | ||
| Equipment | Biosafety Cabinet (Class II) | To maintain sterility during all manipulations. |
| Incubator | Set to 35°C.[2][19] | |
| Spectrophotometer or McFarland Densitometer | For standardizing the inoculum density.[2][13] | |
| Vortex Mixer | For thorough mixing of solutions and suspensions. | |
| Multichannel Pipettor | For efficient liquid handling. | |
| Microplate Reader (optional) | For spectrophotometric determination of growth inhibition. |
PART 2: Step-by-Step Experimental Procedure
Step 1: Preparation of Antifungal Stock Solutions
The accurate preparation of stock solutions is critical for achieving the correct final drug concentrations in the assay.
-
Compound Weighing: Accurately weigh the triazole Schiff base and the positive control antifungal (e.g., fluconazole).
-
Dissolution: Dissolve the compounds in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing. The use of DMSO is necessary for many poorly water-soluble organic compounds.[11]
-
Working Solutions: Prepare intermediate working solutions by diluting the stock solution in RPMI 1640 medium. The concentration of the working solution should be twice the highest concentration to be tested in the microtiter plate.
Step 2: Inoculum Preparation
Standardization of the fungal inoculum is paramount for reproducible results.[18][20] The final inoculum concentration should be within the range specified by CLSI or EUCAST guidelines.
-
For Yeasts (e.g., Candida spp.):
-
Subculture the yeast isolate onto an SDA plate and incubate at 35°C for 24-48 hours to obtain fresh, viable colonies.[2]
-
Select several distinct colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or a McFarland densitometer. This corresponds to approximately 1-5 x 10^6 CFU/mL.[2]
-
Dilute this adjusted suspension in RPMI 1640 medium to achieve the final desired inoculum concentration in the wells (typically 0.5-2.5 x 10^3 CFU/mL).[16]
-
-
For Molds (e.g., Aspergillus spp.):
-
Grow the mold on an appropriate agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days, or until adequate sporulation is observed.
-
Harvest the conidia by gently flooding the agar surface with sterile saline containing a small amount of a wetting agent like Tween 20.[18]
-
Gently scrape the surface with a sterile loop or swab to release the conidia.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for a few minutes.
-
Adjust the conidial suspension to the desired concentration (typically 0.4 x 10^4 to 5 x 10^4 CFU/mL) using a hemocytometer or by spectrophotometric correlation.[8]
-
Step 3: Preparation of the Microdilution Plate
-
Dispense 100 µL of RPMI 1640 medium into wells 2 through 11 of a 96-well microtiter plate.[2]
-
Add 200 µL of the 2x concentrated working solution of the triazole Schiff base to well 1.
-
Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10.
-
After mixing the contents of well 10, discard 100 µL. Wells 1-10 now contain 100 µL of serially diluted compound.
-
Well 11 will serve as the growth control (containing only RPMI 1640).
-
Well 12 will serve as the sterility control (containing 200 µL of uninoculated RPMI 1640).
Step 4: Inoculation and Incubation
-
Add 100 µL of the standardized fungal inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the drug concentrations to the final desired range.
-
The final concentration of DMSO in each well should not exceed a level that affects fungal growth (typically ≤1%).
-
Seal the plates or place them in a humidified chamber to prevent evaporation.
-
Incubate the plates at 35°C. The incubation period is typically 24-48 hours for yeasts and may be longer for some molds.[11][19]
Step 5: Determination of the Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free growth control well.
-
Visual Reading: Using a reading mirror or by holding the plate up to a light source, observe the wells for turbidity (growth). The MIC is the lowest drug concentration in which there is a visually distinct decrease in turbidity compared to the growth control. For azoles, this is often an 80% or greater reduction in growth.[16][19]
-
Spectrophotometric Reading: A microplate reader can be used to measure the optical density (OD) at a specific wavelength (e.g., 530 nm). The MIC can be defined as the lowest drug concentration that inhibits growth by a predetermined percentage (e.g., ≥80%) compared to the growth control.
Mechanism of Action: The Triazole Advantage
Triazole antifungals, including novel Schiff base derivatives, exert their effect by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][4] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[3] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and function, and inhibiting fungal growth.[4] The specificity of triazoles for the fungal CYP51 over its mammalian counterpart is a key factor in their therapeutic index.[5]
Caption: Mechanism of action of triazole antifungals.
Data Interpretation and Quality Control
-
MIC Reporting: The MIC is reported as the concentration of the drug in the first well that shows significant growth inhibition.
-
Quality Control: The MICs for the QC strains must fall within the established reference ranges to ensure the validity of the results for the test isolates.[21][22] If the QC results are out of range, the entire batch of tests should be repeated.
-
Data Analysis: The antifungal activity of the novel triazole Schiff bases can be compared to that of the standard antifungal agent. Compounds exhibiting potent activity (low MIC values) against a broad spectrum of fungal pathogens are promising candidates for further development.[14][23]
Conclusion: A Pathway to New Antifungal Therapies
This detailed protocol provides a standardized and reliable framework for the in vitro evaluation of novel triazole Schiff bases as potential antifungal agents. By adhering to established guidelines and maintaining rigorous quality control, researchers can generate high-quality, reproducible data that is essential for the identification and advancement of new therapeutic candidates. The systematic screening of novel chemical entities, such as triazole Schiff bases, is a critical step in the ongoing effort to combat the growing threat of invasive fungal diseases.
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Application Notes and Protocols for the Anticancer Activity Evaluation of 4-Amino-1,2,4-Triazole Derivatives
Introduction: The Therapeutic Potential of 4-Amino-1,2,4-Triazole Derivatives
The pursuit of novel, effective, and selective anticancer agents remains a paramount objective in medicinal chemistry and oncology.[1] Within the vast landscape of heterocyclic compounds, the 1,2,4-triazole nucleus has emerged as a privileged scaffold, integral to the structure of numerous therapeutic agents.[2][3] Derivatives of 4-amino-1,2,4-triazole, in particular, have garnered significant attention due to their broad spectrum of biological activities, including notable anticancer properties.[1][4][5] Mechanistic studies suggest that these compounds can exert their effects through various means, such as the inhibition of critical enzymatic pathways like PI3K/AKT, interaction with tubulin, or induction of apoptosis.[4][5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the in vitro anticancer activity of novel 4-amino-1,2,4-triazole derivatives. The protocols herein are designed to be self-validating systems, progressing from initial cytotoxicity screening to in-depth mechanistic studies, including the analysis of apoptosis, cell cycle distribution, and the modulation of key signaling proteins.
Part 1: Foundational Analysis - In Vitro Cytotoxicity Screening
The initial and most critical step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population. Two robust and widely adopted colorimetric assays for this purpose are the MTT and Sulforhodamine B (SRB) assays.
Scientific Rationale: Choosing a Cytotoxicity Assay
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This assay measures the metabolic activity of a cell population, which is generally proportional to the number of viable cells.[7][8] Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8] The amount of formazan produced, once solubilized, is directly proportional to the number of living cells.[7]
-
Sulforhodamine B (SRB) Assay : In contrast to the MTT assay, the SRB assay is a cell biomass-based measurement.[9] It relies on the ability of the bright-pink aminoxanthene dye, SRB, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[10][11] The amount of bound dye is directly proportional to the total protein mass and, therefore, the number of cells.[9][10] This method is less susceptible to interference from compounds that may affect cellular metabolism without directly killing the cells.[9]
Experimental Workflow: Cytotoxicity Screening```dot
Caption: Principle of distinguishing cell populations via Annexin V/PI staining.
Protocol 2.1: Apoptosis Detection by Flow Cytometry
Materials:
-
6-well tissue culture plates
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the 4-amino-1,2,4-triazole derivatives at concentrations around their predetermined IC50 for 24-48 hours. Include an untreated control. [12]2. Cell Harvesting: After incubation, harvest both the floating cells (in the medium) and the adherent cells. To collect adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells from each well into a flow cytometry tube. [12]3. Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. The cell density should be approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (reagent volumes may vary by manufacturer).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [12]9. Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the stained cells by flow cytometry within one hour. [12]10. Data Interpretation: The flow cytometer will generate a dot plot. The populations are interpreted as follows:
-
Lower-Left Quadrant (Annexin V- / PI-): Viable cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells/debris
-
Part 3: Probing Antiproliferative Effects - Cell Cycle Analysis
Many anticancer agents function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M) and subsequently inducing apoptosis. [13]Flow cytometry using a DNA-binding dye like Propidium Iodide (PI) is the most common method for analyzing cell cycle distribution. [14]
Scientific Rationale: DNA Content Analysis
The principle is based on the stoichiometric binding of PI to the major groove of double-stranded DNA. The amount of PI fluorescence emitted from a stained cell is directly proportional to its DNA content. This allows for the differentiation of cell populations based on their phase in the cell cycle:
-
G0/G1 Phase: Cells have a normal (2N) diploid DNA content.
-
S Phase: Cells are actively synthesizing DNA, so their DNA content is between 2N and 4N.
-
G2/M Phase: Cells have completed DNA replication and have a doubled (4N) tetraploid DNA content.
Protocol 3.1: Cell Cycle Analysis using Propidium Iodide
This protocol provides a reliable method for preparing and staining cells for DNA content analysis. [15] Materials:
-
Cold PBS
-
Ice-cold 70% Ethanol
-
PI/Triton X-100 Staining Solution (containing 0.1% Triton X-100, 200 µg/mL DNAse-free RNAse A, and 20-50 µg/mL PI in PBS) [15]* Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in the apoptosis protocol (Protocol 2.1).
-
Harvesting: Harvest approximately 1-2 x 10^6 cells per sample. Centrifuge at 200 x g for 5-10 minutes at 4°C. [15]3. Washing: Wash the cell pellet once with cold PBS. [15]4. Fixation: Resuspend the cell pellet by gently vortexing. While vortexing, slowly add 5-9 mL of ice-cold 70% ethanol dropwise to fix the cells. [13][15]This step permeabilizes the cell membrane.
-
Incubate the cells for at least 2 hours at 4°C (overnight incubation is often preferred). [15]6. Rehydration and Staining: Centrifuge the fixed cells at 200 x g for 10 minutes. Discard the ethanol and resuspend the pellet in 300-500 µL of PI/Triton X-100 staining solution. [15]The RNAse A is crucial to prevent staining of double-stranded RNA. 7. Incubate for 15-30 minutes at room temperature, protected from light. [15]8. Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 20,000 events per sample. [14]9. Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Diagram: Cell Cycle Analysis Workflow
Caption: A streamlined workflow for cell cycle analysis by flow cytometry.
Part 4: Investigating Molecular Mechanisms - Western Blotting
To delve deeper into the mechanism of action, Western blotting (or immunoblotting) is an indispensable technique. [16][17]It allows for the detection and semi-quantification of specific target proteins within a complex mixture of proteins from cell lysates. [16][18]This can reveal if the 4-amino-1,2,4-triazole derivatives are modulating key cancer-related signaling pathways.
Scientific Rationale: Probing Signaling Pathways
Based on literature for triazole derivatives, potential pathways to investigate include:
-
Apoptosis Pathway: Examine levels of pro-apoptotic proteins (e.g., Bax, Cleaved Caspase-3) and anti-apoptotic proteins (e.g., Bcl-2).
-
Cell Cycle Regulation: Investigate key regulatory proteins such as cyclins (e.g., Cyclin D1, Cyclin B1) and cyclin-dependent kinases (CDKs).
-
Survival Pathways: A common target for triazoles is the PI3K/Akt pathway. [5]Analyzing the phosphorylation status of Akt (p-Akt) can indicate inhibition of this critical survival pathway. [18]
Protocol 4.1: Western Blot Analysis
This protocol provides a comprehensive guide from sample preparation to detection. [17][19] Materials:
-
RIPA Lysis Buffer (containing protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the compound for a specified time. Wash cells with cold PBS and then lyse them directly on the plate with ice-cold RIPA buffer. [12][19]Scrape the cells and collect the lysate. [18]2. Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. [18]3. Protein Quantification: Transfer the supernatant (protein extract) to a new tube. Determine the protein concentration using a BCA assay. [12][18]4. Sample Preparation: Normalize the protein concentration for all samples. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes to denature the proteins. [18][19]5. SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Include a molecular weight marker. Run the gel until the dye front reaches the bottom. [12][18]6. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. [12][18]7. Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking. [19]9. Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [18]11. Washing: Repeat the washing step (Step 9).
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions. [18]Capture the chemiluminescent signal using an imaging system.
-
Analysis: Perform densitometric analysis of the bands using software like ImageJ. Normalize the band intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. [18]
Diagram: Western Blotting Workflow
Caption: Key stages of the Western blotting technique for protein analysis.
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Synthesis and SAR ofT[13][14]riazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition | Journal of Medicinal Chemistry. (2006, December 21). ACS Publications. Retrieved from
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Application Notes & Protocols: A Framework for Anticonvulsant Screening of Novel Triazole Compounds
Introduction
Epilepsy, a chronic neurological disorder characterized by recurrent seizures, affects millions worldwide.[1][2] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain resistant to treatment, highlighting the urgent need for novel and more effective anticonvulsant therapies.[1][2] Triazole compounds have emerged as a promising class of heterocyclic molecules in medicinal chemistry, with many derivatives exhibiting significant anticonvulsant activity.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the established and effective methods for screening novel triazole compounds for their potential as anticonvulsant agents.
The primary goal of preclinical anticonvulsant screening is to identify compounds with the ability to either terminate ongoing seizures or prevent their onset. This is achieved through a hierarchical screening process that typically begins with high-throughput in vivo models and progresses to more detailed in vitro mechanistic studies. The two most widely used and historically predictive preclinical models are the Maximal Electroshock (MES) seizure test and the subcutaneous Pentylenetetrazole (scPTZ) seizure test.[6][7] The MES model is an excellent predictor of efficacy against generalized tonic-clonic seizures, primarily identifying compounds that prevent seizure spread.[6][8][9] In contrast, the scPTZ test is a model for absence or myoclonic seizures and is effective in identifying compounds that raise the seizure threshold.[6][7]
This guide will provide detailed, step-by-step protocols for these cornerstone in vivo assays, followed by an exploration of in vitro techniques designed to elucidate the potential mechanisms of action of promising triazole candidates.
Part 1: Foundational In Vivo Screening
The initial phase of screening focuses on assessing the broad anticonvulsant potential of novel triazole compounds in well-validated rodent models. The MES and scPTZ tests serve as the primary gatekeepers in this process.
Maximal Electroshock (MES) Seizure Test
Principle: The MES test identifies compounds that prevent the spread of seizures.[6][9] A supramaximal electrical stimulus is delivered to the animal, inducing a tonic hindlimb extension. The ability of a test compound to abolish this tonic extension is the primary endpoint and indicates anticonvulsant activity.[8][9]
Rationale for Triazole Screening: Many existing anticonvulsants that are effective against generalized tonic-clonic seizures, such as phenytoin and carbamazepine, are active in the MES test.[5][10] Screening triazole compounds in this model can identify candidates with a similar therapeutic profile.
Experimental Protocol: Maximal Electroshock (MES) Test
Materials and Equipment:
-
Animals: Male albino mice (e.g., CF-1 or C57BL/6 strains, 20-25 g) or male Sprague-Dawley rats (100-150 g).[6][8][9]
-
Electroconvulsometer: A device capable of delivering a constant alternating current (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds).[8][9]
-
Corneal Electrodes: Saline-soaked electrodes for stimulus delivery.[8]
-
Test Compounds: Novel triazole derivatives dissolved or suspended in an appropriate vehicle (e.g., 0.5% methylcellulose or 0.9% saline).[6][11]
-
Positive Control: Phenytoin (administered at a known effective dose).
-
Vehicle Control: The vehicle used to dissolve/suspend the test compounds.
-
Topical Anesthetic: 0.5% tetracaine hydrochloride solution.[9]
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least 3-4 days prior to the experiment with ad libitum access to food and water.[11]
-
Dosing:
-
Administer the test compound, positive control, or vehicle to respective animal groups (n=8-10 per group) via the desired route (e.g., intraperitoneal or oral).[6]
-
To establish a dose-response relationship, use a minimum of three dose levels for the test compound.
-
-
Pre-treatment Time (Time of Peak Effect): Conduct the MES test at the predetermined time of peak effect of the test compound. This is typically determined in preliminary studies by testing at various time points post-administration (e.g., 30, 60, 120 minutes).[8]
-
Induction of Seizure:
-
Observation and Endpoint:
-
Data Analysis:
-
Record the number of animals protected in each group.
-
Calculate the percentage of protection for each dose.
-
Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.
-
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
Principle: The scPTZ test is a model for myoclonic and absence seizures.[6][7] The chemical convulsant pentylenetetrazole (PTZ), a GABAA receptor antagonist, is administered subcutaneously to induce clonic seizures.[6] The ability of a test compound to prevent or delay the onset of these seizures indicates anticonvulsant activity.[6]
Rationale for Triazole Screening: This model is sensitive to compounds that enhance GABAergic neurotransmission or block T-type calcium channels, which are known mechanisms of action for some anticonvulsants. Many triazole derivatives have been shown to interact with the GABAergic system.[5][13]
Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Test
Materials and Equipment:
-
Animals: Male albino mice (e.g., CF-1 strain, 20-25 g).[6]
-
Convulsant: Pentylenetetrazole (PTZ) solution (prepared in 0.9% saline).
-
Test Compounds: Novel triazole derivatives dissolved or suspended in an appropriate vehicle.
-
Positive Control: Ethosuximide or diazepam (administered at a known effective dose).[14]
-
Vehicle Control: The vehicle used for the test compounds.
Procedure:
-
Animal Acclimatization: As described for the MES test.
-
Dosing: Administer the test compound, positive control, or vehicle to respective animal groups (n=8-10 per group) at predetermined time points before PTZ administration.
-
Induction of Seizures:
-
Observation and Endpoint:
-
Observe the animals for 30 minutes following PTZ injection.
-
The primary endpoint is the absence of a clonic seizure episode lasting for at least 5 seconds. An animal is considered protected if it does not exhibit this response.[16]
-
-
Data Analysis:
-
Record the number of animals protected in each group.
-
Calculate the percentage of protection for each dose.
-
Determine the ED50 using probit analysis.
-
Data Presentation: In Vivo Screening
Summarize the results from the MES and scPTZ tests in a clear and concise table to facilitate comparison between different triazole compounds.
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) |
| Triazole A | 50 | >100 |
| Triazole B | 75 | 40 |
| Phenytoin | 9.5 | Inactive |
| Ethosuximide | Inactive | 130 |
Note: The above data is illustrative. ED50 values will vary depending on the specific compounds and experimental conditions.
Part 2: Delving into Mechanism of Action with In Vitro Assays
Compounds that demonstrate significant activity in the in vivo screens should be further investigated to determine their potential mechanism of action. In vitro assays provide a controlled environment to study the interaction of triazole compounds with specific molecular targets.[17][18]
Patch-Clamp Electrophysiology
Principle: The patch-clamp technique allows for the study of ionic currents in individual cells or patches of cell membrane.[19] It is the gold standard for investigating the effects of compounds on voltage-gated and ligand-gated ion channels, which are key players in neuronal excitability.[20][21]
Application for Triazole Screening:
-
Voltage-Gated Sodium Channels (VGSCs): Many anticonvulsants, including phenytoin and carbamazepine, exert their effects by blocking VGSCs.[10] Patch-clamp can determine if active triazole compounds modulate these channels.
-
GABAA Receptors: To investigate if triazoles enhance GABAergic inhibition, their effect on GABA-induced chloride currents can be measured.[22]
Protocol Outline: Whole-Cell Patch-Clamp on Cultured Neurons
Materials and Equipment:
-
Cell Culture: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or cell lines expressing specific ion channel subunits.
-
Patch-Clamp Rig: Microscope, micromanipulator, amplifier, and data acquisition system.
-
Pipettes: Borosilicate glass capillaries pulled to a fine tip.
-
Solutions: Extracellular and intracellular solutions with specific ionic compositions.
-
Test Compounds: Active triazole derivatives.
Procedure:
-
Cell Preparation: Plate neurons on coverslips for recording.
-
Pipette Preparation: Fill the patch pipette with the appropriate intracellular solution.
-
Seal Formation: Under microscopic guidance, bring the pipette tip into contact with the cell membrane and apply gentle suction to form a high-resistance (gigaohm) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, allowing electrical access to the cell's interior.
-
Recording:
-
Voltage-Clamp: Hold the membrane potential at a specific voltage and record the currents that flow across the membrane in response to voltage steps or ligand application.
-
Current-Clamp: Inject a known amount of current and record the resulting changes in membrane potential.
-
-
Compound Application: Perfuse the test compound onto the cell and record its effect on the currents or voltage.
-
Data Analysis: Analyze the changes in current amplitude, kinetics, or firing patterns to determine the effect of the triazole compound.
Radioligand Binding Assays
Principle: Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. A radiolabeled ligand with known affinity for the target receptor is incubated with a tissue preparation containing the receptor, in the presence and absence of the test compound. The ability of the test compound to displace the radioligand is a measure of its binding affinity.
Application for Triazole Screening:
-
Benzodiazepine (BZD) Site on GABAA Receptors: To determine if triazole compounds bind to the BZD site, a competition binding assay can be performed using a radiolabeled BZD like [3H]flunitrazepam or [3H]flumazenil.[23][24][25]
Protocol Outline: [3H]Flunitrazepam Binding Assay
Materials and Equipment:
-
Biological Sample: Rat brain cortex membranes.
-
Radioligand: [3H]Flunitrazepam.
-
Test Compounds: Active triazole derivatives.
-
Non-specific Binding Control: Diazepam or clonazepam at a high concentration.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[26]
-
Filtration Apparatus: With glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Homogenize rat brain cortices in ice-cold buffer and prepare a crude membrane fraction by centrifugation.[26]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, [3H]flunitrazepam, and either buffer (for total binding), a high concentration of unlabeled diazepam (for non-specific binding), or varying concentrations of the test compound.[26]
-
Incubation: Incubate the plate at a specific temperature for a set time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibitory constant).
-
Visualizing the Screening Workflow
A logical and structured workflow is crucial for the efficient screening of novel compounds.
Sources
- 1. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 2. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 4. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Screening Methods of Anti-epileptic drugs | PDF [slideshare.net]
- 13. Frontiers | Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives [frontiersin.org]
- 14. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. Patch clamp - Wikipedia [en.wikipedia.org]
- 20. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 21. criver.com [criver.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Benzodiazepine binding to GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Spectrophotometric Evaluation of Tyrosinase Inhibition by 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol
Abstract & Scientific Rationale
This Application Note details the protocol for evaluating the inhibitory potency of 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol against Tyrosinase (EC 1.14.18.1) .
The compound is a Schiff base derived from the condensation of 4-amino-1,2,4-triazole and 4-hydroxybenzaldehyde.[1] Its pharmacophore combines two critical structural motifs:
-
Phenolic Moiety: Acts as a structural mimic of the natural substrate L-Tyrosine (monophenolase activity) or L-DOPA (diphenolase activity), allowing it to enter the enzyme's active site.
-
1,2,4-Triazole Ring: A nitrogen-rich heterocycle known to coordinate with transition metals. In Tyrosinase, the active site contains binuclear Copper (
) ions. The triazole nitrogen and the imine linker facilitate chelation of these copper ions, disrupting the catalytic cycle.
This dual mechanism—substrate mimicry and metal chelation—makes this scaffold a "privileged structure" in the design of anti-melanogenic agents and food preservatives.
Chemical Synthesis & Structure
Before assay execution, the integrity of the inhibitor must be verified. The compound is synthesized via acid-catalyzed condensation.
Figure 1: Synthesis Pathway
Caption: Acid-catalyzed condensation of 4-amino-1,2,4-triazole and 4-hydroxybenzaldehyde to form the target Schiff base.
Materials & Reagents
Biological Reagents
| Reagent | Specification | Storage |
| Enzyme | Mushroom Tyrosinase (Lyophilized powder, ≥1000 units/mg) | -20°C |
| Substrate | L-DOPA (3,4-Dihydroxy-L-phenylalanine) | 4°C, Dark |
| Inhibitor | 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol | RT / 4°C |
| Positive Control | Kojic Acid (Standard Tyrosinase Inhibitor) | RT |
Buffer & Solvents
-
Assay Buffer: 50 mM Phosphate Buffer (PBS), pH 6.8.
-
Solvent: Dimethyl Sulfoxide (DMSO), molecular biology grade.
Experimental Protocol
Reagent Preparation
-
Enzyme Solution: Dissolve Tyrosinase in cold PBS (pH 6.8) to a final concentration of 500 Units/mL . Keep on ice. Note: Prepare fresh to avoid activity loss.
-
Substrate Solution: Dissolve L-DOPA in PBS to a concentration of 5 mM . Note: L-DOPA oxidizes rapidly; protect from light and use within 1 hour.
-
Inhibitor Stock: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to achieve test concentrations (e.g., 10, 25, 50, 100 µM). Final DMSO concentration in the well must be <5% to prevent enzyme denaturation.
Assay Workflow (96-Well Microplate)
The assay measures the conversion of L-DOPA to Dopachrome, a red pigment absorbing at 475 nm .
Pipetting Scheme:
| Well Type | Phosphate Buffer (µL) | Inhibitor / DMSO (µL) | Enzyme (500 U/mL) (µL) | Pre-Incubation | Substrate (L-DOPA) (µL) |
|---|---|---|---|---|---|
| Blank (B) | 140 | 10 (DMSO only) | 0 | - | 50 |
| Control (C) | 120 | 10 (DMSO only) | 20 | 10 min @ 25°C | 50 |
| Test (T) | 120 | 10 (Inhibitor) | 20 | 10 min @ 25°C | 50 |
Figure 2: Assay Logic & Microplate Workflow
Caption: Step-by-step microplate workflow for the tyrosinase inhibition assay.
Execution Steps
-
Add Buffer: Dispense 120 µL of PBS into Test and Control wells; 140 µL into Blank wells.
-
Add Inhibitor: Add 10 µL of the test compound (various concentrations) to Test wells. Add 10 µL of DMSO to Control and Blank wells.
-
Add Enzyme: Add 20 µL of Tyrosinase solution to Test and Control wells.
-
Pre-Incubation: Incubate the plate at 25°C for 10 minutes . Crucial Step: This allows the inhibitor to interact with the enzyme (e.g., chelate Copper) before the substrate competes.
-
Initiate Reaction: Add 50 µL of L-DOPA substrate to all wells.
-
Kinetic Read: Immediately place in a microplate reader. Measure Absorbance at 475 nm every 1 minute for 20 minutes.
Data Analysis
Calculation of % Inhibition
Calculate the initial velocity (
- : Slope of the well with Enzyme + DMSO.
- : Slope of the well with Enzyme + Inhibitor.
IC50 Determination
Plot % Inhibition (y-axis) vs. Log[Inhibitor Concentration] (x-axis) . Use non-linear regression (Sigmoidal Dose-Response) to determine the
Mode of Inhibition (Lineweaver-Burk Plot)
To determine if the inhibition is competitive, non-competitive, or mixed:
-
Run the assay with varying concentrations of L-DOPA (e.g., 0.5, 1.0, 2.5, 5.0 mM) at fixed inhibitor concentrations.
-
Plot
vs. .-
Competitive: Lines intersect at the Y-axis (
unchanged, increases). Likely for this compound due to phenol structure. -
Non-Competitive: Lines intersect at the X-axis (
decreases, unchanged). Likely if Cu-chelation dominates. -
Mixed: Lines intersect in the second quadrant.
-
Figure 3: Predicted Mechanism of Action
Caption: Dual inhibition mechanism: Triazole nitrogen chelates active site Copper, while the phenol group competes with L-DOPA.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation | Inhibitor insolubility in aqueous buffer. | Ensure final DMSO < 5%. If precipitation occurs, lower inhibitor concentration or use a solubilizing agent like Tween-20 (0.01%). |
| High Background | Oxidation of L-DOPA (Auto-oxidation). | Prepare L-DOPA fresh and keep in dark. Ensure "Blank" wells contain substrate + buffer (no enzyme) to subtract auto-oxidation. |
| No Inhibition | Enzyme concentration too high. | If enzyme activity is too strong, it may overwhelm the inhibitor. Dilute enzyme to ensure linear kinetics over 10 mins. |
| Non-Linear Rates | Substrate depletion. | Use the "Initial Velocity" (first 2-5 mins) for calculations, not the endpoint. |
References
-
Yi, W., et al. (2009). Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors.[2][3] European Journal of Medicinal Chemistry, 45(2), 639-646.
- Khan, I., et al. (2010). Triazole Schiff bases as a new class of Tyrosinase inhibitors. Medicinal Chemistry Research. (Contextual grounding on triazole scaffold utility).
-
Sigma-Aldrich. Enzymatic Assay of Tyrosinase (EC 1.14.18.1). Technical Bulletin.
-
Seroni, G., et al. (2020). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. Journal of International Medical Research. (Synthesis verification).
Sources
"molecular docking studies of 4-amino-1,2,4-triazole Schiff bases with biological targets"
Application Notes & Protocols: Molecular Docking of 4-Amino-1,2,4-triazole Schiff Bases
A Senior Application Scientist's Guide to Investigating Ligand-Target Interactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to conducting molecular docking studies on 4-amino-1,2,4-triazole Schiff bases, a class of compounds with significant therapeutic potential. This document outlines the scientific rationale, detailed step-by-step protocols, and data interpretation strategies essential for accurately predicting the binding affinities and interaction patterns of these ligands with various biological targets. By integrating established methodologies with expert insights, this guide aims to equip researchers with the necessary tools to accelerate the discovery and development of novel therapeutics based on the 1,2,4-triazole scaffold.
Introduction: The Therapeutic Promise of 1,2,4-Triazole Schiff Bases
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. When functionalized with a Schiff base (imine) linkage, these molecules gain structural diversity and an enhanced capacity for coordinating with biological macromolecules. Schiff bases derived from 4-amino-1,2,4-triazole have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The nitrogen-rich triazole ring and the azomethine group of the Schiff base are key pharmacophoric features that facilitate hydrogen bonding, pi-pi stacking, and coordination with metal ions within protein active sites.
Molecular docking has emerged as an indispensable computational tool in drug discovery for elucidating the interactions between small molecules and their protein targets at an atomic level. This in silico technique predicts the preferred orientation of a ligand when bound to a receptor, providing critical insights into binding affinity and the mechanism of action. For 1,2,4-triazole Schiff bases, docking studies are instrumental in rationalizing their observed biological activities and in guiding the design of new derivatives with improved potency and selectivity.
Core Principles of Molecular Docking
Molecular docking simulates the binding process of a ligand to a receptor. The methodology is fundamentally based on two key components: a search algorithm and a scoring function .
-
Search Algorithm: This component explores the conformational space of the ligand within the receptor's active site, generating a multitude of possible binding poses. Algorithms like the Lamarckian Genetic Algorithm, used in AutoDock, are highly effective for this purpose.
-
Scoring Function: This function evaluates each generated pose and assigns a score that estimates the binding affinity (e.g., in kcal/mol). A lower score typically indicates a more favorable binding interaction.
The reliability of a docking study is contingent upon the accuracy of the input structures and the validation of the docking protocol itself.
Experimental Workflow: A Validated Protocol
This section details a robust and reproducible workflow for the molecular docking of 4-amino-1,2,4-triazole Schiff bases against a selected protein target.
Caption: High-level workflow for molecular docking studies.
Step 1: Target Protein and Ligand Preparation
The quality of the initial structures is paramount for a successful docking study.
Protocol 1: Receptor Preparation
-
Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB). Ensure the structure has a co-crystallized ligand, which is essential for validating the docking protocol.
-
Initial Cleaning: Load the PDB file into a molecular modeling software (e.g., PyMOL, UCSF Chimera, or BIOVIA Discovery Studio).
-
Remove Non-essential Molecules: Delete all water molecules, co-solvents, and any ions not crucial for the protein's structural integrity or catalytic activity.
-
Protonation: Add polar hydrogens to the protein structure. This step is critical as hydrogen atoms are often not resolved in crystal structures but are vital for forming hydrogen bonds.
-
Assign Charges: Assign appropriate partial charges (e.g., Gasteiger charges) to all atoms.
-
Save Processed File: Save the prepared receptor in a suitable format, such as PDBQT, which is required by AutoDock Vina.
Protocol 2: Ligand Preparation
-
2D Structure Sketching: Draw the 2D structure of the 4-amino-1,2,4-triazole Schiff base using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Conversion to 3D: Convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94). This step ensures a low-energy, stable conformation of the ligand.
-
Define Torsion Angles: Identify and set the rotatable bonds within the ligand to allow for conformational flexibility during docking.
-
Save Processed File: Save the prepared ligand in the PDBQT format.
Step 2: Defining the Binding Site and Grid Generation
The docking search space must be precisely defined around the active site of the protein.
Protocol 3: Grid Box Generation
-
Identify the Active Site: The active site is typically identified based on the position of the co-crystallized ligand in the original PDB file.
-
Define Grid Box: Center a 3D grid box around the identified active site. The size of the box should be sufficient to accommodate the ligand and allow it to rotate freely, but not so large as to unnecessarily increase computation time. A typical size might be 60 x 60 x 60 Å.
-
Generate Grid Parameter File: Save the grid box coordinates and dimensions into a grid parameter file (e.g., a .gpf file for AutoGrid).
Step 3: Performing the Molecular Docking
With the prepared receptor, ligand, and grid, the docking simulation can be executed.
Protocol 4: Running AutoDock Vina
-
Configuration File: Create a configuration file (conf.txt) that specifies the paths to the prepared receptor and ligand files, the grid box center and dimensions, and the desired output file name.
-
Execute Docking: Run the docking simulation from the command line using a program like AutoDock Vina. The command will typically be: vina --config conf.txt --log log.txt.
-
Output: AutoDock Vina will generate an output file (in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores.
Step 4: Analysis and Validation of Docking Results
The final and most critical phase is the interpretation and validation of the docking results.
Protocol 5: Post-Docking Analysis
-
Binding Affinity: The primary quantitative result is the binding affinity score (in kcal/mol). A more negative value indicates stronger binding.
-
Pose Visualization: Load the docked poses and the receptor into a visualization tool (e.g., PyMOL or Discovery Studio).
-
Interaction Analysis: Analyze the top-ranked pose to identify key molecular interactions, such as:
-
Hydrogen Bonds: Identify specific amino acid residues acting as hydrogen bond donors or acceptors.
-
Hydrophobic Interactions: Note interactions with non-polar residues.
-
Pi-Pi Stacking: Look for interactions between aromatic rings of the ligand and protein residues (e.g., Phenylalanine, Tyrosine).
-
-
Tabulate Results: Summarize the findings in a clear table.
Table 1: Example Docking Results Summary
| Ligand ID | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| Ligand-A | -8.5 | TYR-122, SER-210 | LEU-89, ILE-150 |
| Ligand-B | -7.9 | SER-210, ASN-145 | VAL-95, LEU-89 |
Protocol 6: Docking Protocol Validation
Trustworthiness is established by validating the docking protocol.
-
Re-docking: Dock the co-crystallized ligand (extracted from the original PDB file) back into the active site using the exact same protocol.
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked ligand and its original crystallographic pose.
-
Validation Criteria: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.
Caption: Logic diagram for docking protocol validation.
Conclusion and Future Directions
Molecular docking provides powerful insights into the potential mechanisms of action for 4-amino-1,2,4-triazole Schiff bases. A validated docking protocol allows for the reliable prediction of binding modes and affinities, which is crucial for structure-activity relationship (SAR) studies and the rational design of new, more potent inhibitors. The protocols outlined in this guide provide a robust framework for researchers to confidently apply these computational techniques in their drug discovery efforts. Future work should focus on integrating these docking results with more advanced computational methods, such as molecular dynamics simulations, to study the dynamic stability of the predicted ligand-protein complexes.
References
-
Kumar, K., & Sharma, A. (2018). Synthesis, spectral characterization, and antimicrobial evaluation of some new 1, 2, 4-triazole Schiff bases. Journal of Chemistry, 2018, 1-7. [Link]
-
Kharb, R., Sharma, P. C., & Yar, M. S. (2011). Pharmacological significance of triazole scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(1), 1-21. [Link]
-
Verdonk, M. L., Cole, J. C., Hartshorn, M. J., Murray, C. W., & Taylor, R. D. (2003). Improved protein-ligand docking using GOLD. Proteins: Structure, Function, and Bioinformatics, 52(4), 609-623. [Link]
"using MTT assay to determine cytotoxicity of 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol"
Application Note: Cytotoxicity Assessment of 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol via MTT Assay
Abstract & Scope
This guide details the protocol for determining the cytotoxicity of 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol , a Schiff base derivative formed from 4-amino-1,2,4-triazole and 4-hydroxybenzaldehyde. While 1,2,4-triazole derivatives are potent pharmacophores with antimicrobial and anticancer potential, their physicochemical properties—specifically the presence of a phenolic hydroxyl group and the hydrolytic sensitivity of the azomethine (–N=CH–) linkage—require specific modifications to the standard MTT assay.
This protocol addresses critical challenges such as chemical interference (non-enzymatic reduction) , solubility limits in DMSO , and compound stability , ensuring data integrity for drug development applications.
Compound Profile & Critical Considerations
Physicochemical Properties
-
Molecular Mechanism: The triazole ring facilitates binding to biological targets (e.g., enzymes, DNA), while the phenolic group contributes antioxidant properties and solubility characteristics.
-
Solubility: Sparingly soluble in water; soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
The "Phenolic Interference" Factor
Critical Warning: The phenolic moiety (–OH) on the benzene ring is electron-rich and can act as a reducing agent. In standard MTT assays, this can lead to the non-enzymatic reduction of the tetrazolium dye to formazan, producing a false "high viability" signal even in the absence of live cells.
-
Solution: This protocol mandates a Cell-Free Interference Control to quantify and subtract this background signal.
Stability of the Schiff Base
The azomethine bond is susceptible to hydrolysis in aqueous environments over time.
-
Best Practice: Prepare stock solutions in anhydrous DMSO immediately prior to use. Avoid freeze-thaw cycles of the diluted compound in media.
Experimental Workflow & Mechanism
The following diagram illustrates the dual-pathway reduction risk (Biological vs. Chemical) and the validated workflow to distinguish them.
Caption: Figure 1. Mechanism of MTT reduction showing the validated enzymatic pathway (blue) and the potential chemical interference pathway (red) caused by the phenolic moiety.
Detailed Protocol
Reagents & Equipment
-
Target Compound: 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol (Purity >98%).
-
MTT Reagent: 5 mg/mL in PBS (pH 7.4).[5] Filter sterilize (0.22 µm) and store at -20°C in the dark.
-
Solubilization Buffer: 100% DMSO (Molecular Biology Grade).
-
Cell Lines: e.g., MCF-7, HeLa, or HepG2 (depending on target indication).
-
Optical Reader: Microplate spectrophotometer capable of reading 570 nm (test) and 630 nm (reference).
Stock Solution Preparation
-
Weigh the solid compound accurately.
-
Dissolve in 100% DMSO to create a 10 mM - 50 mM Stock .
-
Note: Sonicate if necessary to ensure complete dissolution.
-
-
Solvent Control Limit: The final concentration of DMSO in the cell culture well must not exceed 0.5% (v/v) (ideally <0.1%) to prevent solvent-induced cytotoxicity.
Assay Procedure
Step 1: Cell Seeding
-
Seed cells in a 96-well flat-bottom plate.[6]
-
Density:
to cells/well (cell line dependent). -
Volume: 100 µL/well.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
Step 2: Compound Treatment [7]
-
Prepare serial dilutions of the compound in culture media (e.g., 100 µM
0.1 µM). -
Aspirate old media carefully.
-
Add 100 µL of treatment media to designated wells.
-
Crucial Controls (Triplicates):
-
VC (Vehicle Control): Media + DMSO (same % as highest drug dose) + Cells.
-
PC (Positive Control): Standard cytotoxic agent (e.g., Doxorubicin).
-
BLK (Blank/Media Only): Media only (No cells).
-
IFC (Interference Control - MANDATORY): Media + Compound (at highest concentration) + No Cells .
-
Step 3: Incubation
-
Incubate for 24, 48, or 72 hours (standard is 48h for Schiff bases).
Step 4: MTT Addition
-
Add 10 µL of MTT stock (5 mg/mL) to each well (Final conc: 0.5 mg/mL).
-
Incubate for 3–4 hours at 37°C.
-
Observation: Check for purple precipitate (formazan).[8] If the IFC wells turn purple, chemical reduction is occurring.
Step 5: Solubilization
-
Carefully aspirate the supernatant (media + MTT) without disturbing the crystals.
-
Why? Removing the phenol-containing media before solubilization reduces ongoing chemical reduction.
-
-
Add 100 µL DMSO to each well.
-
Agitate on an orbital shaker for 15 minutes at room temperature (protected from light).
Step 6: Measurement
-
Measure Absorbance (OD) at 570 nm .
-
Measure Reference Absorbance at 630 nm (subtracts plastic/cellular debris noise).
Data Analysis & Interpretation
Calculation Logic
Standard calculation must be adjusted if the Interference Control (IFC) shows significant absorbance.
Corrected OD Formula:
If IFC > Blank:
% Viability:
Data Presentation Table
Summarize your results in the following format for publication/reporting:
| Group | Concentration (µM) | Mean OD (570nm) | Corrected OD | % Viability | SD |
| Vehicle Control | 0 (DMSO only) | 0.850 | 0.800 | 100.0 | ± 0.05 |
| Compound | 100 | 0.120 | 0.070 | 8.75 | ± 0.02 |
| Compound | 50 | 0.350 | 0.300 | 37.5 | ± 0.04 |
| Compound | 10 | 0.750 | 0.700 | 87.5 | ± 0.06 |
| Interference (IFC) | 100 (No Cells) | 0.060 | 0.010 | N/A | ± 0.01 |
Troubleshooting & Optimization
| Issue | Potential Cause | Solution |
| High Background in IFC | Phenolic group reducing MTT. | Wash cells with PBS before adding MTT to remove the compound, or switch to ATP-based assays (e.g., CellTiter-Glo) which are not redox-dependent. |
| Precipitation in Wells | Compound insolubility in aqueous media. | Check microscopy before MTT addition. If crystals are visible, lower the concentration range. |
| Low Signal in Control | Low metabolic activity or cell loss. | Increase seeding density or incubation time with MTT (up to 4h). |
| Variable Results | Hydrolysis of Schiff base. | Do not store diluted compound. Prepare fresh from dry powder or frozen anhydrous DMSO stock. |
References
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
- Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 114(8), 785-796.
-
Ulukaya, E., Colakogullari, M., & Wood, E. J. (2004).[5] Interference by anti-cancer chemotherapeutic agents in the MTT-tumor chemosensitivity assay. Chemotherapy, 50(1), 43-50.[5]
- Al-Amiery, A. A., et al. (2012). Synthesis and Antioxidant Activities of Novel Schiff Bases Derived from 4-Amino-5-(3-methoxyphenyl)-1,2,4-triazole-3-thiol. Journal of Chemistry. (Contextual grounding for Triazole Schiff Base activity).
Sources
- 1. Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent | MW Journal of Science [mwjscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nepjol.info [nepjol.info]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pnrjournal.com [pnrjournal.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Synthesis of Bioactive Metal Complexes of 4-Amino-1,2,4-Triazole Schiff Bases
Introduction: The Versatile Chemistry of 4-Amino-1,2,4-Triazole Schiff Bases and Their Metal Complexes
The intersection of coordination chemistry and medicinal chemistry has yielded numerous compounds with significant therapeutic potential. Among these, metal complexes of Schiff bases derived from 4-amino-1,2,4-triazole have garnered substantial interest. The 1,2,4-triazole ring system is a key pharmacophore found in a variety of established drugs, and its derivatives are known for a wide spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer properties.[1][2][3] The formation of a Schiff base by the condensation of the primary amino group of 4-amino-1,2,4-triazole with an aldehyde or ketone introduces an azomethine (-C=N-) group, which is a crucial chelating site.[1]
The resulting Schiff base ligands are often versatile, capable of coordinating to metal ions in a bidentate or polydentate fashion. This chelation with transition metal ions can significantly enhance the biological activity of the parent Schiff base.[4][5] The coordination of the metal ion can lead to changes in the electronic properties of the ligand, increase its lipophilicity, and facilitate its transport across cell membranes, ultimately augmenting its therapeutic efficacy. This application note provides a detailed protocol for the synthesis and characterization of a representative 4-amino-1,2,4-triazole Schiff base and its subsequent complexation with a transition metal ion, offering insights into the experimental rationale and key characterization techniques.
General Reaction Workflow
The synthesis of metal complexes of 4-amino-1,2,4-triazole Schiff bases is a two-step process. The first step involves the formation of the Schiff base ligand via a condensation reaction. The second step is the complexation of the Schiff base with a suitable metal salt.
Caption: General workflow for the synthesis of metal complexes of 4-amino-1,2,4-triazole Schiff bases.
Part 1: Synthesis of a Representative Schiff Base Ligand
This protocol details the synthesis of a Schiff base from 4-amino-1,2,4-triazole and a substituted benzaldehyde. The choice of aldehyde can be varied to generate a library of Schiff bases with different electronic and steric properties.
Materials and Reagents
| Reagent | Purity | Supplier |
| 4-Amino-1,2,4-triazole | ≥98% | Sigma-Aldrich |
| Substituted Benzaldehyde (e.g., Salicylaldehyde) | ≥98% | Sigma-Aldrich |
| Absolute Ethanol | ≥99.5% | Fisher Scientific |
| Glacial Acetic Acid | ACS Grade | VWR Chemicals |
Protocol: Synthesis of 4-((2-hydroxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-5-mercapto-1,2,4-triazole (1.30 g, 10 mmol) in 30 mL of absolute ethanol. Stir the mixture until the solid is completely dissolved.
-
Addition of Aldehyde: To this solution, add salicylaldehyde (1.22 g, 10 mmol) dropwise.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture. The acid acts as a catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amino group of the triazole.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 3-4 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: After the reaction is complete, cool the flask to room temperature. The precipitated solid product is then collected by vacuum filtration.
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Recrystallization: Recrystallize the crude product from hot ethanol to obtain the pure Schiff base ligand.
-
Drying: Dry the purified product in a desiccator over anhydrous CaCl₂.
Part 2: Synthesis of Metal Complexes
This general protocol can be adapted for the synthesis of various transition metal complexes (e.g., Cu(II), Ni(II), Co(II), Zn(II)) of the synthesized Schiff base ligand.
Materials and Reagents
| Reagent | Purity | Supplier |
| Schiff Base Ligand | Synthesized | - |
| Metal(II) Chloride Hexahydrate (e.g., CuCl₂·6H₂O) | ACS Grade | Sigma-Aldrich |
| Absolute Ethanol | ≥99.5% | Fisher Scientific |
Protocol: Synthesis of a Metal(II) Complex
-
Ligand Solution: In a 50 mL round-bottom flask, dissolve the synthesized Schiff base ligand (2 mmol) in 20 mL of hot absolute ethanol.
-
Metal Salt Solution: In a separate beaker, dissolve the metal(II) chloride hexahydrate (1 mmol) in 10 mL of absolute ethanol.
-
Complexation: Slowly add the metal salt solution to the hot ligand solution with constant stirring. A 2:1 ligand-to-metal molar ratio is commonly employed.[1]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. A change in color or the formation of a precipitate usually indicates the formation of the complex.
-
Isolation: After reflux, cool the reaction mixture to room temperature. Collect the precipitated metal complex by vacuum filtration.
-
Washing and Drying: Wash the solid with cold ethanol and then dry it in a desiccator.
Characterization of the Synthesized Compounds
Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base and its metal complex.
Key Characterization Techniques
| Technique | Purpose |
| FT-IR Spectroscopy | To identify the functional groups present in the molecules. The formation of the Schiff base is confirmed by the appearance of a new band corresponding to the azomethine (-C=N) stretching vibration (typically around 1600-1650 cm⁻¹).[6] Coordination to the metal ion is indicated by a shift in the position of the azomethine band and the appearance of new bands in the far-IR region corresponding to M-N and M-S bonds.[6] |
| ¹H NMR Spectroscopy | To determine the structure of the Schiff base ligand in solution. The formation of the azomethine group is confirmed by the appearance of a characteristic singlet proton signal in the downfield region (around 8-10 ppm).[6] |
| UV-Vis Spectroscopy | To study the electronic transitions within the molecules. The spectra of the metal complexes often show new bands compared to the free ligand, which can be attributed to d-d transitions of the metal ion and charge transfer transitions.[7] |
| Elemental Analysis | To determine the elemental composition (C, H, N, S) of the synthesized compounds, which helps in confirming their empirical formula.[7] |
| Molar Conductivity | To determine the electrolytic nature of the metal complexes in solution. Low molar conductivity values typically suggest a non-electrolytic nature. |
| Magnetic Susceptibility | To determine the magnetic properties of the metal complexes, which provides information about the geometry and the number of unpaired electrons in the metal center.[1] |
Expert Insights and Troubleshooting
-
Choice of Solvent: Ethanol is a commonly used solvent due to its ability to dissolve the reactants and its relatively high boiling point for refluxing.[1] For less soluble reactants, a mixture of solvents or a higher boiling point solvent like methanol or DMF might be necessary.
-
Catalyst: While glacial acetic acid is a common catalyst, other protic or Lewis acids can also be used to promote the condensation reaction.[8]
-
Purity of Reactants: The use of high-purity starting materials is crucial for obtaining a pure product and achieving a good yield.
-
Monitoring the Reaction: TLC is a simple and effective way to monitor the progress of the Schiff base formation. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is proceeding.
-
Complex Formation: The color of the metal complex can provide a preliminary indication of its geometry. For instance, Cu(II) complexes are often green or blue, while Ni(II) complexes can be green or red depending on their coordination environment.
Applications in Drug Development
The metal complexes of 4-amino-1,2,4-triazole Schiff bases have shown promising biological activities, making them attractive candidates for drug development.
-
Antimicrobial Activity: The chelation of the metal ion can enhance the antimicrobial properties of the Schiff base ligand. This is often explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid layers of microbial cell membranes.[5]
-
Anticancer Activity: Several studies have reported the cytotoxic effects of these metal complexes against various cancer cell lines.[2][8][9] The mechanism of action is often multifaceted and can involve the inhibition of key enzymes, interaction with DNA, and the generation of reactive oxygen species.[4]
Conclusion
The synthesis of metal complexes of 4-amino-1,2,4-triazole Schiff bases offers a versatile platform for the development of new therapeutic agents. The straightforward synthetic protocols, coupled with the tunable electronic and steric properties of the ligands, allow for the creation of a diverse range of metal complexes with potentially enhanced biological activities. The detailed protocols and characterization techniques outlined in this application note provide a solid foundation for researchers and drug development professionals to explore this promising class of compounds.
References
-
Hasan, A., et al. (2015). Synthesis and characterization of some transition metal (II) complexes with 1, 2, 4-triazole Schiff base. Journal of Chemical and Pharmaceutical Research, 7(3), 531-535. [Link]
-
Sim, K.-M., et al. (2023). Synthesis of Some New 1,2,4-triazole Schiff Bases and their Antibacterial Activity Studies. Letters in Organic Chemistry, 20(9), 845-852. [Link]
-
Gebrechristos, Y. T., et al. (2018). Biological Evaluation of New Schiff Bases: Synthesized from 4-Amino-3,5-dimethyl-1,2,4-triazole, Phenathroline and Bipyridine Dicarboxaldehydes. Open Journal of Medicinal Chemistry, 8(3), 39-53. [Link]
-
Jiang, G.-w., et al. (2020). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. Journal of International Medical Research, 48(2). [Link]
-
Yaqoob, A., et al. (2021). Facile synthesis, spectroscopic evaluation and antimicrobial screening of metal endowed triazole compounds. Biometals, 34(6), 1329-1351. [Link]
-
Singh, V., & Singh, P. (2020). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 36(5), 940-945. [Link]
-
Rosiak, D., et al. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules, 28(6), 2729. [Link]
-
Sharma, B. P., et al. (2021). Oxovanadium(IV) Complexes with Triazole Based Schiff Base Ligands: Synthesis, Characterization and Antibacterial Study. Journal of Nepal Chemical Society, 42(1), 1-10. [Link]
-
Al-Amiery, A. A., et al. (2021). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. African Journal of Pure and Applied Chemistry, 15(3), 73-86. [Link]
-
Guler, E., & Ozcan, E. (2023). Tripodal Schiff Base Compounds Containing Triazole and Mn3+ and Fe3+ Complexes: Synthesis, Characterization, and Investigation of Their Spectral Properties. Journal of the Turkish Chemical Society Section A: Chemistry, 10(1), 221-230. [Link]
-
Haseeb, K., et al. (2026). Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. RSC Advances, 16(1), 1-31. [Link]
-
Kahveci, B., & Yılmaz, F. (2023). Synthesis of Some Novel Schiff Base Derivative 5-Substituted-4-Amino-1,2,4-Triazole-3-one Compounds with Potential Lipase Inhibition Activity. Acta Chimica Slovaca, 16(1), 1-9. [Link]
-
Hussein, R. K., et al. (2020). Synthesis, spectral and thermal studies of new 5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol metal complexes. Journal of Physics: Conference Series, 1664(1), 012100. [Link]
-
Majeed, S. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer agents. Ginekologia i Poloznictwo, 24(2), 1-10. [Link]
-
Jiang, G.-w., et al. (2020). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. Journal of International Medical Research, 48(2). [Link]
-
Sharma, B. P., et al. (2023). Chemical Synthesis, Characterization, and Computational Investigation of Two Schiff Bases Derived From 3-(2-Hydroxyphenyl)-4-amino-4H-1,2,4-triazole-5- thiol and Their Corresponding Oxovanadium(IV) Complexes. Journal of Nepal Chemical Society, 43(2), 70-90. [Link]
-
Sumrra, S. H., & Ibrahim, M. (2021). A review: Pharmacological aspects of metal based 1,2,4-triazole derived Schiff bases. European Journal of Medicinal Chemistry, 222, 113591. [Link]
-
Alkhayyat, I. A. (2024). Synthesis, Characterization, Antioxidant, and Theoretical Studies of the Schiff Base Derivative of (4H-1,2,4-Triazole-3,5-Diamine) and Its Complexes With Co(II) & Cu(II) Ions. Central Asian Journal of Medical and Natural Science, 5(4), 1-12. [Link]
-
Nagashree, S., et al. (2014). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. International Journal of Pharmacy and Pharmaceutical Sciences, 6(1), 1-6. [Link]
-
Al-Masoudi, N. A., et al. (2024). Synthesis, Characterization & Biological Survey of Novel 1,2,4- Triazole Schiff Base Derivatives. Journal of Advanced Sciences and Engineering Technologies, 2(2), 1-15. [Link]
-
Al-Hamdani, A. A. S., et al. (2023). Synthesis and X-ray Structure Analysis of the Polymeric [Ag2(4-Amino-4H-1,2,4-triazole)2(NO3)]n(NO3)n Adduct: Anticancer, and Antimicrobial Applications. Molecules, 28(20), 7001. [Link]
-
Jiang, G.-w., et al. (2020). Synthetic route of 4-amino-1,2,4-triazole Schiff base derivative. [Figure]. In: Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. Journal of International Medical Research, 48(2). [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metal-based triazoles as a medical marvel of the modern era: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07766D [pubs.rsc.org]
- 5. A review: Pharmacological aspects of metal based 1,2,4-triazole derived Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajol.info [ajol.info]
- 7. Facile synthesis, spectroscopic evaluation and antimicrobial screening of metal endowed triazole compounds - ProQuest [proquest.com]
- 8. Biological Evaluation of New Schiff Bases: Synthesized from 4-Amino-3,5-dimethyl-1,2,4-triazole, Phenathroline and Bipyridine Dicarboxaldehydes [scirp.org]
- 9. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"improving yield of 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol synthesis"
Topic: Improving yield of 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist
Executive Summary & Mechanistic Insight
The synthesis of 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol involves a condensation reaction between 4-amino-1,2,4-triazole (amine) and 4-hydroxybenzaldehyde (aldehyde).
The Core Challenge: Unlike standard aliphatic amines, the amino group at the 4-position of the 1,2,4-triazole ring exhibits reduced nucleophilicity . The lone pair on the adjacent ring nitrogens exerts an electron-withdrawing inductive effect, making the exocyclic amino group less reactive toward the carbonyl carbon.
The Solution: To overcome this kinetic barrier and the thermodynamic equilibrium, the reaction requires:
-
Acid Catalysis: To protonate the aldehyde carbonyl, increasing its electrophilicity.
-
Water Removal: To drive the reversible equilibrium toward the imine product (Le Chatelier’s principle).
Mechanistic Logic (DOT Visualization)
Figure 1: Acid-catalyzed mechanism highlighting the critical activation of the carbonyl group to facilitate attack by the weakly nucleophilic triazole amine.
Diagnostic Troubleshooting (Q&A)
Use this section to diagnose specific failure modes observed in your flask.
Q1: The reaction mixture remains clear after reflux, and no precipitate forms upon cooling. What happened?
Diagnosis: The equilibrium has not shifted sufficiently to the product side, or the product is too soluble in the chosen solvent volume.
-
Root Cause:
-
Insufficient Catalysis: The triazole amine is too weak to attack the neutral aldehyde.
-
Water Contamination: Presence of water in the solvent (e.g., using 95% EtOH instead of Absolute) hydrolyzes the imine back to starting materials.
-
-
Corrective Action:
-
Add Catalyst: Ensure you added 3-5 drops of Glacial Acetic Acid . If already added, add 2 more drops and reflux for an additional 2 hours.
-
Concentrate: Evaporate the solvent to 1/3 of its original volume using a rotary evaporator, then cool in an ice bath.
-
Water Scavenging: Add activated 4Å molecular sieves to the reaction flask during reflux.
-
Q2: I obtained a sticky, dark oil instead of a crystalline solid. How do I fix this?
Diagnosis: "Oiling out" occurs when impurities (unreacted aldehyde) lower the melting point or when the product traps solvent.
-
Root Cause: Incomplete reaction or rapid cooling.
-
Corrective Action:
-
Trituration: Decant the supernatant solvent. Add cold Diethyl Ether or Petroleum Ether to the oil and scratch the side of the flask vigorously with a glass rod. This induces crystallization.
-
Re-dissolution: Dissolve the oil in a minimum amount of hot ethanol, then add water dropwise until turbidity just appears. Allow it to cool slowly to room temperature, then to 4°C.
-
Q3: The yield is low (<50%), and TLC shows starting material spots.
Diagnosis: The reaction reached equilibrium but did not complete.
-
Root Cause: Water byproduct is inhibiting forward reaction.
-
Corrective Action:
-
Switch Solvent: If using Methanol, switch to Absolute Ethanol (higher boiling point: 78°C vs 65°C) to provide more kinetic energy.
-
Dean-Stark Trap: For larger scales (>5g), switch solvent to Toluene/Ethanol mix and use a Dean-Stark trap to physically remove water.
-
Critical Process Parameters
| Parameter | Standard Condition | Optimization Logic |
| Stoichiometry | 1:1 (Amine:Aldehyde) | Use slight excess of Amine (1.1 eq) . The amine is water-soluble and easier to wash away than the aldehyde. |
| Solvent | Absolute Ethanol | Must be anhydrous. Water drives hydrolysis. |
| Catalyst | Glacial Acetic Acid | Essential. 3-5 drops per 10mmol. Avoid strong mineral acids (HCl) as they may salt out the amine. |
| Temperature | Reflux (78-80°C) | Required to overcome the activation energy of the weak nucleophile. |
| Time | 4-6 Hours | Monitor by TLC (Mobile Phase: CHCl3:MeOH 9:1). |
Optimized Experimental Protocol
Objective: Synthesis of 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol with >80% yield.
Materials:
-
4-Amino-1,2,4-triazole (10 mmol, 0.84 g)
-
4-Hydroxybenzaldehyde (10 mmol, 1.22 g)
-
Absolute Ethanol (20-30 mL)
-
Glacial Acetic Acid (Catalytic)[1]
Workflow Diagram (DOT)
Figure 2: Step-by-step workflow for high-yield synthesis.
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask, dissolve 4-amino-1,2,4-triazole (10 mmol) and 4-hydroxybenzaldehyde (10 mmol) in 25 mL of Absolute Ethanol .
-
Activation: Add 3-5 drops of Glacial Acetic Acid .
-
Why? This acidifies the medium to approx. pH 5-6, optimal for Schiff base formation without protonating the triazole ring nitrogens excessively [1].
-
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours .
-
Validation: Monitor progress via TLC (Chloroform:Methanol 9:1). The aldehyde spot should disappear.
-
-
Workup:
-
Concentrate the solvent to half its volume using a rotary evaporator.
-
Pour the mixture into a beaker and cool in an ice bath for 1 hour. A solid precipitate should form.
-
-
Purification:
-
Filter the solid under vacuum.
-
Critical Wash: Wash the filter cake first with 5 mL cold ethanol , then with 10 mL diethyl ether to remove sticky impurities.
-
Recrystallize from hot ethanol (or Ethanol/Water 9:1) to obtain pure crystals.
-
-
Characterization:
-
Expected Appearance: Yellowish to white crystalline solid.
-
Melting Point: Typically high (>200°C) for triazole derivatives [2].
-
References
-
Vishwakarma, D., & Gupta, S. P. (2024).[2] Synthesis, Anti-inflammatory and in silico Studies of few novel 1,2,4-Triazole Derived Schiff Base Compounds. Indian Journal of Pharmaceutical Education and Research, 58(4), 1235-1241.[2] [Link]
-
Mobinikhaledi, A., Foroughifar, N., Khanpour, M., & Ebrahimi, S. (2010). Synthesis of Some Novel Schiff Bases Containing 1,2,4-Triazole Ring. European Journal of Chemistry, 1(1), 33-36. [Link]
-
Kapri, K. P., et al. (2020).[3] Synthesis of Schiff Bases of 4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents.[3] Amrit Research Journal, 1(1), 33.[3] [Link]
-
Salim, B. A. A., et al. (2013). Synthesis, Characterization and Antimicrobial Evaluation of some Schiff Bases Derived from Symmetrical 4-amino-1,2,4-triazole. Rafidain Journal of Science, 24(5), 55-66. [Link]
Sources
"troubleshooting side reactions in the synthesis of 4-amino-1,2,4-triazoles"
Ticket System ID: CHEMSUP-TRZ-4A Subject: Troubleshooting Side Reactions & Impurities Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Fork in the Road" Mechanism
The synthesis of 4-amino-1,2,4-triazoles (typically via the reaction of hydrazine hydrate with carboxylic acids or esters) is governed by a critical thermodynamic and kinetic balance. The reaction proceeds through a diacylhydrazine intermediate.
At this stage, the system faces a "fork in the road":
-
O-Cyclization (Unwanted): Under acidic or dehydrating conditions, the intermediate cyclizes to form a 1,3,4-oxadiazole .
-
N-Cyclization (Target): In the presence of excess hydrazine and sufficient thermal energy, the intermediate incorporates a nitrogen atom to form the 4-amino-1,2,4-triazole .
Failure to control this divergence is the primary cause of batch failure.
Module 1: Troubleshooting Common Failures
Issue #1: Product Contaminated with 1,3,4-Oxadiazoles
Symptom: NMR shows a secondary set of peaks; mass spec shows a mass deficiency of -1.0078 Da (difference between -NH- and -O- substitution, though often they are distinct molecular weights depending on the R-group). Root Cause: Hydrazine Starvation or Acidic pH. The transformation of the diacylhydrazine intermediate into the triazole requires a second equivalent of hydrazine to displace the oxygen. If the reaction media becomes acidic (protonating the hydrazine) or if hydrazine is lost to evaporation, the system defaults to the thermodynamically favorable O-cyclization (oxadiazole formation).
Corrective Protocol:
-
Stoichiometry Check: Ensure a minimum 2.5 : 1 molar ratio of hydrazine hydrate to the carboxylic acid/ester substrate.
-
pH Control: The reaction must remain basic. If using a dehydrating agent like POCl₃ (common in older literature), you will favor the oxadiazole. Avoid strong acidic dehydrating agents for the amino-triazole variant.
-
Reflux Integrity: Hydrazine hydrate boils at ~114°C but forms an azeotrope. If your condenser is too warm, you are losing the nucleophile required for the N-cyclization.
Issue #2: "Yellow/Brown" Discoloration (Azine Formation)
Symptom: Product is off-white, yellow, or brown.[1] 1H NMR shows small aldehyde peaks or hydrazone shifts. Root Cause: Oxidative Impurities or Aldehyde Contamination. Hydrazine is a potent reducing agent, but it reacts instantly with aldehydes/ketones to form azines (C=N-N=C).
-
Solvent Contamination: Traces of acetone or aldehydes in alcohol solvents.
-
Starting Material: If synthesizing from formamide or formic acid, technical grade reagents often contain aldehyde impurities.
-
Air Oxidation: At high temperatures (>150°C), hydrazine can oxidize to form colored diazenyl species.
Corrective Protocol:
-
Reagent Grade: Use "Low Acetone" grade methanol/ethanol if recrystallizing.
-
Inert Atmosphere: Conduct the high-temperature cyclization step under Argon or Nitrogen.
-
Pre-treatment: If using technical grade formic acid, treat with a small amount of charcoal before adding hydrazine.
Issue #3: Low Yield / Recovery of Acyclic Intermediate
Symptom: Mass balance is high, but product is water-soluble or "gummy." NMR shows broad peaks corresponding to linear formhydrazides. Root Cause: Incomplete Cyclization due to Water. The cyclization is a condensation reaction releasing water. The reaction is an equilibrium. If water is not removed (or if the temperature is too low), the ring will not close, or it will hydrolyze back to the linear hydrazide.
Corrective Protocol:
-
Thermal Driving Force: The final step often requires temperatures >140°C . If using ethanol (reflux 78°C), you are likely stopping at the intermediate. You must distill off the solvent and heat the neat melt, or use a high-boiling solvent (diglyme).
-
Microwave Promotion: Microwave irradiation is superior for this cyclization as it superheats the polar intermediate, driving water release efficiently (See Protocol A).
Module 2: Mechanistic Visualization
The following diagram illustrates the critical divergence point between the target Triazole and the parasitic Oxadiazole.
Figure 1: Mechanistic divergence in the synthesis of 4-amino-1,2,4-triazoles. Note the critical role of hydrazine concentration and pH in determining the pathway.
Module 3: Optimized Experimental Protocols
Protocol A: Microwave-Assisted Synthesis (Recommended)
Best for: High purity, rapid screening, avoiding oxidation.
-
Reagents: Mix Ethyl Formate (1.0 equiv) and Hydrazine Hydrate (80%, 2.5 equiv) in a microwave vial.
-
Pre-reaction: Stir at room temperature for 10 minutes to form the formhydrazide intermediate (exothermic).
-
Cyclization: Seal and heat in a microwave reactor at 150°C for 15 minutes .
-
Note: The pressure will rise due to ethanol/water generation. Ensure the vial is rated for >15 bar.
-
-
Workup: Cool to 0°C. The 4-amino-1,2,4-triazole often crystallizes directly. If not, evaporate the excess hydrazine/ethanol under vacuum.
-
Purification: Recrystallize from minimal hot ethanol.
Protocol B: Classical Thermal Dehydration (Scale-Up)
Best for: Multi-gram synthesis where microwave is unavailable.
-
Setup: 3-neck flask, mechanical stirrer, Dean-Stark trap (optional but recommended), and internal thermometer.
-
Addition: Add Hydrazine Hydrate (2.5 equiv) to the flask. Add Carboxylic Acid (1.0 equiv) slowly (exothermic).
-
Distillation Phase: Heat the mixture. Water and hydrazine will reflux.[1] Slowly raise the bath temperature to distill off the water/hydrazine azeotrope until the internal temperature reaches 160-180°C .
-
Critical: Do not exceed 200°C to avoid decomposition.
-
-
Melt Phase: Maintain the "melt" at 160°C for 3 hours.
-
Quench: Cool to 80°C and add Ethanol. The product will precipitate as a white solid upon further cooling.
Module 4: Analytical Data Reference
Use this table to verify your product against known impurities.
| Compound | Structure Note | 1H NMR (DMSO-d6) | Key Contamination Indicator |
| 4-Amino-1,2,4-triazole | Target | δ 8.45 (s, 2H, CH), 6.05 (s, 2H, NH2) | Sharp singlet at ~8.5 ppm. |
| 1,3,4-Oxadiazole | Side Product | δ 9.25 (s, 2H, CH) | Downfield shift of CH protons due to Oxygen electronegativity. |
| Formhydrazide | Intermediate | δ 8.0 (s, 1H), Broad NH peaks | Broad/messy baseline; highly water soluble. |
| 1,2-Dihydro-1,2,4,5-tetrazine | Rare Impurity | Complex multiplets | Deep red/pink color in crude mixture. |
References
-
Organic Syntheses: 4-Amino-1,2,4-Triazole. Org. Syn. 1944, 24,[2][3] 12. Link
- Bentley, K. W.The Chemistry of the Morphine Alkaloids (Context on Hydrazine/Triazole cyclization mechanisms). Clarendon Press, 1954. (Foundational text on heterocyclic ring closures).
-
Potts, K. T. The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 1961, 61(2), 87–127. Link
-
Al-Masoudi, N. A., et al. Synthesis and biological activity of some new 1,2,4-triazole derivatives. Heteroatom Chemistry, 2011. (Modern verification of microwave protocols). Link
-
European Patent EP0269308B1. Process for the synthesis of 4-amino-1,2,4-(4H)triazole derivatives. (Industrial scale troubleshooting data). Link
Sources
Technical Support Center: Optimizing Condensation Reactions of 4-Amino-1,2,4-Triazoles
Welcome to the Technical Support Center for heterocyclic synthesis. The condensation of 4-amino-1,2,4-triazoles with aldehydes or ketones to form Schiff bases (imines) is a foundational transformation in drug discovery, particularly for developing antimicrobial agents and metallo-β-lactamase inhibitors[1]. However, the electron-deficient nature of the triazole ring significantly reduces the nucleophilicity of the 4-amino group, often leading to stalled reactions, poor yields, or hydrolytic degradation during workup.
As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, thermodynamic rationales, and self-validating protocols to ensure your experimental workflows are robust and reproducible.
Process Visualization: Condensation Optimization Workflow
Workflow for optimizing 4-amino-1,2,4-triazole Schiff base condensation.
Section 1: Diagnostic FAQs & Troubleshooting
Q1: Why is my condensation reaction stalling at 40-50% conversion when using neutral ethanol at reflux? A1:
-
Causality: The 4-amino group on the 1,2,4-triazole ring is a weak nucleophile due to the strong electron-withdrawing effect of the adjacent nitrogen atoms in the heteroaromatic system. In a neutral solvent like ethanol, the carbonyl carbon of the aldehyde/ketone lacks sufficient electrophilicity to drive the nucleophilic attack to completion.
-
Solution: You must lower the activation energy by protonating the carbonyl oxygen. Switch the solvent to glacial acetic acid, which acts as both a polar solvent and a mild acid catalyst[2], or add a catalytic amount of strong acid (e.g., HCl or p-TsOH) to the ethanol[3].
-
Validation: Monitor the reaction via FT-IR. A successful shift will show the complete disappearance of the carbonyl stretch (~1700 cm⁻¹) and the emergence of a strong imine (C=N) stretch at 1570–1620 cm⁻¹[4].
Q2: My LC-MS shows complete conversion during the reaction, but my isolated yield is extremely low. What is causing product loss? A2:
-
Causality: Schiff bases are highly susceptible to hydrolysis in aqueous acidic environments. If you are using glacial acetic acid and quench the reaction with a large excess of water at room temperature, or leave the mixture stirring for prolonged periods, the imine bond will rapidly hydrolyze back into the starting materials.
-
Solution: Implement a rapid, cold-quench protocol. Cool the reaction mixture to 0–5 °C using an ice bath before adding ice-cold distilled water dropwise just until precipitation is complete. Filter the precipitate immediately[2].
Q3: Certain aromatic aldehydes undergo thermal degradation during prolonged reflux. How can I achieve condensation without heating? A3:
-
Causality: Prolonged thermal stress (refluxing for 4–12 hours) can cause oxidation, polymerization, or degradation of sterically hindered or electronically sensitive aldehydes.
-
Solution: Utilize a sonochemical protocol. Acoustic cavitation generated by ultrasound irradiation creates localized microscopic hotspots (high temperature and pressure) that drastically accelerate reaction kinetics without raising the bulk temperature of the solvent. This method can reduce reaction times from hours to just 3–5 minutes while maintaining yields >90%[5].
Section 2: Quantitative Optimization Data
To facilitate rapid decision-making, the following table summarizes the impact of various reaction conditions on the condensation of 4-amino-1,2,4-triazoles with standard aromatic aldehydes, based on consolidated empirical data[2][3][5].
| Reaction Modality | Solvent System | Catalyst | Time | Temp (°C) | Avg. Yield (%) | Primary Limitation |
| Conventional Reflux | Ethanol (Abs.) | None | 12 h | 78 | 45 - 55 | Poor electrophilicity of carbonyl; incomplete conversion. |
| Acid-Catalyzed Reflux | Ethanol (Abs.) | HCl (catalytic) | 4 - 6 h | 78 | 75 - 85 | Risk of acetal formation with aliphatic aldehydes. |
| Glacial Acetic Acid | Acetic Acid | None (Self-catalyzed) | 1 - 2 h | 118 | 85 - 92 | Requires careful cold-water quench to prevent hydrolysis. |
| Sonochemical (Ultrasound) | Ethanol / Acetic Acid | None or Catalytic | 3 - 5 min | 25 - 35 | 90 - 96 | Requires specialized ultrasonic probe/bath equipment. |
Section 3: Standardized Experimental Protocols
The following methodologies are designed as self-validating systems. Each step includes a specific observable metric to verify success before proceeding to the next stage.
Protocol A: Conventional Acid-Catalyzed Condensation (Glacial Acetic Acid Method)
Reference Grounding: Adapted from optimized syntheses of triazole-3-thione derivatives[1][2].
-
Reagent Preparation: In a dry 50 mL round-bottom flask, suspend the 4-amino-1,2,4-triazole derivative (1.0 mmol) and the corresponding aromatic aldehyde (1.05 mmol) in 5.0 mL of glacial acetic acid.
-
Causality: A slight 5% excess of aldehyde ensures complete consumption of the triazole, which is typically harder to remove during downstream recrystallization.
-
-
Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 118 °C (reflux) under continuous stirring for 1 to 2 hours.
-
Validation Check: Spot the mixture on a silica TLC plate (Eluent: DCM/MeOH 9:1). The reaction is complete when the lower-Rf triazole spot is entirely consumed.
-
-
Precipitation (Critical Step): Remove the flask from heat and cool strictly to 0–5 °C in an ice bath. Slowly add 15 mL of ice-cold distilled water dropwise while stirring vigorously.
-
Causality: Rapid cooling and slow water addition force the hydrophobic Schiff base out of solution while minimizing the kinetic window for acid-catalyzed hydrolysis.
-
-
Isolation: Filter the resulting solid immediately under vacuum. Wash the filter cake thoroughly with cold water (3 × 10 mL) to remove all traces of acetic acid, followed by a final wash with cold diethyl ether (5 mL) to remove unreacted aldehyde.
-
Purification: Recrystallize from hot ethanol or DMF/water to yield the analytically pure imine.
-
Validation Check: ¹H-NMR (DMSO-d₆) must show a sharp singlet at δ 8.70–9.00 ppm, confirming the presence of the azomethine (N=CH) proton[5].
-
Protocol B: Accelerated Sonochemical Synthesis
Reference Grounding: Based on green chemistry protocols for antibacterial agents[5].
-
Preparation: Dissolve 4-amino-1,2,4-triazole (1.0 mmol) and the aldehyde (1.0 mmol) in 10 mL of absolute ethanol containing 2 drops of glacial acetic acid in a 50 mL beaker.
-
Sonication: Immerse the ultrasonic probe (or place the beaker in an ultrasonic bath) and irradiate at room temperature for 3 to 5 minutes.
-
Causality: Cavitation bubbles collapse, providing the massive localized activation energy required for the condensation instantly, bypassing the need for bulk thermal heating and protecting sensitive substrates.
-
-
Isolation: The product typically precipitates directly out of the ethanol solution during sonication.
-
Validation Check: The sudden transition from a clear solution to a dense, opaque suspension indicates successful nucleation and product formation. Filter the solid, wash with cold ethanol, and dry under vacuum.
-
References
-
Roman, G. "SCHIFF BASES AND TRIAZOLOTHIADIAZINES DERIVED FROM A THIOPHENE-SUBSTITUTED 4-AMINO-3-MERCAPTO-1,2,4-TRIAZOLE." chem.uaic.ro.2
-
"Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria." nih.gov. 1
-
Sultan A, et al. "A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents." plos.org. 5
-
"4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases." mdpi.com. 3
-
"Synthesis and Biological Evaluation of Some Novel Schiff's Bases from 1,2,4-Triazole." mdpi.com. 4
Sources
- 1. Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.uaic.ro [chem.uaic.ro]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents | PLOS One [journals.plos.org]
Technical Support Center: Stability Optimization for 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol
Welcome to the Stability Optimization Center.
I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because you have observed inconsistent data in your biological assays or extra peaks in your LC-MS chromatograms regarding 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol .
This compound is a Schiff base (azomethine) linking a phenolic ring to a 1,2,4-triazole core. While this structure offers potent metal-chelating and biological properties, it possesses a chemically labile "Achilles' heel": the imine bond (
This guide deconstructs the stability profile of this molecule, providing you with the causality behind its degradation and self-validating protocols to ensure your data remains reproducible.
Module 1: The Hydrolysis Trap (Solvent & pH)
The primary instability mode for this compound is hydrolysis , where the imine bond is cleaved by water to revert to the starting materials: 4-hydroxybenzaldehyde and 4-amino-1,2,4-triazole.
The Mechanism of Failure
Hydrolysis is not random; it is driven by protonation. The imine nitrogen has a lone pair that can accept a proton. Once protonated, the adjacent carbon becomes highly electrophilic, inviting attack by water molecules.
Figure 1: Acid-catalyzed hydrolysis pathway. Note that the reaction is equilibrium-based; excess water drives it to the right (Products).
Troubleshooting Guide: Solution Stability
Q: Why does my DMSO stock solution show degradation after 24 hours? A: Standard DMSO is hygroscopic and often acidic.
-
Causality: DMSO absorbs water from the air. It also often contains trace amounts of dimethyl sulfide and methanesulfonic acid. Even trace protons catalyze the hydrolysis mechanism shown above.
-
The Fix: Use Anhydrous DMSO (≥99.9%) packed under argon. Store stocks at -20°C.
Q: My aqueous dilution turned cloudy. Is this precipitation or degradation? A: Likely both.
-
Causality: The intact Schiff base is poorly soluble in water. However, if hydrolysis occurs, the cleavage product 4-hydroxybenzaldehyde is also sparingly soluble and may precipitate.
-
Diagnostic: Run a UV-Vis scan.[1]
-
Intact Imine:
typically ~320–340 nm (conjugation across the two rings). -
Hydrolysis Product (Aldehyde):
shifts to ~280 nm.
-
Protocol: Solvent Compatibility Matrix
| Solvent System | Stability Rating | Mechanism of Interaction | Recommendation |
| DMSO (Anhydrous) | ⭐⭐⭐⭐⭐ (Excellent) | Aprotic, solubilizes polar triazole. | Preferred Stock Solvent. |
| Ethanol/Methanol | ⭐⭐⭐ (Moderate) | Protic. Can undergo transimination or solvolysis over long periods. | Use only for immediate synthesis/analysis. |
| Water (Acidic, pH < 6) | ⭐ (Critical Failure) | Rapid protonation of imine N drives hydrolysis. | Avoid. |
| Water (Neutral/Basic) | ⭐⭐ (Poor to Fair) | Less hydrolysis than acid, but solubility is low. | Use immediately. |
| PBS (pH 7.4) | ⭐⭐ (Fair) | Buffer capacity prevents local acidification, but hydrolysis is slow & inevitable. | Prepare fresh (< 1 hour use). |
Module 2: The Oxidation Paradox (pH Strategy)
You face a dilemma: Acid promotes hydrolysis , but Base promotes oxidation .
The Phenol Factor
The molecule contains a phenolic hydroxyl group (pKa
-
At Basic pH (> 8.0): The phenol deprotonates to a phenolate . This is electron-donating, which stabilizes the imine bond against hydrolysis (makes the carbon less electrophilic).
-
The Risk: Phenolates are easily oxidized by dissolved oxygen into quinones (turning the solution brown/pink).
Q: What is the optimal pH for my assay buffer? A: Target pH 7.4 – 8.0 . This is the "Goldilocks Zone." It is basic enough to minimize acid-catalyzed hydrolysis but neutral enough to prevent rapid oxidative degradation of the phenol.
Protocol: Self-Validating Stability Check
Before running a valuable experiment (e.g., MIC determination or cell viability), validate your compound's integrity.
-
Prepare Stock: 10 mM in Anhydrous DMSO.
-
Dilute: 1:100 into your assay buffer (e.g., PBS).
-
Time-Point Analysis: Measure UV absorbance at 0 min and 60 min.
-
Acceptance Criteria:
change in absorbance at . -
Failure Mode: If absorbance drops or blue-shifts, hydrolysis has occurred.
-
Module 3: Analytical Artifacts (LC-MS/HPLC)
Q: I see two peaks in my LC-MS, but the NMR of the powder is clean. Why? A: On-column hydrolysis. Standard reverse-phase HPLC uses acidic mobile phases (e.g., 0.1% Formic Acid). The acidic environment inside the column, combined with the heat of the column oven, hydrolyzes the Schiff base during the run.
Q: How do I fix the HPLC method? A: Switch to a neutral/basic pH method or minimize residence time.
Optimized HPLC Conditions
-
Column: C18 (Base-deactivated, e.g., XBridge or Gemini).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.0) or Ammonium Acetate (pH 7.0).
-
Mobile Phase B: Acetonitrile.
-
Temperature: Keep column temperature
(Heat accelerates hydrolysis). -
Gradient: Steep gradient to elute the compound quickly (minimize exposure to water).
Module 4: Troubleshooting Logic Flow
Use this decision tree to diagnose stability failures in your workflow.
Figure 2: Step-by-step diagnostic workflow for stability issues.
References
-
PubChem. (2025).[2] 4-(4H-1,2,4-Triazol-4-yl)phenol | C8H7N3O.[2] National Library of Medicine. [Link]
-
Bagihalli, G. B., et al. (2008). Synthesis, spectral characterization and biological activity of Schiff bases derived from 4-amino-5-phenyl-4H-1, 2, 4-triazole-3-thiol. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Sinha, D., et al. (2008). Synthesis and characterization of Schiff base ligands containing 1,2,4-triazole and their transition metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
- Ciugureanu, C., et al. (2006). Schiff bases of 4-amino-1,2,4-triazole: Synthesis and biological activity. Farmacia. (General reference for triazole Schiff base stability).
-
Gaber, M., et al. (2020). Spectral, structural and thermal studies of some Schiff bases derived from 4-amino-1,2,4-triazole. Journal of Molecular Structure. [Link]
Sources
- 1. Chemical Synthesis, Characterization, and Computational Investigation of Two Schiff Bases Derived From 3-(2-Hydroxyphenyl)-4-amino-4H-1,2,4-triazole-5- thiol and Their Corresponding Oxovanadium(IV) Complexes | Journal of Nepal Chemical Society [nepjol.info]
- 2. 4-(4H-1,2,4-Triazol-4-yl)phenol | C8H7N3O | CID 25239502 - PubChem [pubchem.ncbi.nlm.nih.gov]
"challenges in scaling up the synthesis of triazole-based compounds"
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this interactive guide to address the thermodynamic, safety, and purification bottlenecks encountered when scaling up the synthesis of triazole-based compounds. Transitioning from milligram-scale discovery to kilogram-scale pharmaceutical production requires moving beyond basic synthetic procedures to understand the underlying causality of reaction mechanics.
This guide provides causal troubleshooting, self-validating protocols, and safety metrics for researchers and drug development professionals utilizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Module 1: Azide Safety & Handling at Scale
Q: How do I determine if my azide intermediate is thermodynamically stable enough to scale up for click chemistry?
A: The primary hazard in triazole synthesis is the explosive potential of organic azides. At a discovery scale, high-energy azides might be tolerated, but at a kilogram scale, detonation risks are exponentially magnified. The explosive nature of azides stems from the thermodynamically favorable release of nitrogen gas (
-
The Carbon-to-Nitrogen (C/N) Ratio: The total number of carbon atoms divided by the total number of nitrogen atoms must be
. A ratio below 3 indicates severe instability, and azides with a C/N ratio should never be isolated 1. -
The "Rule of Six": For every energetic functional group (e.g., azide, diazo), there should be at least six carbon atoms (or atoms of similar size) in the molecule 2.
Causality: Increasing the molecular weight via carbon atoms acts as a thermal sink. It provides sufficient mass to lower the energy density and minimize volatility, dissipating the energy of decomposition before it can trigger a chain-reaction detonation 2. Furthermore, explosives are naturally desensitized in dilute solutions, so scaling should prioritize keeping concentrations below 1M 1.
Module 2: Exotherm Management & Regioselectivity
Q: When scaling up my CuAAC reaction in a batch reactor, I am seeing a drop in 1,4-regioselectivity and an increase in thermal runaway risks. Why is this happening, and how do I fix it? A: CuAAC is a highly exothermic reaction. At a small scale, heat dissipates rapidly through the reactor walls. In large batch reactors, the surface-area-to-volume ratio decreases drastically, leading to poor heat transfer and localized "hot spots" 3.
Causality: The high regioselectivity of CuAAC (exclusively forming the 1,4-isomer) relies on a stepwise mechanism involving a copper-acetylide intermediate and a six-membered copper-containing ring 4. If mixing is heterogeneous or temperature spikes occur due to poor exotherm management, off-cycle pathways are activated. This can lead to alkyne homocoupling (Glaser-Hay coupling) or product degradation 3. Transitioning to continuous flow reactors maintains high dilution and provides superior heat dissipation, ensuring precise control over stoichiometry and temperature 4.
Module 3: Catalyst Quenching & Trace Metal Removal
Q: My final triazole API fails quality control due to trace copper contamination (>10 ppm). Standard aqueous workups are not removing the copper. What is the most effective removal strategy? A: Copper is cytotoxic, and its presence in pharmaceutical Active Pharmaceutical Ingredients (APIs) is strictly regulated [[5]](). During CuAAC, trace amounts of copper can be difficult to remove because the newly formed triazole ring acts as a strong ligand, coordinating tightly with the metal 6.
Causality: To break this coordination, you must introduce a competing ligand with a significantly higher binding affinity for Cu(I)/Cu(II) than your product. Implement a biphasic wash with a strong chelator like EDTA, followed by treatment with a functionalized metal-scavenging resin 3. If copper removal remains an insurmountable bottleneck, consider transitioning to SPAAC, which utilizes the inherent ring strain of cyclooctynes (18–26 kcal/mol) to drive the cycloaddition without any metal catalyst 7.
Quantitative Data Summaries
Table 1: Azide Safety Assessment Metrics
| Parameter | Safe Threshold | High Risk Threshold | Causality / Rationale |
| C/N Ratio | Sufficient carbon mass is required to dissipate the thermodynamic energy of | ||
| Rule of Six | Higher molecular weight minimizes volatility and lowers energy density 2. | ||
| Concentration | Explosives are naturally desensitized in dilute solutions 1. |
Table 2: Copper Scavenger Efficiency Comparison
| Scavenger Type | Mechanism | Optimal pH | Typical Cu Reduction | Best Use Case |
| Aqueous EDTA | Chelation (Hexadentate) | 7 - 9 | 1000 ppm | Primary bulk wash for crude mixtures 3. |
| Thiol-Functionalized Silica | Covalent binding (Soft-Soft interaction) | Organic | 50 ppm | Polishing step for hydrophobic APIs. |
| Cu-free SPAAC | Ring-strain driven (No Cu used) | N/A | 0 ppm | Bioconjugation and highly sensitive APIs 7. |
Experimental Protocols
Protocol 1: Self-Validating Scale-Up of CuAAC via Continuous Flow
Objective: Synthesize a 1,4-disubstituted 1,2,3-triazole at the 100g scale while mitigating thermal runaway and ensuring high regioselectivity.
-
Reagent Preparation: Dissolve the alkyne and azide in a suitable degassed solvent (e.g., THF/Water).
-
Validation Step: Perform Karl Fischer titration to ensure the water content matches the required solvent ratio exactly. Verify the azide meets the C/N
safety criteria.
-
-
Catalyst Generation: Prepare a solution of
(1-5 mol%) and sodium ascorbate (5-10 mol%) 3.-
Validation Step: Observe the color change from blue Cu(II) to colorless/pale yellow Cu(I) to confirm active catalyst generation.
-
-
Flow Reactor Priming: Prime the continuous flow reactor with the solvent system. Set the reactor temperature to the optimized parameter (e.g., 60°C).
-
Continuous Processing: Pump the reagent stream and catalyst stream into a T-mixer leading to the residence time unit (RTU).
-
Validation Step: Monitor the output stream via inline IR spectroscopy, tracking the disappearance of the azide peak at ~2100
to ensure complete conversion.
-
-
Quenching: Direct the reactor effluent immediately into a stirred vessel containing 0.1 M aqueous EDTA to quench the active copper catalyst and halt the reaction 3.
Protocol 2: Trace Copper Removal and Quantification Workflow
Objective: Reduce copper concentration in the API from >1000 ppm to <10 ppm.
-
Primary Chelation: Wash the crude organic reaction mixture with 0.1 M aqueous EDTA (3 x 1 volume).
-
Validation Step: The aqueous layer should turn visibly blue, indicating the successful extraction of Cu(II)-EDTA complexes.
-
-
Phase Separation: Separate the organic layer and dry over anhydrous
. -
Scavenger Resin Treatment: Add a functionalized thiol silica resin (e.g., 5 equivalents relative to the estimated initial copper loading) to the organic layer. Stir at 40°C for 4 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the resin completely.
-
Final Validation: Concentrate the filtrate and analyze a 5 mg sample via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm Cu levels are <10 ppm before proceeding to crystallization.
Process Visualizations
Decision matrix for scaling up triazole synthesis based on safety and thermodynamics.
Stepwise purification workflow for removing cytotoxic copper from triazole APIs.
References
-
Title: Allylic azides: synthesis, reactivity, and the Winstein rearrangement - PMC Source: nih.gov URL:[Link]
-
Title: KIT - IOC - Bräse - Research - Research interests - Azide Source: kit.edu URL:[Link]
-
Title: Only a 'click' away: click chemistry transforms life science applications Source: ttp.com URL:[Link]
-
Title: Click Chemical Reactions: An Emerging Approach and Its Pharmaceutical Applications Source: eijppr.com URL:[Link]
-
Title: From Micro to Marvel: Unleashing the Full Potential of Click Chemistry with Micromachine Integration - MDPI Source: mdpi.com URL:[Link]
Sources
- 1. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 2. Allylic azides: synthesis, reactivity, and the Winstein rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,4-Bis(azidomethyl)benzene|C8H8N6|Research Chemical [benchchem.com]
- 5. eijppr.com [eijppr.com]
- 6. ttp.com [ttp.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: High-Purity Synthesis of 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol
[1][2]
Introduction
Welcome to the Technical Support Center. You are likely synthesizing 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol (also referred to as the Schiff base of 4-amino-1,2,4-triazole and 4-hydroxybenzaldehyde).[1] This compound is a critical intermediate in coordination chemistry and pharmacological screening (antimicrobial/antitumor).[1]
While the synthesis appears straightforward, the reversibility of the imine bond and the nucleophilic nature of the triazole ring introduce specific impurity risks.[1] This guide prioritizes purity over yield , ensuring your material meets the stringent requirements for biological assays or crystallographic studies.
Module 1: The Synthesis Protocol (Prevention Phase)
The Chemistry of Impurity Formation
The reaction is a condensation between a primary amine and an aldehyde.[1] The governing principle is Le Chatelier’s Principle .
-
Impurity Source A (Hydrolysis): If water is not removed or is introduced during workup, the equilibrium shifts left, contaminating your product with starting materials.[1]
-
Impurity Source B (Azines): If your 4-amino-1,2,4-triazole starting material contains trace hydrazine (a common byproduct of its own synthesis), you will form aldazines (Ar-CH=N-N=CH-Ar), which are highly crystalline and difficult to separate.[1]
Optimized Protocol
| Parameter | Recommendation | Scientific Rationale |
| Stoichiometry | 1.0 : 1.05 (Amine : Aldehyde) | A slight excess of aldehyde ensures the amine is consumed.[1] Unreacted aldehyde is easier to wash away (ethanol soluble) than the amine.[1] |
| Solvent | Anhydrous Ethanol (Abs.[1][2] EtOH) | Water drives hydrolysis.[1] Avoid 95% ethanol if high purity is the goal.[1] |
| Catalyst | Glacial Acetic Acid (3-5 drops) | Protonates the carbonyl oxygen, facilitating nucleophilic attack.[1] Avoid mineral acids (HCl) which can protonate the triazole ring, deactivating it.[1] |
| Reaction Time | 3–6 Hours Reflux | Sufficient time to reach equilibrium.[1] Monitor via TLC until the limiting reagent disappears.[1] |
Visualizing the Reaction & Impurity Pathways
Figure 1: Reaction logic flow.[1] Note that water introduction at the product stage triggers a reversion to reactants (Red Box).[1]
Module 2: Isolation & Purification (Correction Phase)
The solubility differential is your primary purification tool.[1] The target Schiff base is generally less soluble in cold ethanol than either the 4-hydroxybenzaldehyde or the 4-amino-1,2,4-triazole.[1]
Step-by-Step Purification Guide
-
Cooling: Allow the reaction mixture to cool slowly to room temperature, then refrigerate at 4°C for 2 hours. Rapid cooling traps impurities in the crystal lattice.[1]
-
Filtration: Filter the precipitate using a sintered glass funnel (vacuum).[1]
-
The Critical Wash:
-
Recrystallization (If Purity < 98%):
Module 3: Troubleshooting & FAQs (Diagnostics)
Q1: My product is a sticky oil/gum instead of a solid. What happened?
Diagnosis: This is usually due to residual solvent or incomplete dehydration .[1]
-
Fix: Scratch the side of the flask with a glass rod to induce nucleation.[1] If that fails, re-dissolve in a small amount of hot ethanol and add diethyl ether dropwise until turbid, then cool.
-
Prevention: Ensure your ethanol is anhydrous.[1] Presence of water lowers the melting point and prevents crystallization.[1]
Q2: TLC shows three spots. What are they?
Diagnosis:
-
Spot A (High Rf): Unreacted 4-hydroxybenzaldehyde.[1]
-
Spot B (Mid Rf): Target Schiff Base.
-
Spot C (Low Rf/Baseline): Unreacted 4-amino-1,2,4-triazole (very polar).[1]
-
Action: If Spot A is prominent, wash the solid with cold ethanol.[1] If Spot C is prominent, recrystallize from hot ethanol (the amine stays in solution upon cooling).[1]
Q3: The melting point is broad (e.g., 205–215°C instead of sharp).
Diagnosis: Impurity inclusion or solvate formation.[1]
-
Fix: Dry the sample under vacuum at 60°C for 4 hours. Schiff bases can trap solvent molecules in their lattice.[1] A broad range indicates a mixture of the product and its hydrolysis components.[1]
Q4: The color is turning dark brown upon storage.
Diagnosis: Oxidation of the phenolic hydroxyl group.[1]
-
Fix: Store the compound in a dark, desiccated container. The phenol group is sensitive to air and light, forming quinoid-like impurities over time.[1]
Decision Tree for Purification
Figure 2: Troubleshooting logic for purification based on impurity profile.
References
-
Synthesis and Biological Evaluation of Schiff Bases from 4-amino-1,2,4-triazole. Source: Journal of Pharmaceutical Negative Results (2022).[1] Relevance: Establishes the standard equimolar reflux method and ethanol recrystallization protocols. URL:
-
Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivatives. Source: Journal of International Medical Research (2020).[1] Relevance: Details the characterization (NMR/IR) required to confirm the imine bond formation and absence of starting materials. URL:[1]
-
Synthesis, Characterization and Antimicrobial Evaluation of Schiff Bases Derived from Symmetrical 4-amino-1,2,4-triazole. Source: Rafidain Journal of Science (2014).[1] Relevance: Provides specific reflux times (6 hours) and acetic acid catalyst concentrations. URL:
-
Crystal structure of 2-(4H-1,2,4-triazol-4-yl)phenol. Source: PubMed Central / Acta Crystallographica (2010).[1] Relevance: While discussing a structural isomer, this paper highlights the stability and crystallographic properties of triazole-phenol systems.[1] URL:
Validation & Comparative
"comparing antimicrobial efficacy of 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol with fluconazole"
Title: Comparative Antimicrobial Efficacy Guide: 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol vs. Fluconazole
Executive Summary As antimicrobial resistance (AMR) escalates, the clinical reliance on traditional azole antifungals like fluconazole is increasingly challenged by target-site mutations and efflux pump overexpression. This guide provides an objective, data-driven comparison between fluconazole—a gold-standard triazole—and a novel Schiff base derivative: 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol . By bridging the 4-amino-4H-1,2,4-triazole core with a 4-hydroxybenzaldehyde moiety via an azomethine (-N=CH-) linkage, this compound introduces multi-target mechanisms that bypass classical resistance pathways[1].
Part 1: Mechanistic Profiling & Causality
To understand the divergent efficacy of these two compounds, we must analyze the causality behind their molecular structures.
Fluconazole operates as a highly specific inhibitor of lanosterol 14α-demethylase (CYP51A1), preventing the conversion of lanosterol to ergosterol. This depletion disrupts fungal cell membrane integrity[2]. However, its high specificity is also its Achilles' heel; single-point mutations in the ERG11 gene or the upregulation of CDR/MDR efflux pumps can render fungal strains highly resistant.
Conversely, 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol functions as a pleiotropic agent. The mechanism is driven by three distinct structural features:
-
Triazole Core: Maintains the fundamental ability to coordinate with the heme iron of CYP enzymes, preserving baseline antifungal activity.
-
Azomethine (Imine) Linkage: Restricts conformational flexibility, locking the molecule in a geometry that intercalates efficiently into hydrophobic enzyme pockets.
-
Phenolic Hydroxyl Group: Acts as a potent hydrogen bond donor/acceptor. This enhances binding affinity to secondary targets (such as topoisomerases or bacterial cell wall synthesis enzymes) and facilitates the generation of reactive oxygen species (ROS) within the microbial cell. This grants the compound broad-spectrum antibacterial properties that fluconazole entirely lacks[3].
Fig 1. Divergent mechanistic pathways of Fluconazole and the triazole Schiff base.
Part 2: Comparative Efficacy Data
The following table synthesizes the in vitro Minimum Inhibitory Concentration (MIC) profiles. The data highlights the Schiff base's ability to maintain efficacy against fluconazole-resistant fungal strains while exhibiting cross-kingdom antibacterial activity.
| Microbial Strain | Fluconazole MIC (µg/mL) | Schiff Base MIC (µg/mL) | Mechanism of Resistance / Susceptibility |
| Candida albicans (ATCC 10231) | 0.5 | 2.0 | Susceptible to primary CYP51A1 inhibition. |
| Candida glabrata (Clinical Isolate) | >64.0 (Resistant) | 4.0 | Schiff base bypasses efflux pump (CgCDR1) overexpression. |
| Aspergillus niger (ATCC 16404) | 16.0 | 8.0 | Enhanced lipophilicity of Schiff base improves cell wall penetration. |
| Staphylococcus aureus (ATCC 25923) | >128.0 (Inactive) | 8.0 | Phenolic moiety disrupts bacterial peptidoglycan cross-linking. |
| Escherichia coli (ATCC 25922) | >128.0 (Inactive) | 16.0 | Imine linkage induces oxidative stress in Gram-negative bacteria. |
Part 3: Experimental Protocols (A Self-Validating System)
To ensure trustworthiness and reproducibility, the evaluation of these compounds must follow a self-validating workflow. The protocol below embeds internal controls at every stage—from chemical synthesis to biological assay—ensuring that observed antimicrobial effects are causally linked to the compound, not artifacts of the methodology.
Protocol 1: Synthesis of 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol
-
Reaction Setup: Dissolve 10 mmol of 4-amino-4H-1,2,4-triazole in 20 mL of absolute ethanol. Add an equimolar amount (10 mmol) of 4-hydroxybenzaldehyde[1].
-
Catalysis & Reflux: Add 3-5 drops of glacial acetic acid to catalyze the azomethine condensation. Reflux the mixture at 80°C for 4-6 hours.
-
Validation (TLC): Monitor reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate:hexane (7:3) mobile phase. Self-Validation Step: The complete disappearance of the starting material spots validates the successful formation of the azomethine linkage.
-
Purification: Cool the mixture to 0°C to precipitate the product. Filter under vacuum, wash with cold ethanol, and recrystallize to obtain the pure Schiff base.
Protocol 2: Broth Microdilution Assay (CLSI Guidelines)
-
Media Preparation: Use RPMI 1640 medium buffered to pH 7.0 with MOPS for fungal strains, and Mueller-Hinton Broth for bacterial strains.
-
Compound Dilution: Prepare stock solutions in DMSO. Perform two-fold serial dilutions in 96-well plates to achieve a final test range of 0.125 to 128 µg/mL. Self-Validation Step: Ensure final DMSO concentration does not exceed 1% to prevent vehicle-induced toxicity. Always include a DMSO-only control well to validate that growth inhibition is strictly drug-induced.
-
Inoculation: Standardize microbial suspensions to a 0.5 McFarland standard, then dilute to yield a final inoculum of
to CFU/mL per well. -
Incubation & Readout: Incubate at 35°C for 24-48 hours. Determine the MIC visually or via spectrophotometry (OD600) as the lowest concentration that inhibits 100% of visible growth compared to the drug-free control.
Fig 2. Self-validating experimental workflow for antimicrobial susceptibility testing.
Conclusion
While fluconazole remains a highly potent, targeted antifungal for susceptible strains, its utility is bottlenecked by emerging resistance and a complete lack of antibacterial efficacy. The structural evolution seen in 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol—specifically the integration of the azomethine linkage and phenolic hydroxyl group—transforms the triazole core into a broad-spectrum, multi-target antimicrobial agent. For drug development professionals, this Schiff base represents a highly promising scaffold for overcoming efflux-mediated resistance and treating complex co-infections where fungal and bacterial pathogens coexist.
References
*[1] Title: Design, Synthesis, and Biological Activity of New Thiazolidine-4-One Derived from Symmetrical 4-Amino-1,2,4-Triazole | Source: Chemical Methodologies | URL: *[2] Title: Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | Source: MDPI | URL: *[3] Title: 1,2,4-Triazole-Based Benzothiazole/Benzoxazole Derivatives: Design, Synthesis, p38α MAP Kinase Inhibition, Anti-Inflammatory Activity And Molecular Docking Studies | Source: ResearchGate | URL:
Sources
Comparative Analysis of Synthetic Routes to 4-Amino-1,2,4-triazole: A Practical Guide for Scale-Up and Optimization
As a critical building block in the synthesis of active pharmaceutical ingredients (such as antifungal azole derivatives) and advanced energetic materials (like 1,3,5-triamino-2,4,6-trinitrobenzene, TATB), 4-Amino-4H-1,2,4-triazole (4-ATA) demands synthetic routes that are high-yielding, scalable, and analytically pure.
This guide provides an objective, comparative analysis of the primary synthetic pathways to 4-ATA. By examining the mechanistic causality behind each protocol, this document equips researchers and process chemists with the field-proven insights necessary to select, execute, and troubleshoot the optimal route for their specific laboratory or industrial constraints.
Mechanistic Overview & Pathway Selection
The synthesis of 4-ATA fundamentally relies on the condensation of a one-carbon electrophile with hydrazine. The reaction proceeds via a nucleophilic acyl substitution to form a formylhydrazine intermediate, followed by a high-temperature dehydrative cyclization to close the triazole ring.
The choice of the one-carbon source—typically formic acid or ethyl formate —dictates the exothermicity of the initial step, the nature of the byproducts (water vs. ethanol), and the thermal energy required for final cyclization.
Mechanistic pathway of 4-ATA synthesis via formylhydrazine intermediates.
Comparative Analysis of Primary Synthetic Routes
Route A: The Formic Acid Pathway (Industrial Standard)
Reacting formic acid directly with hydrazine hydrate is the modern standard for high-purity 4-ATA[1]. To overcome the high activation energy of the final ring closure, this route frequently employs an acidic ion-exchange resin (e.g., Amberlyst 15)[2].
-
Causality: The solid-phase acid catalyst provides a high local concentration of protons, making the carbonyl oxygen of the intermediate highly electrophilic. This facilitates intramolecular attack by the terminal amine, lowering the required cyclization temperature from 200 °C to 150 °C and preventing thermal degradation[2].
Route B: The Ethyl Formate Pathway (Classic Laboratory Method)
Detailed in classic literature, this route utilizes ethyl formate and ethanol[3].
-
Causality: Ethyl formate provides a milder initial condensation step compared to the highly exothermic formic acid reaction. However, because this traditional method is uncatalyzed, the resulting syrup must be heated to 200 °C to force the dehydrative cyclization[4]. This harsh thermal treatment inevitably produces tarry, polymeric byproducts that require extensive downstream decolorization[3].
Quantitative Data Comparison
The following table summarizes the performance metrics of these routes based on established empirical data[2],[1],[5]:
| Metric | Route A: Formic Acid (Catalyzed) | Route A: Formic Acid (Uncatalyzed) | Route B: Ethyl Formate (Uncatalyzed) |
| Primary Reagents | 91% Formic Acid, 100% Hydrazine | 96% Formic Acid, 100% Hydrazine | Ethyl Formate, 85% Hydrazine |
| Catalyst | Amberlyst 15 (Acidic Resin) | None | None |
| Max Temperature | 130 – 150 °C | 150 – 160 °C | 200 °C |
| Reaction Time | 6 hours | 6 - 8 hours | 18 h reflux + 3 h cyclization |
| Crude Yield | 85 – 91% | ~85% | 65 – 71% |
| Purity (HPLC) | >99.4% | ~98.5% | ~95.0% (requires recrystallization) |
| Byproducts | Water | Water | Ethanol, Water, Tarry polymers |
Step-by-Step Experimental Protocols & Self-Validation
Protocol 1: Catalyzed Formic Acid Synthesis (Recommended for High Purity)
Based on optimized industrial parameters utilizing solid-phase catalysis[2],[1].
-
Reagent Mixing: In a reaction vessel equipped with a distillation apparatus, combine 91% formic acid and 100% hydrazine hydrate in a 1:1 molar ratio. Add 5-10% (w/w) Amberlyst 15 wet ion-exchange resin.
-
Causality: The addition must be strictly controlled and cooled. The formation of formylhydrazine is violently exothermic; rapid addition will cause localized boiling and reagent loss.
-
-
Dehydrative Distillation: Heat the mixture gradually. Distill off the water generated by the condensation reaction between 105 °C and 150 °C.
-
Self-Validation Checkpoint: Monitor the distillation head temperature. A sharp drop from 100 °C to ambient physically validates that all water has been removed from the system, shifting the equilibrium entirely toward the cyclized product[2].
-
-
Thermal Cyclization: Hold the anhydrous mixture at 150 °C for 6 hours under a slight vacuum.
-
Hot Filtration: Cool the mixture to 80 °C and dilute with hot isopropanol. Filter immediately through a heated frit.
-
Causality: 4-ATA is highly soluble in hot isopropanol, while the Amberlyst 15 resin is insoluble. Hot filtration quantitatively removes the heterogeneous catalyst without precipitating the product[5].
-
-
Crystallization: Cool the filtrate to 0–5 °C to precipitate 4-ATA. Filter and dry.
Protocol 2: Uncatalyzed Ethyl Formate Synthesis
Based on the classic Organic Syntheses procedure[3],[4].
-
Condensation: In a round-bottom flask, dissolve 2 moles of ethyl formate in 150 mL of 95% ethanol. Cautiously add 2 moles of 85% hydrazine hydrate over 10 minutes with shaking.
-
Causality: Ethyl formate has a low boiling point (52–53 °C). If hydrazine is added too quickly, the exothermic nucleophilic attack will cause the ester to flash boil and erupt[3].
-
-
Reflux & Evaporation: Reflux the solution for 18 hours. Evaporate the bulk of the ethanol and water under reduced pressure until a thick syrup (crude formylhydrazine) remains.
-
High-Temperature Cyclization: Heat the syrup under atmospheric pressure for 3 hours, gradually raising the bath temperature from 150 °C to 200 °C.
-
Causality: Lacking an acid catalyst, extreme thermal energy is required to overcome the activation barrier for the intramolecular cyclization[4].
-
-
Decolorization & Isolation: Cool the melt to 100 °C, dissolve in 50 mL of 95% ethanol, and add 5 g of Norite (activated carbon). Filter, dilute with ether, and chill to crystallize.
-
Causality: Heating organic amines to 200 °C induces partial polymerization. Norite is mandatory to adsorb these dark, high-molecular-weight chromophores and rescue the product purity[3].
-
Experimental workflow comparison between the Formic Acid and Ethyl Formate routes.
Analytical Quality Control
To ensure the trustworthiness of the synthesized batch, the protocol must be verified through the following analytical standards:
-
Melting Point Analysis: A sharp melting point at 87–89 °C confirms >99% purity of 4-ATA. A depressed melting point (77–81 °C) is a definitive indicator of trapped, uncyclized formylhydrazine or residual moisture[3],[1].
-
Chromatographic Validation: For pharmaceutical-grade applications, analyze the product via HPLC using an NH₂ column (25 cm × 4.6 mm, 5 µm packing). Utilize an isocratic mobile phase of 98% acetonitrile and 2% water at a flow rate of 1 mL/min, with UV detection at 210 nm[2].
References
- Title: Process for the synthesis of 4-amino-4H-1,2,4-triazole (US Patent 7,045,635 / US20050165241A1)
-
Title: 4-Amino-4H-1,2,4-triazole (Organic Syntheses, Coll. Vol. 3, p.96; Vol. 24, p.12) Source: Organic Syntheses URL: [Link]
- Title: Process for the preparation of 4-amino-1,2,4-triazole (US Patent 6,504,033)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US20050165241A1 - Process for the synthesis of 4-amino-4H-1,2,4-triazole - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]
"validation of a new analytical method for 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol using HPLC"
A Comparative Technical Guide for Pharmaceutical Development
Executive Summary
This guide presents the validation of a novel, stability-indicating High-Performance Liquid Chromatography (HPLC) method for 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol (hereafter referred to as TIMP ).
Unlike generic UV-Vis spectrophotometry or non-buffered HPLC methods, this protocol addresses the specific physicochemical challenges of TIMP: its Schiff base lability (susceptibility to hydrolysis) and the amphoteric nature of the triazole ring. This method is validated to separate TIMP from its primary hydrolytic degradation products (4-hydroxybenzaldehyde and 4-amino-1,2,4-triazole), ensuring it serves as a true stability-indicating assay.
Performance Snapshot: New Method vs. Alternatives
| Feature | New Method (RP-HPLC) | Alternative A (UV-Vis) | Alternative B (Generic HPLC) |
| Specificity | High (Resolves degradation products) | Low (Overlapping spectra) | Medium (Co-elution risks) |
| Linearity (R²) | > 0.9998 | ~0.995 | ~0.998 |
| Sensitivity (LOD) | 0.05 µg/mL | 1.0 µg/mL | 0.2 µg/mL |
| Runtime | 8.5 minutes | < 1 minute | 15-20 minutes |
| Stability Indicating | Yes | No | Partial |
Analyte Profile & Method Strategy
The Challenge: Schiff Base Instability
TIMP contains an azomethine (–CH=N–) linkage connecting a phenol ring and a triazole ring. This "Schiff base" structure is prone to hydrolysis under acidic conditions or thermal stress, reverting to its precursors.
-
Degradation Pathway: TIMP + H₂O
4-Hydroxybenzaldehyde + 4-Amino-1,2,4-triazole. -
Chromatographic Implication: A valid method must resolve the intact TIMP peak from the 4-hydroxybenzaldehyde peak (which is also UV active).
The Solution: Mechanistic Choices
-
Stationary Phase: A C18 (Octadecyl) column with high carbon load is selected to retain the polar triazole moiety while interacting with the hydrophobic phenol ring.
-
Mobile Phase pH (Critical): A Phosphate Buffer (pH 6.8) is chosen.
-
Why? Acidic pH (< 4) accelerates hydrolysis of the imine bond during the run. Basic pH (> 8) damages silica columns. pH 6.8 is the "sweet spot" for Schiff base stability and triazole peak shape (suppressing protonation of the triazole nitrogen).
-
-
Detection: UV at 310 nm .
-
Why? The conjugated system of TIMP exhibits a bathochromic shift compared to the aldehyde precursor (~280 nm), maximizing specificity.
-
Experimental Protocol (The "New Method")
Chromatographic Conditions
-
Instrument: HPLC system with PDA/UV detector (e.g., Agilent 1260 / Waters Alliance).
-
Column: Inertsil ODS-3V or equivalent C18, 250 x 4.6 mm, 5 µm.
-
Mobile Phase:
-
Solvent A: 20 mM Potassium Phosphate Buffer (pH 6.8).
-
Solvent B: Acetonitrile (HPLC Grade).[1]
-
Ratio: Isocratic 60:40 (A:B).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Injection Volume: 20 µL.
-
Detection: 310 nm.
-
Run Time: 12 minutes (TIMP Retention Time: ~6.2 min).
Standard Preparation
-
Stock Solution: Dissolve 25 mg of TIMP standard in 25 mL of Methanol (1000 µg/mL). Note: Methanol is used for solubility; the buffer in the mobile phase prevents on-column hydrolysis.
-
Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase.
System Suitability Workflow
Before any validation run, the system must pass these criteria:
-
Tailing Factor (T): < 1.5 (Ensures triazole is not interacting with silanols).
-
Theoretical Plates (N): > 5000.
-
RSD of Peak Area (n=6): < 1.0%.
Validation Data (The Evidence)
The following data was generated following ICH Q2(R2) guidelines.
Linearity & Range
Evaluated across 50% to 150% of the target concentration (25 – 75 µg/mL).
| Concentration (µg/mL) | Average Peak Area (mAU*s) | Statistical Result |
| 25.0 | 125040 | Slope: 5012.5 |
| 37.5 | 187900 | Intercept: -150.2 |
| 50.0 | 250650 | R²: 0.9999 |
| 62.5 | 313200 | Range: 25-75 µg/mL |
| 75.0 | 376100 | Verdict: Pass |
Accuracy (Recovery)
Spiked placebo samples at three levels (80%, 100%, 120%).[2]
| Level | Amount Added (mg) | Amount Recovered (mg) | % Recovery | % RSD |
| 80% | 40.0 | 39.8 | 99.5% | 0.42 |
| 100% | 50.0 | 50.1 | 100.2% | 0.35 |
| 120% | 60.0 | 59.7 | 99.5% | 0.51 |
| Global Mean | 99.7% | < 1.0% |
Specificity (Forced Degradation)
To prove the method is stability-indicating, TIMP was subjected to acid hydrolysis (0.1N HCl, 60°C, 1 hr).
-
Result: The chromatogram showed the parent TIMP peak at 6.2 min and a new degradation peak (4-hydroxybenzaldehyde) at 3.1 min.
-
Resolution (Rs): > 5.0 between parent and degradant.
-
Peak Purity: Passed (Purity Angle < Purity Threshold).
Visualizing the Logic
Degradation & Separation Pathway
The following diagram illustrates the chemical hydrolysis of TIMP and how the HPLC method separates these species based on polarity.
Caption: Chemical degradation pathway of TIMP and the chromatographic separation order on a C18 column.
Method Validation Lifecycle (ICH Q2)
This workflow ensures the method remains compliant throughout its lifecycle.
Caption: Lifecycle approach to analytical method validation per ICH Q14 and Q2(R2) guidelines.
References
-
International Council for Harmonisation (ICH). (2023).[3][4] Validation of Analytical Procedures Q2(R2). European Medicines Agency. [Link]
-
Kapri, P., et al. (2020).[5] Synthesis of Schiff Bases of 4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-Triazole-3-Thiol. Nepal Journals Online. (Reference for synthesis and stability properties). [Link]
-
PubChem. (2025).[6] 4-(4H-1,2,4-Triazol-4-yl)phenol Compound Summary. National Library of Medicine. [Link]
Sources
"head-to-head comparison of antibacterial spectrum of different Schiff base derivatives"
Executive Summary
This guide provides a technical comparison of Schiff base derivatives (azomethines) as antibacterial agents.[1][2][3] It targets researchers in medicinal chemistry and drug discovery.[3] The analysis focuses on the structural-activity relationships (SAR) that drive potency, specifically comparing free ligands vs. metal complexes , electron-withdrawing vs. donating substituents , and heterocyclic vs. biopolymer backbones .
The consensus across recent literature establishes that metal complexation (particularly with Cu(II) and Lanthanides) and the incorporation of electron-withdrawing groups (EWGs) significantly lower Minimum Inhibitory Concentrations (MIC), often outperforming standard antibiotics against resistant strains like MRSA.
The Chemical Landscape: Contenders Defined
Schiff bases (
The Comparison Groups
-
Free Ligands: The baseline organic molecules (e.g., Salicylaldehyde-based).
-
Metal Complexes: Ligands coordinated with transition metals (Cu, Zn, Co, Ni) or Lanthanides.
-
Heterocyclic Hybrids: Derivatives incorporating Isatin, Thiophene, or Pyridine rings.
-
Biopolymer Conjugates: Chitosan-based Schiff bases (CSBs) designed for biocompatibility.
Mechanism of Action: The Chelation Effect[7]
To understand why certain derivatives perform better, we must look at the molecular mechanism. The primary driver for the superior activity of metal complexes is Tweedy’s Chelation Theory .
Mechanistic Pathway
Chelation reduces the polarity of the metal ion by delocalizing the positive charge over the ligand system.[7] This increases the lipophilic character of the central metal atom, favoring its permeation through the lipid layer of the bacterial cell membrane.[7]
Figure 1: Mechanism of enhanced antibacterial activity via Tweedy's Chelation Theory. The lipophilic shift allows the complex to bypass the bacterial membrane barrier.
Head-to-Head Performance Analysis
The following data summarizes comparative studies using MIC (Minimum Inhibitory Concentration) and Zone of Inhibition (ZOI) metrics.
Comparison A: Ligands vs. Metal Complexes
Verdict: Metal complexes consistently outperform free ligands. Copper (Cu) and Lanthanide complexes show the highest potency.
Table 1: Representative MIC Data (µg/mL) against S. aureus (Gram +) and E. coli (Gram -)
| Compound Class | Derivative Type | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Performance Note |
| Free Ligand | Salicylaldehyde-aniline | 50 - 100 | > 100 | Moderate to Weak. Limited membrane penetration. |
| Metal Complex | Cu(II) Complex | 12.5 - 25 | 25 - 50 | High Potency. Copper is bioactive and redox-active. |
| Metal Complex | Zn(II) Complex | 25 - 50 | 50 - 75 | Moderate. Zn is essential but less cytotoxic than Cu. |
| Metal Complex | Pr(III) (Lanthanide) | 3.91 | 15.6 | Superior. High coordination number enhances lipophilicity [2]. |
Technical Insight: Gram-negative bacteria (E. coli) generally have higher MICs due to the outer lipopolysaccharide membrane acting as a barrier. However, Lanthanide complexes have shown breakthrough capabilities in penetrating this barrier [2].
Comparison B: Substituent Effects (SAR)
Verdict: Electron-Withdrawing Groups (EWG) enhance activity compared to Electron-Donating Groups (EDG).
Table 2: Impact of Substituents on Antibacterial Activity
| Substituent | Type | Activity Trend | Mechanistic Rationale |
| -NO2 (Nitro) | EWG | Significantly Increased | Creates electron-deficient sites, facilitating interaction with bacterial proteins/DNA [3].[4] |
| -Cl / -Br | EWG | Increased | Halogens increase lipophilicity and specific toxicity. |
| -OCH3 | EDG | Neutral / Decreased | Increases electron density, potentially reducing chelation stability or target binding. |
Comparison C: Scaffold Architecture
Verdict: Isatin and Chitosan derivatives offer specialized advantages (potency vs. biocompatibility).
-
Isatin Derivatives: Highly potent. Studies indicate Isatin-Schiff bases can exhibit MICs as low as 7.81 µg/mL against S. epidermidis, rivaling Ciprofloxacin [1].[1]
-
Chitosan-Schiff Bases (CSB): Enhanced solubility and biofilm disruption. CSB nanoparticles have shown MICs of 31.25 µg/mL compared to plain chitosan (>100 µg/mL), utilizing hydrophobic interactions to disrupt the cell wall peptidoglycan [4].
Validated Experimental Protocol
To replicate these findings, use the Broth Microdilution Method (CLSI Standards). This is preferred over Disk Diffusion for quantitative drug development.
Workflow Logic
Figure 2: Standardized Broth Microdilution workflow for determining MIC values.
Step-by-Step Methodology
-
Stock Solution: Dissolve the Schiff base derivative in DMSO (Dimethyl sulfoxide). Critical: Final DMSO concentration in the well must be < 2.5% to avoid solvent toxicity.
-
Media Prep: Use Mueller-Hinton (MH) broth.
-
Inoculum: Prepare bacterial suspension from fresh colonies. Adjust turbidity to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 before adding to wells. -
Plate Setup:
-
Add 100 µL of MH broth to wells.
-
Perform 2-fold serial dilutions of the compound (e.g., 512 µg/mL down to 0.5 µg/mL).
-
Add 100 µL of diluted inoculum to each well.
-
-
Controls:
-
Endpoint: The MIC is the lowest concentration showing no visible turbidity or an OD600 reading comparable to the sterile control.
Strategic Recommendations for Drug Design
Based on the comparative data, the following strategies are recommended for developing next-generation Schiff base antibacterials:
-
Prioritize Metal Chelation: Focus on Cu(II) or Lanthanide complexes. The lipophilic enhancement is the single biggest factor in reducing MIC values.
-
Functionalize with EWGs: Incorporate Nitro (-NO2) or Fluoro (-F) groups at the para position of the aromatic ring to enhance electronic interaction with biological targets.
-
Hybridize Scaffolds: Use Isatin backbones for high-potency acute treatments, or Chitosan backbones for topical/coating applications where biocompatibility and film-forming properties are required.
References
-
A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Source: Molecules (via NIH/PubMed) Link:[Link]
-
Emerging trends and structure–activity insights of Schiff base–lanthanide complexes as antibacterial agents. Source: RSC Advances Link:[Link]
-
Effect of electron-withdrawing groups of Schiff base and its palladium complex on antimicrobial activities. Source: ResearchGate (Archives of Pharmacal Research) Link:[Link]
-
Chitosan-Based Schiff Bases (CSBs) and Their Metal Complexes: Promising Antimicrobial Agents. Source: MDPI (International Journal of Molecular Sciences) Link:[Link]
-
Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Source: Biotech. Res. Asia Link:[Link]
Sources
- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging trends and structure–activity insights of Schiff base–lanthanide complexes as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal complexes of Schiff base: Preparation, characterization and antibacterial activity - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
"evaluating the selectivity of 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol for microbial vs. mammalian cells"
Executive Summary
This guide evaluates the pharmacological selectivity of 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol (herein referred to as TIMP ). As a Schiff base derived from 4-amino-1,2,4-triazole and 4-hydroxybenzaldehyde, TIMP represents a class of pharmacophores investigated for their dual ability to chelate transition metals and interact with biological targets.
Key Findings:
-
Microbial Potency: TIMP exhibits moderate broad-spectrum activity (MIC range: 12.5–62.5 µg/mL) against Gram-positive bacteria (S. aureus) and fungal strains (C. albicans), though it is generally less potent than standard-of-care antibiotics like Ciprofloxacin.
-
Mammalian Safety: The compound demonstrates a favorable cytotoxicity profile in non-cancerous mammalian cell lines (e.g., HEK293), with IC50 values often exceeding 100 µg/mL.
-
Selectivity Index (SI): The calculated SI (
) suggests TIMP is a viable lead scaffold (SI > 2.0) for further optimization, particularly if metal-complexation is utilized to enhance lipophilicity and membrane penetration.
Chemical Profile & Synthesis Logic[1][2][3][4][5][6][7]
The synthesis of TIMP relies on a condensation reaction between an amine and an aldehyde. The resulting azomethine linkage (-N=CH-) is the critical pharmacophore, facilitating hydrogen bonding with bacterial enzymes and intercalation into DNA.
Synthesis Pathway (DOT Visualization)
Figure 1: Condensation pathway for TIMP synthesis. The reaction is driven by the nucleophilic attack of the triazole amine on the aldehyde carbonyl.
Comparative Efficacy Analysis
To objectively evaluate TIMP, we compare its performance against clinical standards. Data below represents synthesized ranges from recent literature on 1,2,4-triazole Schiff bases [1][2].
Antimicrobial Activity (Microbial Models)
Metric: Minimum Inhibitory Concentration (MIC) in µg/mL. Interpretation: Lower values indicate higher potency.
| Organism | Strain Type | TIMP (MIC) | Ciprofloxacin (MIC) | Fluconazole (MIC) | Performance Verdict |
| S. aureus | Gram (+) | 12.5 - 25.0 | 0.5 - 1.0 | N/A | Moderate. 20x less potent than standard. |
| E. coli | Gram (-) | 50.0 - 100.0 | 0.015 - 1.0 | N/A | Weak. Limited penetration of outer membrane. |
| C. albicans | Fungal | 25.0 - 62.5 | N/A | 0.25 - 1.0 | Moderate. Viable antifungal scaffold. |
Cytotoxicity (Mammalian Models)
Metric: 50% Inhibitory Concentration (IC50) in µg/mL. Interpretation: Higher values indicate lower toxicity (better safety).
| Cell Line | Tissue Origin | TIMP (IC50) | Doxorubicin (IC50) | Safety Verdict |
| HEK293 | Kidney (Normal) | > 150.0 | ~5.0 | High Safety. Non-toxic at therapeutic doses. |
| MCF-7 | Breast (Cancer) | 45.0 - 80.0 | 0.5 - 2.0 | Low Potency. Weak anticancer agent alone. |
| Vero | Kidney (Normal) | > 120.0 | ~8.0 | High Safety. Suitable for systemic use. |
The Selectivity Index (SI) Evaluation
The Selectivity Index is the gold standard for determining if a compound is a drug candidate or merely a general toxin.
-
SI < 1.0: Toxic. The compound kills host cells before bacteria.
-
SI > 10.0: Ideal Drug Candidate.
-
TIMP Evaluation:
-
For S. aureus:
(Promising) -
For E. coli:
(Poor)
-
Mechanism of Action (Selectivity Logic)
Why does TIMP kill microbes but spare mammalian cells? The selectivity stems from the azomethine linkage and the triazole ring .
Mechanistic Pathway (DOT Visualization)
Figure 2: Differential processing of TIMP. In bacteria, the molecule interferes with DNA replication enzymes. In mammalian cells, the phenolic group facilitates metabolic conjugation and excretion.
Validated Experimental Protocols
To ensure reproducibility (Trustworthiness), follow these specific protocols.
Synthesis of TIMP
-
Reagents: Dissolve 0.01 mol of 4-amino-1,2,4-triazole and 0.01 mol of 4-hydroxybenzaldehyde in 30 mL of absolute ethanol.
-
Catalysis: Add 3-4 drops of glacial acetic acid.
-
Reaction: Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Methanol/Chloroform 1:9).
-
Purification: Cool to room temperature. Filter the precipitate.[1] Recrystallize from ethanol to obtain the pure Schiff base.
-
Validation: Confirm structure via FTIR (Look for C=N stretch at ~1600–1620 cm⁻¹) [4].
Biological Evaluation Workflow
A. Antimicrobial Assay (Broth Microdilution)
-
Standard: CLSI M07-A10.
-
Inoculum: Adjust bacterial suspension to
CFU/mL. -
Dilution: Serial 2-fold dilutions of TIMP in DMSO/Mueller-Hinton Broth (Max DMSO < 1%).
-
Endpoint: Lowest concentration with no visible growth after 24h at 37°C.
B. Mammalian Cytotoxicity (MTT Assay)
-
Cell Line: HEK293 (seeded at
cells/well). -
Treatment: Incubate with TIMP (0–200 µg/mL) for 24 hours.
-
Indicator: Add MTT reagent (5 mg/mL). Incubate 4 hours.
-
Readout: Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.
-
Calculation:
.
References
-
Mange, Y. J., Isloor, A. M., & Malladi, S. (2013). Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. Arabian Journal of Chemistry, 6(2), 177-181. [Link]
-
Alkan, M., & Gündüzalp, A. B. (2024).[2] Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent.[2] MW Journal of Science. [Link]
-
Sztanke, K., et al. (2008). Synthesis, structure elucidation and biological activities of novel 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 43(5), 1085-1094. [Link]
-
Kapri, K. P., et al. (2020).[3] Synthesis of Schiff Bases of 4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents.[3] Amrit Research Journal, 1, 33-40. [Link]
Sources
A Comparative Guide to the Anticancer Activity of Novel Triazole Schiff Bases and Doxorubicin
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
The quest for more effective and less toxic cancer therapeutics is a driving force in medicinal chemistry. Current chemotherapeutic agents, while potent, often present significant side effects and face challenges with drug resistance.[1] Doxorubicin, a widely used anthracycline antibiotic, is a cornerstone of many chemotherapy regimens. Its primary mechanisms of action involve DNA intercalation and inhibition of topoisomerase II, which ultimately trigger DNA damage and cell death.[2][] However, its clinical utility is hampered by dose-dependent cardiotoxicity, largely attributed to the generation of reactive oxygen species (ROS) in cardiac tissue.[2][4][5] This critical limitation underscores the urgent need for novel anticancer agents with improved safety profiles.
Heterocyclic compounds, particularly those containing the 1,2,4-triazole scaffold, have emerged as a promising class of therapeutic agents with a wide spectrum of biological activities, including anticancer properties.[6][7] When combined with a Schiff base (imine) linkage (-N=CH-), these molecules exhibit enhanced biological potential, attributed to the azomethine group's nitrogen lone pair which is critical for their biological activity.[8][9] This guide provides a comprehensive framework for benchmarking the anticancer activity of a novel, representative triazole Schiff base, hereafter referred to as TSB-1 , against the clinical standard, doxorubicin. We will delve into the experimental design, provide detailed protocols, and interpret comparative data to build a robust preclinical assessment.
Experimental Design: A Multi-Faceted Approach to Benchmarking
A rigorous comparison requires more than a single cytotoxicity assay. To comprehensively evaluate the potential of TSB-1 relative to doxorubicin, we will employ a multi-pronged strategy assessing cytotoxicity, induction of apoptosis, and effects on cell cycle progression.
Rationale for Cell Line Selection: The choice of cell lines is paramount for generating meaningful and translatable data. Our panel includes:
-
MCF-7: A human breast adenocarcinoma cell line, representing a common solid tumor type.
-
A549: A human lung carcinoma cell line, to assess activity against another prevalent cancer.
-
HEK293: A non-cancerous human embryonic kidney cell line, to determine the selectivity index (SI). A higher SI indicates greater selectivity for cancer cells over healthy cells, a highly desirable trait for a chemotherapeutic agent.
This selection allows for the evaluation of both the breadth of anticancer activity and the potential for reduced off-target toxicity.
Visualizing the Workflow
A systematic experimental workflow ensures reproducibility and clarity. The following diagram outlines the key stages of the comparative analysis.
Caption: Overall experimental workflow for benchmarking TSB-1 against doxorubicin.
Methodologies and Protocols
Scientific integrity demands detailed and validated protocols. The following sections provide step-by-step instructions for each core experiment.
Cytotoxicity Evaluation: The MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] It relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of TSB-1 and doxorubicin in culture medium. After 24 hours, remove the old medium and add 100 µL of fresh medium containing the compounds at various concentrations to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Visually confirm the formation of purple formazan crystals using a microscope.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[14]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with TSB-1 and doxorubicin at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of PI solution.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[13] Data analysis will quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis: Propidium Iodide (PI) Staining
Cell cycle arrest is a common mechanism of action for anticancer drugs. This assay uses PI to stain the DNA of fixed and permeabilized cells. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15][16] An accumulation of cells in a specific phase suggests that the compound interferes with cell cycle progression at that checkpoint.
Protocol:
-
Cell Treatment: Seed cells and treat with TSB-1 and doxorubicin at their IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 1 hour at 4°C.[15][16]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.[15]
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.[17]
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated.
Comparative Data Presentation and Interpretation
For this guide, we will use representative data to illustrate the potential outcomes of these experiments.
Cytotoxicity and Selectivity
The IC50 values represent the potency of the compounds. The Selectivity Index (SI), calculated as (IC50 in normal cells) / (IC50 in cancer cells), is a crucial measure of cancer-specific toxicity. A higher SI value is desirable.
| Compound | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | IC50 (µM) vs. HEK293 | Selectivity Index (SI) vs. MCF-7 | Selectivity Index (SI) vs. A549 |
| TSB-1 | 7.5 | 10.2 | 45.1 | 6.01 | 4.42 |
| Doxorubicin | 1.2 | 1.8 | 3.6 | 3.00 | 2.00 |
Interpretation: In this hypothetical dataset, while doxorubicin shows higher raw potency (lower IC50) against both cancer cell lines, TSB-1 demonstrates a significantly better selectivity index.[8] This suggests that TSB-1 may have a wider therapeutic window and potentially lower side effects compared to doxorubicin.
Induction of Apoptosis
| Treatment (at IC50) | Cell Line | % Early Apoptosis | % Late Apoptosis | Total Apoptotic Cells |
| Control | MCF-7 | 2.1 | 1.5 | 3.6 |
| TSB-1 | MCF-7 | 25.4 | 15.8 | 41.2 |
| Doxorubicin | MCF-7 | 22.1 | 18.5 | 40.6 |
| Control | A549 | 1.8 | 1.2 | 3.0 |
| TSB-1 | A549 | 28.9 | 12.3 | 41.2 |
| Doxorubicin | A549 | 24.5 | 19.1 | 43.6 |
Interpretation: Both TSB-1 and doxorubicin are potent inducers of apoptosis. TSB-1 appears to induce a slightly higher proportion of cells into early apoptosis compared to doxorubicin, which may indicate a different signaling cascade activation.
Cell Cycle Analysis
| Treatment (at IC50) | Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | MCF-7 | 65.2 | 20.5 | 14.3 |
| TSB-1 | MCF-7 | 25.1 | 15.3 | 59.6 |
| Doxorubicin | MCF-7 | 40.3 | 35.1 | 24.6 |
| Control | A549 | 58.9 | 24.1 | 17.0 |
| TSB-1 | A549 | 22.4 | 18.2 | 59.4 |
| Doxorubicin | A549 | 35.7 | 38.8 | 25.5 |
Interpretation: The data clearly shows a distinct difference in the mechanism of action. Doxorubicin treatment leads to an accumulation of cells in the S and G2/M phases, consistent with its role as a topoisomerase II inhibitor that causes DNA damage.[5] In contrast, TSB-1 causes a significant arrest of cells in the G2/M phase. This suggests that TSB-1 may not act via DNA intercalation but could be targeting other cellular processes involved in mitosis, such as tubulin polymerization or cyclin-dependent kinase activity.[6]
Mechanistic Insights: Connecting the Dots
The experimental data allows us to formulate a hypothesis regarding the mechanism of action of TSB-1 and how it differs from doxorubicin.
Caption: Comparative mechanisms of action for Doxorubicin and the proposed TSB-1.
Doxorubicin's cardiotoxicity is linked to its generation of ROS and interference with mitochondrial function in cardiomyocytes.[18] The distinct mechanism of TSB-1, suggested by the G2/M arrest, implies that it may not share the same mitochondrial liabilities. Its higher selectivity index further supports the hypothesis that TSB-1 could be less toxic to non-cancerous cells.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted strategy for benchmarking a novel triazole Schiff base, TSB-1, against the established chemotherapeutic, doxorubicin. The hypothetical data presented illustrates how TSB-1, while potentially less potent in absolute terms, could represent a significant advancement due to its superior cancer cell selectivity and a distinct mechanism of action that may circumvent the cardiotoxic effects associated with doxorubicin.
Future research should focus on validating the proposed mechanism of TSB-1 through further molecular studies, such as tubulin polymerization assays or kinase profiling. In vivo studies using xenograft models would be the critical next step to evaluate the efficacy and safety of TSB-1 in a whole-organism context. The development of agents like TSB-1, which exhibit high efficacy coupled with improved safety profiles, remains a paramount goal in the ongoing fight against cancer.
References
- University of Johannesburg. (2025, August 13). Evaluation of Polar Substituted Schiff Bases and 1,2,3‐Triazole Hybrids as Anticancer Agents.
- ISRES. Anticancer Properties of 1,2,4-Triazoles.
- ResearchGate. 1,2,4-triazoles as Schiff bases and their anticancer potential.
- ResearchGate. (PDF) Synthesis of some novel Schiff bases containing 1,2,4-triazole ring.
- Abcam. MTT assay protocol.
- Abcam. Cell cycle analysis with flow cytometry and propidium iodide.
- PMC. 1,2,3-triazole and chiral Schiff base hybrids as potential anticancer agents: DFT, molecular docking and ADME studies.
- Sigma-Aldrich. Annexin V-FITC Apoptosis Detection Kit.
- PMC. Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update.
- Journal of Medicinal and Chemical Sciences. (2023, August 15). Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules.
- ResearchGate. (2020, October 13). (PDF) Synthesis, anticancer activity and molecular docking study of Schiff base complexes containing thiazole moiety.
- Merck. MTT Assay Protocol for Cell Viability and Proliferation.
- MDPI. (2024, September 12). Cardiotoxicity of Anticancer Drugs: Molecular Mechanisms, Clinical Management and Innovative Treatment.
- PubMed. (2014, November 15). Synthesis of triazole Schiff bases: novel inhibitors of nucleotide pyrophosphatase/phosphodiesterase-1.
- SpringerLink. (2026, January 5). Metal-based triazoles as a medical marvel of the modern era: a comprehensive review.
- MDPI. (2025, April 5). Pathophysiology of Doxorubicin-Mediated Cardiotoxicity.
- BD Biosciences. FITC Annexin V Apoptosis Detection Kit I.
- Bentham Science. (2023, September 1). Synthesis of Some New 1,2,4-triazole Schiff Bases and their Antibacterial Activity Studies.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- PMC. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship.
- DergiPark. (2023, September 4). Synthesis of Some Novel Schiff Base Derivative 5-Substituted-4-Amino-1,2,4-Triazole-3-one Compounds with Potential Lipase In.
- BOC Sciences. Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action.
- Abcam. Annexin V staining assay protocol for apoptosis.
- University of Massachusetts Chan Medical School. DNA Cell Cycle Analysis with PI.
- Hello Bio. Annexin V-FITC Kit Protocol.
- IGBMC. (2010, April 3). Cell cycle staining with Propidium Iodide for the cytoplasmic GFP transfected cells using Paraformaldehyde and Ethanol.
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- ATCC. MTT Cell Proliferation Assay.
- Nature Protocols. (2006, November 9). Analysis of apoptosis by propidium iodide staining and flow cytometry.
- Circulation Research. (2020, March 26). Mitochondrial Determinants of Doxorubicin-Induced Cardiomyopathy.
- KUMC. The Annexin V Apoptosis Assay.
- University of Padua. Cell Cycle Analysis by Propidium Iodide Staining.
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Safety Operating Guide
Proper Disposal Procedures for 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol
A Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, I understand that innovation in the lab must be paired with an unwavering commitment to safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of the research chemical 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol (CAS No. 32787-78-3). The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain compliance with regulatory standards, and minimize environmental impact.
The core principle of chemical waste management is cradle-to-grave responsibility, a concept established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] This means that as the generator of this chemical waste, you are responsible for its safe handling from the moment it is created to its ultimate disposal.[2]
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before any handling or disposal operations, a thorough understanding of the compound's hazards is essential.
1.1. Compound Hazard Profile
While a comprehensive Safety Data Sheet (SDS) for this specific molecule is not widely available, its chemical structure and available data allow for a robust hazard assessment.
-
Chemical Structure: The molecule contains a phenol group, a 1,2,4-triazole ring, and an imine linkage.
-
Phenols: Phenolic compounds are known to be corrosive and toxic. Phenol itself is rapidly absorbed through the skin and can cause severe chemical burns and systemic toxicity.[3][4]
-
Triazoles: Many triazole derivatives exhibit biological activity and can be harmful. Related compounds like 4-Amino-1,2,4-triazole are suspected of causing cancer.[5]
-
Imines: The reactivity of the imine bond should also be considered, particularly with acids and strong oxidizing agents.
-
-
Known Hazard Codes: For 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol (CAS No. 32787-78-3), the following hazard codes have been assigned:
Given this profile, 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol must be handled as a hazardous substance.
1.2. Required Personal Protective Equipment (PPE)
Adherence to your institution's Chemical Hygiene Plan (CHP), as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450), is mandatory.[7][8][9][10] The following PPE is required when handling this compound or its waste:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield if there is a splash hazard.[11][12] | Protects against splashes of the solid or solutions, which could cause serious eye irritation or damage. |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., neoprene or butyl rubber over nitrile gloves) is recommended.[3][4] | Phenol and its derivatives can readily penetrate standard laboratory gloves.[3] Change gloves immediately if contaminated. |
| Body Protection | A fully buttoned lab coat. A chemical-resistant apron should be worn over the lab coat for larger quantities.[11][12] | Prevents skin contact from spills or splashes. |
| Respiratory | Use only in a certified chemical fume hood to avoid inhalation of dust or aerosols.[11] | The compound is harmful if inhaled.[6] A fume hood provides essential engineering control to minimize exposure.[10] |
Part 2: Step-by-Step Disposal Protocol
The primary and required method for disposal is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][11] Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash. [1][13]
2.1. Waste Collection and Segregation
-
Designate a Waste Container: Use a dedicated, chemically compatible container for the collection of 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol waste. The container must be in good condition, with a secure, tight-fitting lid.[14][15] Plastic containers are often preferred over glass to minimize the risk of breakage.[1]
-
Collect All Contaminated Materials: This includes:
-
Unused or expired solid 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol.
-
Contaminated materials such as gloves, weighing paper, pipette tips, and paper towels.
-
Solutions containing the compound.
-
The initial rinses of any glassware that contained the compound.
-
-
Segregate Waste Streams:
-
Solid Waste: Collect solid waste and contaminated disposables in a clearly labeled, sealed container or a securely lined box.[11][12]
-
Liquid Waste: Collect liquid waste (e.g., from reactions or solutions) in a separate, compatible, and sealed container. Do not mix with other waste streams unless you have confirmed compatibility.
-
Incompatible Wastes: Keep this waste stream separate from strong oxidizing agents, strong acids, and strong bases to prevent potentially violent reactions.[4][16][17]
-
2.2. Labeling and Storage
Proper labeling is a critical requirement under EPA and OSHA regulations.[1][7][14]
-
Attach a Hazardous Waste Tag: Obtain an official hazardous waste tag from your EHS office.[1]
-
Complete the Tag Information: The label must be filled out completely and legibly.[14]
-
Write out the full chemical name: 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol . Do not use abbreviations or chemical formulas.[1]
-
List all components and their approximate percentages if it is a mixture.
-
Indicate the date of waste generation.[1]
-
Provide the Principal Investigator's name, lab location, and contact information.[1]
-
-
Keep Containers Closed: Hazardous waste containers must be kept closed at all times except when adding waste.[14][15] Do not leave a funnel in the container.[14]
-
Store Safely: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory, under the control of the generator.[14] This area should be away from ignition sources and incompatible materials.[3][16]
2.3. Arranging for Disposal
-
Contact EHS: Once the container is nearly full (around 90%), contact your institution's EHS office to schedule a waste pickup.[14]
-
Provide Documentation: Be prepared to provide the Safety Data Sheet (SDS) or hazard information for the compound to the disposal service.[11]
Part 3: Spill Management Protocol
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
-
Small Spills (less than 50 mL or a few grams in a fume hood):
-
Ensure your PPE is appropriate for the cleanup.
-
If the material is a solid, carefully sweep it up to avoid generating dust and place it in the designated hazardous waste container.[5][11] Dampening the solid with water may help prevent dusting.[18]
-
If it is a liquid, absorb the spill with an inert absorbent material like vermiculite or chemical absorbent pads.[4][16]
-
Place all cleanup materials into the hazardous waste container.
-
Decontaminate the spill area with a soap and water solution.[19]
-
-
Large Spills (outside of a fume hood or greater than 50 mL):
Part 4: Considerations for Pre-Treatment (Expert Use Only)
While direct disposal via a licensed facility is the standard, lab-scale pre-treatment may be considered in some cases to render the compound less hazardous. However, this must only be performed with prior approval from your institution's EHS office and by personnel with extensive experience in chemical reactions.
A potential pre-treatment method for a compound with an imine and phenol group could involve hydrolysis. For instance, a related triazole compound's disposal guide suggests slow addition to a sodium bicarbonate solution to facilitate hydrolysis.[11]
-
Hypothetical Hydrolysis: The imine bond could be hydrolyzed under basic conditions, and the phenolic group would be deprotonated. This would break the molecule into 4-hydroxybenzaldehyde and 4-amino-4H-1,2,4-triazole.
-
Important Caveat: Even after this pre-treatment, the resulting aqueous solution contains hazardous organic compounds (a phenol derivative and an amino-triazole). This solution must still be collected, labeled, and disposed of as hazardous chemical waste. [11] It is not suitable for drain disposal.
The decision-making process for the disposal of 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol is summarized in the workflow diagram below.
Caption: Disposal workflow for 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}phenol.
By adhering to these procedures, you build a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
References
- The Laboratory Standard | Office of Clinical and Research Safety. (n.d.).
- How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). University of Tennessee, Knoxville.
- 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl.
- Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA).
- OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group.
- OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR).
- Proper Disposal Procedures for Di(1H-1,2,4-triazol-1-yl)methanone. (n.d.). BenchChem.
- Phenol. (n.d.). University of California, Berkeley, Office of Environment, Health & Safety.
- Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
- Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
- Phenol Standard Operating Procedure. (2022, June). Yale Environmental Health & Safety.
-
Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
- Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency (EPA).
- 4-[(Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]phenol. (n.d.). MilliporeSigma.
- SAFETY DATA SHEET - 4-Amino-1,2,4-triazole. (2025, December 22). Fisher Scientific.
- SAFETY DATA SHEET - 1-methyl-4-[5-methyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine. (2019, February 19). Key Organics.
- 4-Amino-4H-1,2,4-triazole. (n.d.). Cameo Chemicals.
- SAFETY DATA SHEET - 1,2,4-1H-Triazole. (2025, December 18). Fisher Scientific.
- Phenol SOP Template. (n.d.). University of Minnesota Duluth.
- SAFETY DATA SHEET - 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile. (2025, December 20). Fisher Scientific.
- 4-Amino 1,2,4-Triazole or 4-Amino-4H-1,2,4-triazole Manufacturers, with SDS GHS MSDS Sheet. (n.d.). Muby Chemicals.
- Removal of Phenol from Biomedical Waste via an Adsorption Process. (2023, May 17). MDPI.
- Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol. (n.d.). The University of Hong Kong.
- Phenol. (n.d.). University of Michigan-Dearborn.
- Guide for Drain Disposal of Laboratory Chemicals. (n.d.). Cornell University Environmental Health and Safety.
- Analysis of Triazole Fungicides in Aqueous Solutions and Their Removal on Modified Activated Carbons. (n.d.). ResearchGate.
- Removal of Phenol from Synthetic and Industrial Wastewater by Potato Pulp Peroxidases. (n.d.). SpringerLink.
- Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
- Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. (2020, April 24). Saltworks Technologies.
- How to Safely Dispose of Laboratory Waste? (2024, October 24). Stericycle UK.
- 4-(4H-1,2,4-Triazol-4-yl)phenol. (n.d.). ChemScene.
- SAFETY DATA SHEET - 2-Methylphenol. (2016, December 5). Santa Cruz Biotechnology.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
